3-Pyridylamide oxime
Description
Properties
IUPAC Name |
N'-hydroxypyridine-3-carboximidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O/c7-6(9-10)5-2-1-3-8-4-5/h1-4,10H,(H2,7,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQBMQGDKWIPBRF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(=NO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CN=C1)/C(=N/O)/N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60936093 | |
| Record name | N-Hydroxypyridine-3-carboximidamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60936093 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1594-58-7 | |
| Record name | 1594-58-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=220324 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1594-58-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=208697 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-Hydroxypyridine-3-carboximidamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60936093 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Pyridinecarboxamide Oxime | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to 3-Pyridylamide Oxime (CAS Number 1594-58-7)
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Pyridylamide oxime, also known as N'-hydroxypyridine-3-carboximidamide, is a chemical compound with the CAS number 1594-58-7. It belongs to the family of pyridyl oximes, a class of compounds extensively studied for their potential therapeutic applications, particularly in the field of toxicology and neuroprotection. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of this compound, with a focus on its role as a synthetic intermediate in drug development. While specific quantitative biological data for this particular compound is limited in publicly available literature, this guide will draw upon the broader context of pyridinium (B92312) oximes to illustrate its potential applications.
Chemical and Physical Properties
This compound is a white to light yellow solid. Its fundamental properties are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 1594-58-7 | [1][2] |
| Molecular Formula | C₆H₇N₃O | [1][2] |
| Molecular Weight | 137.14 g/mol | [1] |
| Melting Point | 130-135 °C | [1] |
| Appearance | White to light yellow solid | [1] |
| Synonyms | N-Hydroxynicotinamidine, 3-Pyridinecarboxamide oxime | [2] |
| InChI Key | AQBMQGDKWIPBRF-UHFFFAOYSA-N | [1] |
| SMILES | NC(=NO)c1cccnc1 | [1] |
Synthesis of this compound
The synthesis of this compound can be achieved through the reaction of 3-cyanopyridine (B1664610) (nicotinonitrile) with hydroxylamine (B1172632). This is a common method for the preparation of amidoximes from nitriles.
General Reaction Scheme
Detailed Experimental Protocol (Proposed)
This protocol is based on general methods for the synthesis of amidoximes from nitriles and may require optimization for specific laboratory conditions.
Materials:
-
3-Cyanopyridine (Nicotinonitrile)
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium carbonate (Na₂CO₃) or another suitable base
-
Ethanol (or other suitable alcohol)
-
Distilled water
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-cyanopyridine (1 equivalent) in ethanol.
-
Addition of Reagents: To this solution, add hydroxylamine hydrochloride (1.5 equivalents) and sodium carbonate (2 equivalents). The sodium carbonate is added to neutralize the HCl released from hydroxylamine hydrochloride, thereby generating the free hydroxylamine base in situ.
-
Reaction: The reaction mixture is then heated to reflux and stirred for several hours. The progress of the reaction should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Workup: After the reaction is complete, the solvent is removed under reduced pressure. The resulting residue is then treated with water to dissolve the inorganic salts.
-
Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product.
Biological Activity and Potential Applications
This compound serves as a crucial synthetic intermediate for the development of more complex pharmaceutical compounds. Its structural motif is of particular interest in the context of treating organophosphate poisoning.
Acetylcholinesterase Reactivation
Organophosphorus (OP) compounds, found in pesticides and nerve agents, are potent inhibitors of the enzyme acetylcholinesterase (AChE). Inhibition of AChE leads to an accumulation of the neurotransmitter acetylcholine, resulting in a cholinergic crisis that can be fatal.
Pyridinium oximes are a class of compounds that can act as reactivators of OP-inhibited AChE. The primary mechanism involves the nucleophilic attack of the oxime on the phosphorus atom of the organophosphate, which is covalently bound to the serine residue in the active site of AChE. This process regenerates the active enzyme.
Quantitative Data on Related Pyridinium Oximes
| Oxime | Inhibited AChE Source | Reactivation Rate Constant (kᵣ, min⁻¹) | Reference(s) |
| Pralidoxime (2-PAM) | Sarin-inhibited human | 0.02 - 0.14 | [3] |
| Obidoxime | Sarin-inhibited human | 0.25 - 1.8 | [3] |
| HI-6 | Sarin-inhibited human | 0.30 - 2.5 | [3] |
| TMB-4 | Tabun-inhibited human | Data varies | [3] |
Note: The reactivation efficacy of oximes is highly dependent on the specific organophosphate inhibitor, the source of the acetylcholinesterase, and the experimental conditions. The data presented here is for illustrative purposes.
Safety and Handling
This compound is classified as a hazardous substance. It is crucial to handle this compound with appropriate safety precautions in a well-ventilated laboratory setting.
Hazard Classifications:
-
Skin Irritation: Category 2
-
Eye Irritation: Category 2A
-
Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory system)
Precautionary Measures:
-
Wear protective gloves, clothing, and eye/face protection.
-
Avoid breathing dust.
-
Use only outdoors or in a well-ventilated area.
-
Wash hands thoroughly after handling.
Storage:
-
Store in a well-ventilated place. Keep container tightly closed.
-
Recommended storage temperature is 2-8°C for long-term storage.
Conclusion
This compound (CAS 1594-58-7) is a valuable synthetic intermediate, particularly for the development of more complex pyridinium oximes with potential applications as acetylcholinesterase reactivators in the treatment of organophosphate poisoning. While detailed biological data for this specific compound is scarce, the established chemistry of amidoxime (B1450833) synthesis and the well-documented role of pyridinium oximes in drug development highlight its importance for researchers in medicinal chemistry and related fields. Further investigation into the quantitative biological activity of this compound and its derivatives is warranted to fully elucidate its therapeutic potential.
References
N-Hydroxynicotinamidine: A Technical Guide for Drug Discovery Professionals
Abstract
N-Hydroxynicotinamidine, also known by its IUPAC name N'-hydroxypyridine-3-carboximidamide, is a molecule of interest within the broader class of nicotinamide (B372718) derivatives. While direct experimental data for this specific compound is limited in publicly accessible literature, its structural similarity to other biologically active nicotinamides and N-hydroxyamidines suggests potential applications in medicinal chemistry. This guide provides a comprehensive overview of its chemical structure, predicted physicochemical and spectroscopic properties, a plausible synthetic route, and potential biological activities based on analogous compounds. All data presented herein, unless otherwise specified, is theoretical and intended to guide future research endeavors.
Chemical Structure and Properties
N-Hydroxynicotinamidine is a derivative of nicotinamidine where a hydroxyl group is attached to the imine nitrogen. The core structure consists of a pyridine (B92270) ring substituted at the 3-position with an N-hydroxyamidine functional group.
Chemical Formula: C₆H₇N₃O
Molecular Weight: 137.14 g/mol
IUPAC Name: N'-hydroxypyridine-3-carboximidamide
Predicted Physicochemical Properties
| Property | Predicted Value | Reference Compound Data (N-Hydroxyisonicotinimidamide) |
| Molecular Weight | 137.14 g/mol | 137.14 g/mol [1] |
| Exact Mass | 137.05891 g/mol | 137.058911855 Da[1] |
| Topological Polar Surface Area | 71.5 Ų | 71.5 Ų[1] |
| Hydrogen Bond Donors | 2 | 2 |
| Hydrogen Bond Acceptors | 3 | 3 |
| Rotatable Bonds | 1 | 1 |
Predicted Spectroscopic Data
Detailed experimental spectra for N-Hydroxynicotinamidine are not currently published. The following sections provide predicted spectroscopic characteristics based on the known spectra of related pyridine derivatives and functional groups.
¹H NMR Spectroscopy
The predicted ¹H NMR spectrum in a solvent like DMSO-d₆ would likely show distinct signals for the pyridine ring protons and the protons of the N-hydroxyamidine group.
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |
| Pyridine H2 | 8.8 - 9.0 | s |
| Pyridine H4 | 8.2 - 8.4 | d |
| Pyridine H5 | 7.5 - 7.7 | dd |
| Pyridine H6 | 8.6 - 8.8 | d |
| -NH₂ | 6.0 - 6.5 | br s |
| -OH | 9.5 - 10.0 | br s |
Note: Chemical shifts are highly dependent on solvent and concentration. The values above are estimations.
¹³C NMR Spectroscopy
The predicted ¹³C NMR spectrum would show six distinct signals corresponding to the carbon atoms of the pyridine ring and the amidine group.
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| C (amidine) | 150 - 155 |
| Pyridine C2 | 148 - 152 |
| Pyridine C3 | 130 - 135 |
| Pyridine C4 | 123 - 128 |
| Pyridine C5 | 135 - 140 |
| Pyridine C6 | 147 - 151 |
IR Spectroscopy
The infrared spectrum is expected to show characteristic absorption bands for the N-H, O-H, C=N, and C-N functional groups.
| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibration Mode |
| O-H | 3200 - 3600 (broad) | Stretching |
| N-H | 3100 - 3500 (medium) | Stretching (asymmetric and symmetric) |
| C=N (imine) | 1640 - 1690 (strong) | Stretching |
| C-N | 1250 - 1350 (medium) | Stretching |
| Aromatic C-H | 3000 - 3100 (weak) | Stretching |
| Aromatic C=C | 1400 - 1600 (medium, multiple bands) | Stretching |
Mass Spectrometry
The electron ionization (EI) mass spectrum is predicted to show a molecular ion peak [M]⁺ at m/z 137. Key fragmentation patterns would likely involve the loss of small neutral molecules such as H₂O, NH₃, and HCN.
| m/z | Predicted Fragment Ion |
| 137 | [M]⁺ |
| 120 | [M - NH₃]⁺ |
| 121 | [M - O]⁺ |
| 109 | [M - CO]⁺ |
| 78 | [Pyridine]⁺ |
Experimental Protocols: Proposed Synthesis
A plausible and commonly employed method for the synthesis of N'-hydroxycarboximidamides involves the reaction of a nitrile with hydroxylamine (B1172632).[2]
Synthesis of N'-hydroxypyridine-3-carboximidamide
This protocol is adapted from general procedures for the synthesis of N'-hydroxyamidoximes.
Reaction Scheme:
Figure 1. Proposed synthesis of N-Hydroxynicotinamidine.
Materials:
-
3-Cyanopyridine
-
Hydroxylamine hydrochloride
-
Sodium carbonate or other suitable base
-
Ethanol
-
Ethyl acetate (B1210297)
Procedure:
-
To a solution of 3-cyanopyridine (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.2 eq) and sodium carbonate (1.2 eq).
-
The reaction mixture is heated to reflux and stirred for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
After completion, the solvent is removed under reduced pressure.
-
The residue is partitioned between water and ethyl acetate.
-
The organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate.
-
The solvent is evaporated, and the crude product is purified by column chromatography on silica (B1680970) gel using a mixture of hexane and ethyl acetate as the eluent to afford N-Hydroxynicotinamidine.
Potential Biological Activity and Signaling Pathways
While no specific biological activities have been reported for N-Hydroxynicotinamidine, the broader class of nicotinamide and nicotinic acid derivatives has been extensively studied and shown to possess a wide range of biological properties. These include antimicrobial, antifungal, and potential anticancer activities.
Hypothetical Signaling Pathway Inhibition
Based on the activities of related nicotinamide derivatives, N-Hydroxynicotinamidine could potentially act as an inhibitor of various enzymes. The following diagram illustrates a hypothetical mechanism of action where the compound inhibits a key enzyme in a pathological signaling pathway.
Figure 2. Hypothetical inhibition of a kinase signaling pathway.
Conclusion
N-Hydroxynicotinamidine represents an under-explored molecule with potential for applications in drug discovery. This technical guide provides a foundational understanding of its structure, predicted properties, and a potential synthetic route. The information presented herein is intended to serve as a starting point for researchers and scientists interested in exploring the therapeutic potential of this and related compounds. Further experimental validation is necessary to confirm the predicted data and to fully elucidate the biological activity profile of N-Hydroxynicotinamidine.
References
An In-depth Technical Guide to the Synthesis of 3-Pyridylamide Oxime
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Pyridylamide oxime, also known as N'-hydroxy-3-pyridinecarboximidamide, is a valuable synthetic intermediate in the pharmaceutical and medicinal chemistry sectors.[1] Its structural motif, featuring a pyridine (B92270) ring and an amidoxime (B1450833) functional group, makes it a versatile building block for the synthesis of more complex molecules with potential therapeutic applications. This technical guide provides a comprehensive overview of the primary synthesis pathway for this compound, including detailed experimental protocols, quantitative data, and workflow visualizations to support researchers in its preparation and use.
Core Synthesis Pathway: From 3-Cyanopyridine (B1664610) to this compound
The most direct and widely recognized method for the synthesis of this compound involves the reaction of 3-cyanopyridine with hydroxylamine (B1172632). This nucleophilic addition of hydroxylamine to the nitrile group of 3-cyanopyridine is a common and effective method for the formation of amidoximes.
The overall reaction is as follows:
References
An In-depth Technical Guide to 3-Pyridylamide Oxime
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides core information regarding the physicochemical properties of 3-Pyridylamide oxime, a compound of interest in pharmaceutical synthesis.
Core Molecular Data
This compound, also known as N-Hydroxynicotinamidine, is a synthetic intermediate.[1] Its fundamental molecular characteristics are summarized below.
| Property | Value |
| Molecular Formula | C₆H₇N₃O[1][2][3][4][5][6] |
| Molecular Weight | 137.14 g/mol [2][3][6][7] |
| CAS Number | 1594-58-7[1][2] |
Chemical Structure
The structural arrangement of this compound is a key determinant of its chemical reactivity and potential applications in drug design and synthesis.
Caption: Chemical structure of this compound.
References
- 1. scbt.com [scbt.com]
- 2. CAS 1594-58-7 | Sigma-Aldrich [sigmaaldrich.com]
- 3. chemscene.com [chemscene.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. Pyridine-3-carboxamidoxime | C6H7N3O | CID 5357883 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 3-Pyridinecarboxamide Oxime | C6H7N3O | CID 5372334 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 3-Pyridylamidoxime - CAS:1594-58-7 - Sunway Pharm Ltd [3wpharm.com]
Solubility Profile of 3-Pyridylamide Oxime: A Technical Overview
For the attention of: Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility characteristics of 3-pyridylamide oxime. Due to the limited availability of direct quantitative solubility data for this compound in publicly accessible literature, this document presents solubility data for analogous compounds, 2-pyridylamide oxime and benzamide (B126) oxime, to provide valuable insights. Furthermore, a detailed, generalized experimental protocol for determining solubility via the widely accepted shake-flask method is provided.
Analog Solubility Data
To approximate the solubility profile of this compound, data from structurally similar compounds can be referenced. The following table summarizes the available quantitative solubility data for 2-pyridylamide oxime and benzamide oxime in various common solvents. This information serves as a useful starting point for solvent selection in experimental and formulation studies.
| Compound | Solvent | Solubility |
| 2-Pyridylamide oxime | Dimethylformamide (DMF) | 30 mg/mL |
| Dimethyl sulfoxide (B87167) (DMSO) | 30 mg/mL | |
| Ethanol | 20 mg/mL | |
| Phosphate-Buffered Saline (PBS), pH 7.2 | 1 mg/mL | |
| Benzamide oxime | Ethanol | ~30 mg/mL |
| Dimethyl sulfoxide (DMSO) | ~30 mg/mL | |
| Dimethylformamide (DMF) | ~30 mg/mL | |
| Phosphate-Buffered Saline (PBS), pH 7.2 | ~2.5 mg/mL |
Experimental Protocol: Determination of Thermodynamic Solubility using the Shake-Flask Method
The shake-flask method is a well-established and reliable technique for determining the thermodynamic equilibrium solubility of a compound.[1] The following protocol outlines a general procedure that can be adapted for this compound.
1. Materials and Equipment:
-
This compound (solid)
-
Selected solvents (e.g., water, ethanol, DMSO, PBS)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker or incubator
-
Centrifuge
-
Syringes and filters (e.g., 0.22 µm PTFE or PVDF)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
2. Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of vials. The excess solid is crucial to ensure that equilibrium with the saturated solution is reached.
-
Add a known volume of the desired solvent to each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for a sufficient period to allow for equilibrium to be reached. This can range from 24 to 72 hours, depending on the compound and solvent system. It is advisable to determine the optimal equilibration time by taking measurements at different time points (e.g., 24, 48, and 72 hours) until the concentration of the solute in the solution remains constant.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for a period to allow the excess solid to sediment.
-
Carefully withdraw a sample from the supernatant using a syringe.
-
Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid particles. This step is critical to prevent overestimation of the solubility.
-
-
Analysis:
-
Accurately dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of this compound in the diluted samples using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry. A calibration curve prepared with known concentrations of the compound should be used for accurate quantification.
-
-
Calculation:
-
Calculate the solubility of this compound in the solvent by multiplying the measured concentration by the dilution factor. The solubility is typically expressed in units such as mg/mL or mol/L.
-
Experimental Workflow Visualization
The following diagram illustrates the key steps in the determination of solubility using the shake-flask method.
Caption: Workflow for solubility determination via the shake-flask method.
References
3-Pyridylamide Oxime: A Technical Overview of its Spectral Characteristics and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Pyridylamide oxime, also known as N'-hydroxypyridine-3-carboximidamide, is a valuable synthetic intermediate in pharmaceutical research and development.[1][2] Its structural features, combining a pyridine (B92270) ring with an amide oxime group, make it a versatile building block for the synthesis of more complex molecules with potential therapeutic applications. Accurate characterization of this compound is paramount for its effective use, and this guide provides an in-depth look at its expected spectral properties and a general methodology for its synthesis and analysis.
Spectral Data Summary
The following tables summarize the anticipated spectral data for this compound based on characteristic values for similar structures.
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ) (ppm) | Multiplicity | Number of Protons | Assignment |
| ~8.7 - 8.9 | d | 1H | H-2 (Pyridine) |
| ~8.6 - 8.8 | dd | 1H | H-6 (Pyridine) |
| ~7.9 - 8.1 | dt | 1H | H-4 (Pyridine) |
| ~7.3 - 7.5 | dd | 1H | H-5 (Pyridine) |
| ~10.0 - 11.0 | s (broad) | 1H | N-OH |
| ~5.5 - 6.5 | s (broad) | 2H | NH₂ |
Note: Predicted values are for a typical deuterated solvent like DMSO-d₆. Chemical shifts and multiplicities are estimations based on the electronic environment of the protons.
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ) (ppm) | Assignment |
| ~150 - 155 | C=N (Amide Oxime) |
| ~148 - 152 | C-2 (Pyridine) |
| ~147 - 151 | C-6 (Pyridine) |
| ~135 - 140 | C-4 (Pyridine) |
| ~130 - 135 | C-3 (Pyridine) |
| ~122 - 126 | C-5 (Pyridine) |
Note: Predicted values are for a typical deuterated solvent like DMSO-d₆. The chemical shift of the carbon in the C=N bond is a key identifier.
Table 3: Predicted FT-IR Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3500 - 3200 | Strong, Broad | O-H Stretch (Oxime) |
| 3400 - 3100 | Medium | N-H Stretch (Amine) |
| 3100 - 3000 | Medium | C-H Stretch (Aromatic) |
| ~1640 | Medium to Strong | C=N Stretch (Oxime) |
| 1600 - 1450 | Medium to Strong | C=C and C=N Stretching (Pyridine Ring) |
| ~950 | Medium | N-O Stretch (Oxime) |
Note: These are characteristic absorption ranges for the functional groups present in the molecule.
Table 4: Predicted Mass Spectrometry Data
| m/z | Interpretation |
| 137.06 | [M]⁺ (Molecular Ion) |
| 121 | [M-O]⁺ |
| 120 | [M-OH]⁺ |
| 104 | [M-NH₂OH]⁺ |
| 78 | Pyridine fragment |
Note: Fragmentation patterns can vary based on the ionization method used. The molecular ion peak is expected at m/z 137.14.[1]
Experimental Protocols
The following are generalized experimental protocols for the synthesis and characterization of this compound. Researchers should adapt these methods based on their specific laboratory conditions and available equipment.
Synthesis of this compound from 3-Cyanopyridine (B1664610)
This procedure outlines the conversion of a nitrile to an amidoxime, a common synthetic route for this class of compounds.
Materials:
-
3-Cyanopyridine
-
Hydroxylamine (B1172632) hydrochloride (NH₂OH·HCl)
-
Sodium bicarbonate (NaHCO₃) or another suitable base
-
Water
Procedure:
-
In a round-bottom flask, dissolve 3-cyanopyridine in a mixture of ethanol and water.
-
Add hydroxylamine hydrochloride and sodium bicarbonate to the solution. The base is added to neutralize the HCl released from the hydroxylamine hydrochloride.
-
The reaction mixture is typically heated to reflux and stirred for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The solvent is removed under reduced pressure.
-
The crude product is then purified, typically by recrystallization from a suitable solvent system (e.g., ethanol/water), to yield this compound as a solid.
Characterization Methods
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve a small amount of the purified this compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).
-
¹H NMR: Acquire the proton NMR spectrum on a 300 or 400 MHz spectrometer. The spectrum should be referenced to the residual solvent peak.
-
¹³C NMR: Acquire the carbon-13 NMR spectrum. Due to the longer acquisition times required, a more concentrated sample may be necessary.
2. Fourier-Transform Infrared (FT-IR) Spectroscopy:
-
Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
3. Mass Spectrometry (MS):
-
Sample Preparation: Dissolve the sample in a suitable volatile solvent.
-
Analysis: Introduce the sample into the mass spectrometer. Common ionization techniques include Electrospray Ionization (ESI) or Electron Impact (EI). The resulting mass spectrum will show the mass-to-charge ratio of the molecular ion and any fragment ions.
Logical Workflow for Characterization
The following diagram illustrates the logical workflow for the synthesis and characterization of this compound.
Caption: Workflow for the synthesis and spectral characterization of this compound.
References
N-Hydroxynicotinamidine: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Hydroxynicotinamidine, also known as N'-hydroxypyridine-3-carboximidamide, is a pyridine-based amidoxime (B1450833) that holds potential for investigation in medicinal chemistry and drug discovery. As a derivative of nicotinamide (B372718) (a form of vitamin B3), it is positioned at the intersection of established biological pathways and novel chemical functionalities. This technical guide provides a comprehensive overview of the characterization of N-Hydroxynicotinamidine, including its chemical and physical properties, detailed synthesis protocols, and predicted spectral data. Furthermore, this document explores the potential biological activities and mechanisms of action by examining related nicotinamide and amidoxime derivatives, offering a roadmap for future research and development.
Chemical and Physical Properties
N-Hydroxynicotinamidine is a small molecule with the chemical formula C6H7N3O. Its structure features a pyridine (B92270) ring, a core component of many biologically active compounds, and an amidoxime functional group, which is known to be a versatile pharmacophore.
| Property | Value | Source |
| IUPAC Name | N'-hydroxypyridine-3-carboximidamide | --INVALID-LINK-- |
| Synonyms | N-Hydroxynicotinamidine, 3-Pyridylamidoxime, Nicotinamide oxime | --INVALID-LINK-- |
| CAS Number | 1217433-56-1 | --INVALID-LINK-- |
| Molecular Formula | C6H7N3O | --INVALID-LINK-- |
| Molecular Weight | 137.14 g/mol | --INVALID-LINK-- |
| Predicted XLogP3 | -0.1 | --INVALID-LINK-- |
| Predicted Hydrogen Bond Donor Count | 2 | --INVALID-LINK-- |
| Predicted Hydrogen Bond Acceptor Count | 3 | --INVALID-LINK-- |
| Predicted Rotatable Bond Count | 1 | --INVALID-LINK-- |
Synthesis of N-Hydroxynicotinamidine
The most common and straightforward method for the synthesis of amidoximes is the reaction of a nitrile with hydroxylamine (B1172632). This method is applicable to the synthesis of N-Hydroxynicotinamidine from 3-cyanopyridine (B1664610).
Experimental Protocol: Synthesis from 3-Cyanopyridine
Materials:
-
3-Cyanopyridine
-
Hydroxylamine hydrochloride (NH2OH·HCl)
-
Sodium carbonate (Na2CO3) or another suitable base (e.g., triethylamine)
-
Ethanol or Methanol (solvent)
-
Water
Procedure:
-
In a round-bottom flask, dissolve hydroxylamine hydrochloride (1.5 equivalents) in a minimal amount of water.
-
Add a solution of sodium carbonate (2.0 equivalents) in water to the hydroxylamine hydrochloride solution to liberate the free hydroxylamine.
-
To this aqueous solution, add a solution of 3-cyanopyridine (1.0 equivalent) in ethanol.
-
The reaction mixture is then stirred at room temperature or heated to reflux (typically 60-80°C) for a period of 1 to 48 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]
-
Upon completion of the reaction, the mixture is cooled to room temperature. If inorganic salts have precipitated, they are removed by filtration.
-
The filtrate is then concentrated under reduced pressure to remove the solvent.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture of solvents) to yield N-Hydroxynicotinamidine as a crystalline solid.
Synthesis Workflow
Spectroscopic Characterization
Due to the absence of publicly available experimental spectra for N-Hydroxynicotinamidine, this section provides predicted spectral data and an interpretation based on the known chemical shifts and absorption frequencies of its constituent functional groups.
Predicted ¹H NMR Spectrum
The predicted ¹H NMR spectrum of N-Hydroxynicotinamidine would exhibit signals corresponding to the protons on the pyridine ring and the protons of the amidoxime group.
| Predicted Chemical Shift (ppm) | Multiplicity | Number of Protons | Assignment |
| ~8.7 | s | 1H | H-2 (Pyridine) |
| ~8.6 | d | 1H | H-6 (Pyridine) |
| ~7.9 | d | 1H | H-4 (Pyridine) |
| ~7.4 | dd | 1H | H-5 (Pyridine) |
| ~9.5 | s (broad) | 1H | N-OH |
| ~5.8 | s (broad) | 2H | -NH2 |
Note: Predicted chemical shifts are estimates and can vary based on the solvent and other experimental conditions. The protons on the nitrogen and oxygen atoms are exchangeable and may appear as broad signals or not be observed at all in the presence of D2O.
Predicted ¹³C NMR Spectrum
The predicted ¹³C NMR spectrum would show six distinct signals for the carbon atoms in N-Hydroxynicotinamidine.
| Predicted Chemical Shift (ppm) | Assignment |
| ~150 | C=N (Amidoxime) |
| ~152 | C-2 (Pyridine) |
| ~135 | C-3 (Pyridine) |
| ~123 | C-4 (Pyridine) |
| ~148 | C-5 (Pyridine) |
| ~128 | C-6 (Pyridine) |
Note: These are approximate chemical shifts. The actual values can be influenced by the solvent and other factors.
Infrared (IR) Spectroscopy
The IR spectrum of N-Hydroxynicotinamidine is expected to show characteristic absorption bands for the O-H, N-H, C=N, and aromatic C-H and C=C bonds.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400 - 3200 | Strong, Broad | O-H stretch (from N-OH) |
| 3350 - 3150 | Medium | N-H stretch (from -NH2) |
| ~3050 | Medium | Aromatic C-H stretch |
| ~1650 | Strong | C=N stretch (Amidoxime) |
| 1600 - 1450 | Medium to Strong | Aromatic C=C and C=N ring stretching |
| ~900-650 | Medium to Strong | Aromatic C-H out-of-plane bending |
Mass Spectrometry
The electron ionization (EI) mass spectrum of N-Hydroxynicotinamidine is expected to show a molecular ion peak (M⁺) at m/z = 137. Key fragmentation patterns would likely involve the loss of small neutral molecules such as H₂O, NH₃, and HCN from the molecular ion.
Predicted Fragmentation:
-
m/z 137: Molecular ion [C6H7N3O]⁺
-
m/z 120: Loss of NH₃
-
m/z 119: Loss of H₂O
-
m/z 110: Loss of HCN
-
m/z 78: Pyridine ring fragment
Potential Biological Activity and Mechanism of Action
Enzyme Inhibition
Nicotinamide and its derivatives are known to be involved in numerous enzymatic processes. For instance, various nicotinamide derivatives have been investigated as inhibitors of enzymes such as succinate (B1194679) dehydrogenase and as modulators of angiogenesis by inhibiting vascular endothelial growth factor receptor 2 (VEGFR2).[2][3] The amidoxime group can act as a zinc-binding group, suggesting potential inhibitory activity against metalloenzymes.
Antimicrobial and Antiviral Activity
Pyridine-based compounds, including amidoxime derivatives, have shown a broad spectrum of antimicrobial and antiviral activities.[4] For example, N-Hydroxypyridine-3-carboxamide, a related compound, has been reported to have an inhibitory effect on viral replication.[3]
Signaling Pathway Modulation
The nicotinamide scaffold is central to the coenzyme NAD+, which plays a critical role in cellular redox reactions and is a substrate for several enzymes involved in signaling pathways, such as PARPs and sirtuins. It is plausible that N-Hydroxynicotinamidine could modulate these or other signaling pathways. Further research is needed to elucidate its specific molecular targets and mechanisms of action.
Experimental Workflow for Biological Evaluation
Conclusion
N-Hydroxynicotinamidine is a compound of interest for chemical and biological research due to its nicotinamide core and amidoxime functionality. While experimental data on this specific molecule is scarce, this guide provides a comprehensive framework for its synthesis, characterization, and potential biological evaluation based on established chemical principles and the activities of related compounds. The detailed protocols and predicted spectral data herein serve as a valuable resource for researchers initiating studies on N-Hydroxynicotinamidine, paving the way for the exploration of its therapeutic potential. Further experimental validation is essential to fully elucidate the properties and biological profile of this promising molecule.
References
- 1. researchgate.net [researchgate.net]
- 2. Exploring Novel Pyridine Carboxamide Derivatives as Urease Inhibitors: Synthesis, Molecular Docking, Kinetic Studies and ADME Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-Hydroxypyridine-3-carboxamide | 5657-61-4 | FAA65761 [biosynth.com]
- 4. Fragmentation features of intermolecular cross-linked peptides using N-hydroxy- succinimide esters by MALDI- and ESI-MS/MS for use in structural proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Stability and Storage of 3-Pyridylamide Oxime
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 3-pyridylamide oxime. The information is compiled to assist researchers, scientists, and drug development professionals in ensuring the integrity of this compound throughout its lifecycle, from laboratory research to potential pharmaceutical applications. The stability profile is discussed through the lens of forced degradation studies, including hydrolytic, thermal, oxidative, and photolytic stability. Where direct data for this compound is not available, information from structurally related compounds, such as other pyridine (B92270) oximes and nicotinamide (B372718) derivatives, is used to infer its likely stability characteristics.
Chemical and Physical Properties
This compound, also known as N-Hydroxynicotinamidine, is a synthetic intermediate with potential applications in pharmaceutical synthesis.[1][2]
| Property | Value | Reference |
| CAS Number | 1594-58-7 | [1] |
| Molecular Formula | C₆H₇N₃O | [1] |
| Molecular Weight | 137.14 g/mol | [3] |
| Appearance | White to light yellow solid | [3] |
| Synonyms | N-Hydroxynicotinamidine, Nicotinaldehyde oxime | [1][4] |
Hydrolytic Stability
The hydrolytic stability of oximes is highly dependent on pH. Generally, oximes are significantly more resistant to hydrolysis than analogous imines and hydrazones. This stability is attributed to the electronegativity of the oxygen atom in the C=N-OH group. The hydrolysis of oximes is typically acid-catalyzed.
Expected pH-Stability Profile for this compound:
-
Acidic Conditions (pH < 4): Relatively high stability is expected. The primary degradation pathway may involve slow hydrolysis of the oxime to nicotinamide and hydroxylamine.
-
Neutral Conditions (pH 6-8): Moderate stability. The rate of hydrolysis is expected to be slow but faster than under acidic conditions. For the related oxime HLö 7, primary attack at pH 7.4 occurs on the oxime group.[6]
-
Alkaline Conditions (pH > 8): Lower stability. Base-catalyzed hydrolysis of the oxime is the likely degradation route. The amide group is generally stable to hydrolysis under mild basic conditions due to resonance stabilization.
Table 1: Predicted Hydrolytic Stability of this compound Based on Related Compounds
| pH Condition | Expected Stability | Primary Degradation Pathway (Predicted) | Reference |
| pH 2.0 - 3.0 | High | Slow hydrolysis of the oxime group. | [5] |
| pH 7.4 | Moderate | Hydrolysis of the oxime group, potentially leading to nicotinamide. | [6] |
| pH > 9.0 | Low | Base-catalyzed hydrolysis of the oxime group. | [7] |
Thermal Stability
Oxime-containing compounds can be thermally sensitive and may undergo exothermic decomposition upon heating.[8] A thermal analysis of pyrazine-2-amidoxime, a structural analogue, revealed a multi-stage decomposition process. The first stage, occurring between 153°C and 270°C, was associated with the loss of the pyrazine (B50134) molecule, followed by the decomposition of the amidoxime (B1450833) group at higher temperatures (271-316°C).[9] For (Z)-glyoxylic acid oxime, decomposition begins at temperatures above 160°C.[8]
Given this information, this compound should be handled with care at elevated temperatures. The presence of both a pyridine ring and an amide oxime functional group suggests a complex thermal degradation profile.
Table 2: Thermal Stability Data for Structurally Related Amidoximes
| Compound | Decomposition Onset | Method | Reference |
| Pyrazine-2-amidoxime | 153°C | TGA/DTG | [9] |
| (Z)-glyoxylic acid oxime | >160°C | Not specified | [8] |
Photostability
The International Council for Harmonisation (ICH) guideline Q1B outlines the requirements for photostability testing.[10] This involves exposing the drug substance to a minimum of 1.2 million lux hours of visible light and 200 watt hours per square meter of near-ultraviolet (UVA) light.[11]
The pyridine ring is known to be photoreactive, which may make this compound susceptible to photodegradation. Nicotinamide, the parent amide, can also be sensitive to heat and light.[12] Therefore, it is crucial to protect this compound from light exposure to prevent the formation of photodegradation products.
Table 3: Recommended Conditions for Confirmatory Photostability Studies (ICH Q1B)
| Light Source | Total Exposure |
| Cool white fluorescent lamp | Not less than 1.2 million lux hours |
| Near UV fluorescent lamp (320-400 nm) | Not less than 200 watt hours/m² |
Oxidative Stability
Oxidation is a common degradation pathway for pharmaceuticals, often initiated by atmospheric oxygen (autoxidation), radical species, or peroxides present as impurities in excipients.[13] Forced degradation studies for oxidation typically employ agents like hydrogen peroxide (H₂O₂) or free-radical initiators such as azobisisobutyronitrile (AIBN).[14][15]
For this compound, potential sites of oxidation include the pyridine ring nitrogen and the oxime group. The specific degradation products will depend on the oxidizing agent and reaction conditions.
Potential Degradation Pathways
Based on the chemistry of the functional groups and data from related compounds, several degradation pathways can be postulated for this compound.
-
Hydrolysis: The primary hydrolytic pathway is the cleavage of the C=N bond of the oxime to yield nicotinamide and hydroxylamine.
-
Dehydration: Under certain acidic conditions, oximes can undergo dehydration to form nitriles (in this case, 3-cyanopyridine).
-
Beckmann Rearrangement: Treatment with various acids can induce the Beckmann rearrangement, converting the oxime into an amide.[16]
-
Oxidation: The pyridine ring and oxime group are susceptible to oxidation, leading to N-oxides or other oxidized species.
-
Photodegradation: The pyridine moiety can undergo complex photoreactions, including transposition of ring atoms.[17]
References
- 1. scbt.com [scbt.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. fishersci.com [fishersci.com]
- 5. Study on the stability of the oxime HI 6 in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Studies on the stability and decomposition of the Hagedorn-oxime HLö 7 in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Studies on the decomposition of the oxime HI 6 in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. ema.europa.eu [ema.europa.eu]
- 11. rdlaboratories.com [rdlaboratories.com]
- 12. benchchem.com [benchchem.com]
- 13. Oxidation of Drugs during Drug Product Development: Problems and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ijpsjournal.com [ijpsjournal.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
In-Depth Technical Guide: 3-Pyridylamide Oxime Safety Profile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available safety information for 3-Pyridylamide oxime (CAS No. 1594-58-7). The data herein is compiled from Safety Data Sheets (SDS) and supplemented with standardized experimental protocols from the Organisation for Economic Co-operation and Development (OECD) guidelines to provide a robust resource for professionals handling this compound.
Chemical and Physical Properties
This compound, also known as N-Hydroxy-3-pyridinecarboximidamide, is a synthetic intermediate utilized in pharmaceutical synthesis.[1] Its fundamental properties are summarized below.
| Property | Value | Reference |
| CAS Number | 1594-58-7 | [1] |
| Molecular Formula | C6H7N3O | [1] |
| Molecular Weight | 137.14 g/mol | [1] |
| Appearance | White to light yellow solid | [2] |
| Purity | ≥97.0% | [2] |
| Storage Conditions | Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month. | [2] |
Hazard Identification and Classification
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as a skin and eye irritant.[1]
| Hazard Classification | Category | Hazard Statement |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |
Signal Word: Warning
Pictogram:
Toxicological Summary
Experimental Protocols
The following sections detail the likely experimental methodologies used to determine the skin and eye irritation potential of this compound, based on OECD guidelines.
Acute Dermal Irritation/Corrosion (OECD Guideline 404)
This test is designed to assess the potential of a substance to cause irreversible (corrosion) or reversible (irritation) skin damage.
Methodology:
-
Animal Model: The albino rabbit is the preferred species for this test.
-
Preparation: The day before the test, a small area of the animal's dorsal skin is clipped free of fur.
-
Application: A dose of 0.5 g of the solid test substance is applied to a small patch of skin (approximately 6 cm²) and covered with a gauze patch and tape. An untreated area of skin serves as a control.
-
Exposure: The substance is left in contact with the skin for a 4-hour period.
-
Observation: After the exposure period, the patch is removed, and the skin is observed for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after removal. The observations may continue for up to 14 days to assess the reversibility of any effects.
-
Scoring: The severity of the skin reactions is graded according to a numerical scoring system.
A substance is identified as an irritant if it produces reversible inflammatory changes.
Acute Eye Irritation/Corrosion (OECD Guideline 405)
This test evaluates the potential of a substance to produce irritation or damage to the eye.
Methodology:
-
Animal Model: The albino rabbit is typically used for this assay.
-
Application: A single dose of the test substance (approximately 0.1 mL of a solution or 0.1 g of a solid) is instilled into the conjunctival sac of one eye. The other eye remains untreated and serves as a control.
-
Observation: The eyes are examined for corneal opacity, iris lesions, and conjunctival redness and swelling at 1, 24, 48, and 72 hours after application. Observations can be extended up to 21 days to determine the reversibility of the effects.
-
Scoring: The ocular lesions are scored based on a standardized system.
A substance is classified as an eye irritant if it causes reversible ocular changes.
First Aid Measures
In case of exposure to this compound, the following first aid measures are recommended:[1]
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Check for and remove any contact lenses. Get medical attention. |
| Skin Contact | Flush contaminated skin with plenty of water. Remove contaminated clothing and shoes. Get medical attention if symptoms occur. Wash clothing before reuse. |
| Inhalation | Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, if breathing is irregular or if respiratory arrest occurs, provide artificial respiration or oxygen by trained personnel. It may be dangerous to the person providing aid to give mouth-to-mouth resuscitation. Get medical attention if adverse health effects persist or are severe. |
| Ingestion | Wash out mouth with water. Remove dentures if any. Remove victim to fresh air and keep at rest in a position comfortable for breathing. If material has been swallowed and the exposed person is conscious, give small quantities of water to drink. Stop if the exposed person feels sick as vomiting may be dangerous. Do not induce vomiting unless directed to do so by medical personnel. Get medical attention if adverse health effects persist or are severe. |
Handling and Storage
Handling: Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid contact with skin and eyes. Avoid inhalation of dust. Use only in a well-ventilated area.
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials.
Logical Relationships and Workflows
The following diagrams illustrate the logical workflow for chemical safety assessment and a potential signaling pathway for skin irritation.
Caption: Workflow for Chemical Safety Assessment.
Caption: Hypothetical Signaling Pathway for Skin Irritation.
References
Commercial Suppliers and Technical Overview of 3-Pyridylamide Oxime
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Pyridylamide oxime, also known by its chemical name N'-hydroxy-3-pyridinecarboximidamide (CAS No. 1594-58-7), is a heterocyclic organic compound. It serves as a valuable synthetic intermediate in the development of pharmaceutical compounds.[1][2] Its structure, featuring a pyridine (B92270) ring and an amide oxime group, makes it a subject of interest in medicinal chemistry for the synthesis of more complex molecules with potential therapeutic activities. Pyridine oxime derivatives, as a class, are recognized for a variety of biological activities, including but not limited to their roles as cholinesterase reactivators and kinase inhibitors.[3][4]
Commercial Availability
This compound is readily available from several commercial chemical suppliers, catering to research and development needs. The compound is typically offered in various purities and quantities. Below is a summary of suppliers and their product specifications.
| Supplier | Product Name(s) | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Additional Notes |
| Santa Cruz Biotechnology | This compound | 1594-58-7 | C₆H₇N₃O | 137.14 | - | Alternate Name: N-Hydroxynicotinamidine. For research use only.[1] |
| MedChemExpress (MCE) | This compound | 1594-58-7 | C₆H₇N₃O | 137.14 | ≥97.0% (by ¹H NMR) | Stated as a synthetic intermediate for pharmaceutical synthesis.[2][5] |
| ChemScene | This compound | 1594-58-7 | C₆H₇N₃O | 137.14 | ≥97% | - |
| TCI America | 3-Pyridinecarboxamide Oxime | 1594-58-7 | C₆H₇N₃O | 137.14 | >98.0% (HPLC) | Synonyms: 3-Pyridylamidoxime, Nicotinamide Oxime. White to light yellow powder/crystal. |
| Ambeed | This compound | 1594-58-7 | C₆H₇N₃O | 137.14 | 98% | - |
Physicochemical Properties
| Property | Value | Source(s) |
| CAS Number | 1594-58-7 | [1] |
| Molecular Formula | C₆H₇N₃O | [1] |
| Molecular Weight | 137.14 g/mol | [5] |
| Appearance | White to light yellow solid/powder/crystal | TCI America |
| Synonyms | N'-hydroxy-3-pyridinecarboximidamide, N-Hydroxynicotinamidine, Nicotinamide Oxime | [1], TCI America |
Potential Applications in Research and Drug Development
While specific biological data for this compound is not extensively available in the public domain, the broader class of pyridine oximes has been investigated for several therapeutic applications. This suggests potential areas of research for this compound and its derivatives.
Cholinesterase Reactivation
Pyridinium (B92312) oximes are well-known for their ability to reactivate acetylcholinesterase (AChE) that has been inhibited by organophosphorus compounds, such as nerve agents and pesticides.[5][6] The mechanism involves the oxime group acting as a nucleophile to displace the phosphate (B84403) group from the serine residue in the active site of the enzyme, thereby restoring its function.[5]
Kinase Inhibition
The pyridine scaffold is a common feature in many kinase inhibitors.[4] Kinases play a crucial role in cellular signaling pathways, and their dysregulation is implicated in diseases like cancer and inflammatory disorders.[4] Pyrido[2,3-d]pyrimidine (B1209978) inhibitors, for example, have been shown to target a range of protein kinases.[7] The structural similarity suggests that derivatives of this compound could be explored for kinase inhibitory activity.
Experimental Protocols
General Protocol for In Vitro Cholinesterase Reactivation Assay
This protocol outlines the steps to assess the ability of an oxime compound to reactivate organophosphate-inhibited acetylcholinesterase (AChE).
-
Enzyme Preparation:
-
Prepare a stock solution of human recombinant AChE in a suitable buffer (e.g., 25 mM sodium phosphate buffer, pH 7.4).
-
-
Inhibition of AChE:
-
Incubate the AChE solution with an organophosphate inhibitor (e.g., a nerve agent surrogate like NIMP or a pesticide like paraoxon) to achieve significant inhibition (typically >95%).
-
Remove the excess, unreacted organophosphate by dialysis or gel filtration against the assay buffer.[8]
-
-
Reactivation Reaction:
-
Incubate the inhibited enzyme with the test oxime compound (e.g., this compound) at a specific concentration (e.g., 10 µM or 100 µM) for a defined period (e.g., 15 or 30 minutes) at 37°C.[8]
-
-
Measurement of AChE Activity (Ellman's Method):
-
The reaction mixture for the activity measurement typically contains:
-
A portion of the reactivation reaction mixture.
-
DTNB (5,5'-dithio-bis-(2-nitrobenzoic acid)) solution.
-
Assay buffer.[8]
-
-
Initiate the enzymatic reaction by adding the substrate, acetylthiocholine (B1193921) iodide.
-
Monitor the increase in absorbance at 412 nm, which results from the reaction of thiocholine (B1204863) (the product of acetylcholine (B1216132) hydrolysis) with DTNB.
-
The rate of change in absorbance is proportional to the AChE activity.
-
-
Data Analysis:
-
Calculate the percentage of reactivation by comparing the activity of the oxime-treated inhibited enzyme to the activity of the uninhibited (native) enzyme and the inhibited enzyme control (no oxime).
-
Visualizing Experimental and Logical Workflows
The following diagrams illustrate a general workflow for screening potential drug candidates and a conceptual signaling pathway that could be investigated for pyridine oxime derivatives.
Caption: A generalized workflow for the screening and development of novel drug candidates derived from this compound.
Caption: A conceptual diagram illustrating how a this compound derivative might inhibit a receptor tyrosine kinase signaling pathway.
Conclusion
This compound is a commercially accessible compound that holds potential as a building block in medicinal chemistry and drug discovery. While specific biological data and detailed experimental protocols for this particular molecule are limited in publicly available resources, its structural class suggests promising avenues for research, particularly in the development of cholinesterase reactivators and kinase inhibitors. The provided information and representative protocols and workflows serve as a foundational guide for researchers interested in exploring the applications of this compound.
References
- 1. N-Hydroxypyridine-3-carboxamide | 5657-61-4 | FAA65761 [biosynth.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Design, Synthesis, and Evaluation of the Kinase Inhibition Potential of Pyridylpyrimidinylaminophenyl Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pyridinium oximes as cholinesterase reactivators. Structure-activity relationship and efficacy in the treatment of poisoning with organophosphorus compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Chemical proteomic analysis reveals alternative modes of action for pyrido[2,3-d]pyrimidine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Charged pyridinium oximes with thiocarboxamide moiety are equally or less effective reactivators of organophosphate-inhibited cholinesterases compared to analogous carboxamides - PMC [pmc.ncbi.nlm.nih.gov]
Purity Standards for Research-Grade 3-Pyridylamide Oxime: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the purity standards for research-grade 3-Pyridylamide oxime, a key synthetic intermediate in pharmaceutical development. Ensuring high purity is critical for the reliability and reproducibility of research data and for the safety and efficacy of downstream drug candidates. This document outlines typical purity specifications, potential impurities, and detailed analytical methodologies for the characterization and quality control of this compound.
Introduction to this compound
This compound, also known as N-Hydroxynicotinamidine, is a synthetic intermediate widely used in the synthesis of various pharmaceutical compounds.[1][2][3] Its chemical structure consists of a pyridine (B92270) ring with an amide oxime functional group at the 3-position. The integrity of this molecule is paramount, as impurities can lead to undesirable side reactions, reduced yield, and the introduction of potentially toxic components in the final active pharmaceutical ingredient (API).
Chemical Profile:
| Parameter | Value |
| CAS Number | 1594-58-7[2] |
| Molecular Formula | C₆H₇N₃O[2] |
| Molecular Weight | 137.14 g/mol [4] |
| Alternate Names | N-Hydroxynicotinamidine[2] |
Purity Specifications and Impurity Profile
For research applications, this compound should ideally be of the highest purity to ensure the validity of experimental results. Commercial suppliers of research-grade materials typically offer purities of ≥97% or ≥98%.
Typical Purity Specifications
The following table summarizes common analytical specifications for research-grade this compound.
| Parameter | Specification | Method |
| Appearance | White to off-white or light yellow solid | Visual Inspection |
| Purity (by HPLC) | ≥ 98.0% | High-Performance Liquid Chromatography (HPLC) |
| Purity (by NMR) | ≥ 97.0% | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Identity | Conforms to structure | ¹H NMR, ¹³C NMR, Mass Spectrometry, IR |
| Residual Solvents | To be determined based on synthesis | Gas Chromatography (GC) |
| Water Content | ≤ 0.5% | Karl Fischer Titration |
Potential Impurities
Impurities in this compound can originate from the starting materials, byproducts of the synthesis, or degradation of the final product. The most common synthetic route involves the reaction of 3-cyanopyridine (B1664610) with hydroxylamine.
Potential Process-Related Impurities:
| Impurity Name | Structure | Origin |
| 3-Cyanopyridine | Unreacted starting material.[5] | |
| Nicotinamide (3-Pyridinecarboxamide) | Hydrolysis of 3-cyanopyridine or this compound. | |
| Nicotinic Acid (3-Pyridinecarboxylic Acid) | Further hydrolysis of nicotinamide.[5] |
Potential Degradation Products:
This compound can degrade under various stress conditions such as heat, light, and hydrolysis. Forced degradation studies are crucial to identify these potential degradants.
| Degradation Pathway | Potential Products |
| Hydrolysis (Acidic/Basic) | Nicotinamide, Nicotinic Acid[6][7][8][9] |
| Oxidation | N-oxide derivatives |
| Thermal | To be determined through stress testing |
| Photolytic | To be determined through stress testing |
Analytical Methodologies
A combination of chromatographic and spectroscopic techniques is essential for a comprehensive assessment of the purity of this compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is a primary technique for quantifying the purity of this compound and detecting related substance impurities. A typical reversed-phase HPLC method is described below.
Experimental Protocol:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 5% B to 95% B over 20 minutes, then hold for 5 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detector | UV at 260 nm[10] |
| Injection Volume | 10 µL |
| Sample Preparation | 1 mg/mL in a 50:50 mixture of Mobile Phase A and B |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for structural elucidation and purity confirmation. The ¹H and ¹³C NMR spectra provide a unique fingerprint of the molecule.
Experimental Protocol:
| Parameter | Condition |
| Instrument | 400 MHz or higher |
| Solvent | DMSO-d₆ |
| Reference | Tetramethylsilane (TMS) at 0.00 ppm |
| ¹H NMR Data (Predicted) | δ ~9.8 (s, 1H, OH), ~8.9 (d, 1H, Ar-H), ~8.6 (dd, 1H, Ar-H), ~8.1 (d, 1H, Ar-H), ~7.5 (dd, 1H, Ar-H), ~5.9 (s, 2H, NH₂) |
| ¹³C NMR Data (Predicted) | δ ~150.1, 148.5, 147.2, 134.5, 128.9, 123.7 (Aromatic carbons and C=N) |
Purity by NMR can be estimated by comparing the integral of the analyte peaks to the integrals of impurity peaks and the solvent residual peak.[11]
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of this compound and to identify unknown impurities.
Experimental Protocol:
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Expected [M+H]⁺ | m/z 138.0662 |
| Analysis Mode | Full scan for identification, Selected Ion Monitoring (SIM) for quantification |
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in the molecule.
Expected Characteristic Peaks:
| Wavenumber (cm⁻¹) | Functional Group |
| 3400-3200 | O-H and N-H stretching |
| ~1640 | C=N stretching |
| 1600-1450 | Aromatic C=C stretching |
| ~950 | N-O stretching |
Visualizations
Synthesis and Impurity Formation Pathway
The following diagram illustrates the common synthesis route for this compound and the formation of key process-related impurities.
Caption: Synthesis of this compound and potential impurity formation.
Analytical Workflow for Purity Assessment
This workflow outlines the logical sequence of analytical tests performed to ensure the quality of research-grade this compound.
Caption: Analytical workflow for purity assessment of this compound.
Conclusion
The quality of research-grade this compound is fundamental to its successful application in pharmaceutical research and development. A stringent set of purity standards, coupled with robust analytical methodologies, is necessary to ensure the identity, purity, and consistency of this important synthetic intermediate. This guide provides a framework for researchers and scientists to establish and verify the quality of this compound, thereby contributing to the integrity and success of their scientific endeavors.
References
- 1. repositorio.uam.es [repositorio.uam.es]
- 2. High-performance liquid chromatography-ultraviolet detection method for the simultaneous determination of typical biogenic amines and precursor amino acids. Applications in food chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. chemscene.com [chemscene.com]
- 5. US5756750A - Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions - Google Patents [patents.google.com]
- 6. Biodegradation of Chlorpyrifos and Its Hydrolysis Product 3,5,6-Trichloro-2-Pyridinol by a New Fungal Strain Cladosporium cladosporioides Hu-01 | PLOS One [journals.plos.org]
- 7. Biodegradation of deltamethrin and its hydrolysis product 3-phenoxybenzaldehyde by a newly isolated Streptomyces aureus strain HP-S-01 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Item - Biodegradation of Chlorpyrifos and Its Hydrolysis Product 3,5,6-Trichloro-2-Pyridinol by a New Fungal Strain Cladosporium cladosporioides Hu-01 - Public Library of Science - Figshare [plos.figshare.com]
- 10. youtube.com [youtube.com]
- 11. scs.illinois.edu [scs.illinois.edu]
Isomeric Forms of Pyridylamide Oxime: A Technical Guide for Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the isomeric forms of Pyridylamide oxime, a class of compounds with significant potential in medicinal chemistry. This document details the synthesis, characterization, and biological activities of these isomers, with a focus on providing practical experimental protocols and comparative data to support research and development efforts.
Introduction to Pyridylamide Oximes
Pyridylamide oximes, which include isomers such as 3-Pyridylamide oxime (N-Hydroxynicotinamidine) and 4-Pyridylamide oxime, are organic compounds characterized by a pyridine (B92270) ring, an amidine group, and an oxime functional group.[1][2] The presence of the C=N double bond in the oxime group gives rise to geometric isomerism, resulting in E (entgegen) and Z (zusammen) isomers. These isomers can exhibit distinct physicochemical properties and biological activities, making their individual synthesis and characterization crucial for drug discovery and development. The pyridine moiety is a common scaffold in numerous pharmaceuticals, and its derivatives are known to possess a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties.[3][4]
Synthesis and Isomer Separation
The synthesis of pyridylamide oximes typically involves the reaction of a corresponding pyridyl nitrile with hydroxylamine (B1172632). This reaction can produce a mixture of E and Z isomers.
General Synthesis Protocol: Pyridylamide Oxime
A common method for the synthesis of pyridylamide oximes is the reaction of a pyridine carbonitrile with hydroxylamine hydrochloride in the presence of a base.[5]
Materials:
-
Pyridine carbonitrile (e.g., 3-cyanopyridine (B1664610) or 4-cyanopyridine)
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium acetate (B1210297) or other suitable base
-
Water
Procedure:
-
Dissolve the pyridine carbonitrile in ethanol in a round-bottom flask.
-
Add an aqueous solution of hydroxylamine hydrochloride and sodium acetate.
-
Reflux the reaction mixture for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product, which may be a mixture of E and Z isomers.
Isomer Separation
The separation of E and Z isomers of pyridylamide oxime can be achieved by column chromatography on silica (B1680970) gel or by fractional crystallization.[3] The choice of solvent system for chromatography is critical and often determined empirically.
Isomer Characterization
The unambiguous determination of the stereochemistry of the oxime isomers is essential. The primary techniques for this are Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for distinguishing between E and Z oxime isomers in solution.[3] The chemical shifts of protons and carbons near the C=N bond are sensitive to the stereochemistry.
General Trends in NMR Spectra of Oxime Isomers:
-
¹H NMR: Protons of substituents syn to the hydroxyl group in the Z-isomer are typically shielded and appear at a lower chemical shift (upfield) compared to the corresponding protons in the E-isomer due to the anisotropic effect of the C=N bond.[3]
-
¹³C NMR: The chemical shift of the carbon atom of the C=N double bond and the carbons of the substituents attached to it will differ between the E and Z isomers. Steric compression in the more sterically hindered Z-isomer can cause a shielding effect, leading to an upfield shift in the signals of nearby carbon atoms.[3]
Table 1: Representative ¹H and ¹³C NMR Chemical Shift Differences in E/Z Oxime Isomers
| Nucleus | General Observation in Z-Isomer vs. E-Isomer | Reference |
| ¹H NMR | ||
| α-Proton (syn to -OH) | Upfield shift | [3] |
| ¹³C NMR | ||
| C=N Carbon | Can be slightly shielded or deshielded | [3][6] |
| α-Carbon (syn to -OH) | Upfield shift (shielded) | [3][6] |
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified isomer in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.[3]
-
¹H NMR Spectroscopy: Acquire the spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30° pulse width and a relaxation delay of 1-2 seconds.
-
¹³C NMR Spectroscopy: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans is typically required compared to ¹H NMR.
X-ray Crystallography
Single-crystal X-ray diffraction provides definitive structural information, including the configuration of the oxime group in the solid state.[7]
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystallization: Grow single crystals of the purified isomer suitable for X-ray diffraction. This can be achieved by slow evaporation of a solvent, vapor diffusion, or layering techniques.
-
Data Collection: Mount a suitable crystal on a goniometer head and collect diffraction data using a single-crystal X-ray diffractometer, typically at low temperature (e.g., 100-150 K) to minimize thermal vibrations.[8]
-
Structure Solution and Refinement: Solve the crystal structure using direct or Patterson methods and refine the model using full-matrix least-squares on F².[8]
Table 2: Representative Crystallographic Data for a Nicotinamide (B372718) Derivative
| Parameter | Value | Reference |
| Compound | Nicotinamide | [9] |
| Crystal System | Monoclinic | [9] |
| Space Group | P2₁/c | [9] |
| a (Å) | 3.877 | |
| b (Å) | 15.6 | |
| c (Å) | 9.375 | |
| β (°) | 98.45 | |
| Volume (ų) | 560.9 |
Biological Activities and Structure-Activity Relationships
Pyridylamide oximes and their derivatives have been investigated for a range of biological activities, including anticancer and enzyme inhibitory effects. The stereochemistry of the oxime group can significantly influence these activities.
Antiproliferative and Cytotoxic Activities
Numerous studies have demonstrated the antiproliferative effects of pyridine-containing compounds against various cancer cell lines.[4][10] While specific data for pyridylamide oxime isomers is limited, related structures provide valuable insights. For instance, some nicotinamide derivatives have shown interesting antitumor activity against hepatocellular and colon carcinoma cell lines.[4][10]
Table 3: Representative Antiproliferative Activities (IC₅₀ in µM) of Pyridine and Oxime Derivatives
| Compound Class/Derivative | Cell Line | IC₅₀ (µM) | Reference |
| Nicotinamide Analogue (BHEPN) | HepG2 | 0.19 | [11] |
| Nicotinamide Analogue (BHEPN) | MCF-7 | 1.18 | [11] |
| Quinolin-2(1H)-one Oxime (7c) | - | >10 | [12] |
| Flavone (B191248) Oxime (18c) | SKHep1 | 0.8 | [13] |
| Flavone Oxime (18c) | HeLa | 1.0 | [13] |
| Steroidal Oxime (1f) | A549 | 1.5 | [14] |
| Naringenin Oxime Ether (6) | HeLa | 19.3 | [8] |
| Naringenin Oxime Ether (6) | MCF-7 | 17.5 | [8] |
Enzyme Inhibition
The oxime functionality can play a role in enzyme inhibition. For example, isomers of N-substituted indole-3-carbaldehyde oximes have shown potent urease inhibitory activity, with the anti (E) isomer demonstrating higher potency in some cases.[15]
Table 4: Urease Inhibitory Activity of Syn and Anti Indole-3-carbaldehyde Oxime Isomers
| Compound (Isomer) | IC₅₀ (mM) | Reference |
| Compound 8 (syn) | 0.0516 | [15] |
| Compound 9 (anti) | 0.0345 | [15] |
| Thiourea (Reference) | 0.2387 | [15] |
Visualized Workflows and Relationships
Experimental Workflow: Synthesis and Isomer Separation
Caption: General workflow for the synthesis and separation of E and Z isomers of Pyridylamide oxime.
Characterization Workflow
Caption: Workflow for the characterization of Pyridylamide oxime isomers.
Relationship between Isomers and Biological Activity
References
- 1. researchgate.net [researchgate.net]
- 2. scbt.com [scbt.com]
- 3. benchchem.com [benchchem.com]
- 4. Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1 H) thione Derivatives as Synthon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. researchgate.net [researchgate.net]
- 7. Experimental and Computational Investigation of the Oxime Bond Stereochemistry in c-Jun N-terminal Kinase 3 Inhibitors 11H-Indeno[1,2-b]quinoxalin-11-one Oxime and Tryptanthrin-6-oxime - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Origin of phase relative stability and phase transformation in an S-ibuprofen–nicotinamide cocrystal - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Exploring the anticancer properties of a new nicotinamide analogue: Investigations into in silico analysis, antiproliferative effects, selectivity, VEGFR-2 inhibition, apoptosis induction, and migration suppression [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis, antiproliferative, and antiplatelet activities of oxime- and amide-containing quinolin-2(1H)-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis, antiproliferative, and antiplatelet activities of oxime- and methyloxime-containing flavone and isoflavone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The Structural Diversity and Biological Activity of Steroid Oximes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis, In Silico Studies, and Evaluation of Syn and Anti Isomers of N-Substituted Indole-3-carbaldehyde Oxime Derivatives as Urease Inhibitors against Helicobacter pylori - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: 3-Pyridylamide Oxime as a Synthetic Intermediate
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Pyridylamide oxime, also known as N'-hydroxypyridine-3-carboximidamide, is a versatile synthetic intermediate of significant interest in medicinal chemistry and drug development. Its structure, featuring a pyridine (B92270) ring and an amide oxime functional group, makes it a valuable building block for the synthesis of various heterocyclic compounds, most notably 1,2,4-oxadiazole (B8745197) derivatives. These resulting compounds have demonstrated a wide spectrum of biological activities, positioning this compound as a key precursor for the discovery of novel therapeutic agents.
The pyridine moiety is a common feature in many established drugs, contributing to favorable pharmacokinetic properties and biological interactions. The amide oxime group serves as a reactive handle for cyclization reactions, allowing for the construction of diverse molecular scaffolds. This combination of features makes this compound a strategic starting material for generating libraries of compounds for high-throughput screening and lead optimization in drug discovery programs.
Key Applications in Pharmaceutical Synthesis
The primary application of this compound is in the synthesis of 3-pyridyl-substituted 1,2,4-oxadiazoles. This class of compounds has been investigated for a range of therapeutic applications, including:
-
Anticancer Agents: Derivatives have shown cytotoxicity against various cancer cell lines, including HepG2 (liver cancer), Caco-2 (colon cancer), and PaCa2 (pancreatic cancer).[1] The mechanism of action for some of these compounds involves the inhibition of key enzymes in cancer progression, such as thymidylate synthase.[1]
-
Enzyme Inhibitors: 3-Pyridyl-1,2,4-oxadiazole derivatives have been designed as inhibitors for various enzymes implicated in disease. For example, they have been investigated as inhibitors of Glycogen Synthase Kinase 3β (GSK-3β), a target in Alzheimer's disease.[2]
-
Antimicrobial Agents: The 1,2,4-oxadiazole scaffold is known to exhibit antimicrobial properties, and pyridyl-substituted derivatives are explored for their potential as antibacterial and antifungal agents.
Experimental Protocols
The synthesis of 5-substituted-3-(pyridin-3-yl)-1,2,4-oxadiazoles from this compound is typically achieved through a two-step process: O-acylation of the amidoxime (B1450833) followed by cyclodehydration.
General Synthetic Workflow
The overall workflow for the synthesis of 5-substituted-3-(pyridin-3-yl)-1,2,4-oxadiazoles is depicted below.
Caption: General workflow for the synthesis of 5-substituted-3-(pyridin-3-yl)-1,2,4-oxadiazoles.
Protocol 1: Synthesis of 5-Aryl-3-(pyridin-3-yl)-1,2,4-oxadiazole
This protocol describes a general method for the synthesis of 5-aryl-3-(pyridin-3-yl)-1,2,4-oxadiazoles via the reaction of this compound with an aryl acyl chloride.
Materials:
-
This compound
-
Substituted benzoyl chloride (e.g., 4-chlorobenzoyl chloride)
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate (B1210297)/hexane mixture)
Procedure:
-
O-Acylation:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous pyridine.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the substituted benzoyl chloride (1.1 eq) dropwise to the cooled solution with stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Work-up and Isolation of Intermediate (Optional):
-
Once the reaction is complete, pour the mixture into ice-water and extract with DCM.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude O-acyl amidoxime intermediate. This intermediate can be used in the next step without further purification.
-
-
Cyclodehydration:
-
Dissolve the crude O-acyl amidoxime intermediate in a high-boiling point solvent such as xylene or N,N-dimethylformamide (DMF).
-
Heat the solution at reflux for 4-8 hours. Alternatively, the cyclization can be performed under microwave irradiation for a shorter duration (e.g., 10-30 minutes at 120-150 °C). Monitor the reaction by TLC.
-
-
Final Work-up and Purification:
-
After completion of the cyclization, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).
-
Combine the fractions containing the pure product and evaporate the solvent to yield the 5-aryl-3-(pyridin-3-yl)-1,2,4-oxadiazole as a solid.
-
Characterization:
-
The structure of the final product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Protocol 2: One-Pot Synthesis of 5-Alkyl-3-(pyridin-3-yl)-1,2,4-oxadiazole
This protocol outlines a one-pot procedure for the synthesis of 5-alkyl-3-(pyridin-3-yl)-1,2,4-oxadiazoles using a carboxylic acid anhydride (B1165640) as the acylating agent.
Materials:
-
This compound
-
Carboxylic acid anhydride (e.g., acetic anhydride)
-
Pyridine (anhydrous)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup:
-
In a sealed tube or a round-bottom flask equipped with a reflux condenser, add this compound (1.0 eq) and the carboxylic acid anhydride (2.0 eq).
-
Add anhydrous pyridine as the solvent and catalyst.
-
-
Reaction:
-
Heat the reaction mixture at 80-100 °C for 6-12 hours, or until TLC analysis indicates the completion of the reaction.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and pour it into a separatory funnel containing ethyl acetate and saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or silica gel column chromatography to obtain the pure 5-alkyl-3-(pyridin-3-yl)-1,2,4-oxadiazole.
-
Data Presentation
The following table summarizes representative quantitative data for the synthesis of 5-substituted-3-(pyridin-3-yl)-1,2,4-oxadiazoles.
| Entry | 5-Substituent | Acylating Agent | Reaction Conditions | Yield (%) | Reference |
| 1 | Phenyl | Benzoyl chloride | Pyridine, rt, then reflux | ~70-85% | General Method |
| 2 | 4-Chlorophenyl | 4-Chlorobenzoyl chloride | Pyridine, 0 °C to rt, then heat | ~75-90% | General Method |
| 3 | Methyl | Acetic anhydride | Pyridine, 100 °C | ~60-80% | General Method |
| 4 | Ethyl | Propionic anhydride | Pyridine, 100 °C | ~65-85% | General Method |
Note: Yields are indicative and may vary depending on the specific substrate and reaction optimization.
Biological Activity and Signaling Pathways
Derivatives of this compound, particularly the 3-pyridyl-1,2,4-oxadiazoles, have shown promise as modulators of various biological pathways relevant to drug discovery.
Anticancer Activity
Several 3-pyridyl-1,2,4-oxadiazole derivatives have demonstrated potent anticancer activity. For instance, compounds with specific substitutions on the 5-phenyl ring have shown significant cytotoxicity against various cancer cell lines.
Caption: Proposed mechanism of anticancer action via Thymidylate Synthase inhibition.
Inhibition of GSK-3β in Alzheimer's Disease
Certain 3-(pyridin-4-yl)-5-(4-sulfamido-phenyl)-1,2,4-oxadiazole derivatives have been identified as inhibitors of Glycogen Synthase Kinase 3β (GSK-3β).[2] GSK-3β is a key enzyme in the hyperphosphorylation of tau protein, a hallmark of Alzheimer's disease.
Caption: Inhibition of the GSK-3β pathway in Alzheimer's disease.
Conclusion
This compound is a valuable and versatile intermediate for the synthesis of biologically active heterocyclic compounds. Its utility in the construction of 3-pyridyl-1,2,4-oxadiazoles provides a robust platform for the development of novel therapeutics in areas such as oncology and neurodegenerative diseases. The straightforward synthetic protocols and the significant biological potential of the resulting derivatives make this compound an important tool for researchers and professionals in the field of drug discovery and development. Further exploration of the synthetic possibilities and biological activities of compounds derived from this intermediate is warranted.
References
The Role of 3-Pyridylamide Oxime in Pharmaceutical Synthesis: A Versatile Building Block for Bioactive Heterocycles
Abstract
3-Pyridylamide oxime, also known as N-hydroxynicotinamidine, is a key synthetic intermediate in pharmaceutical research and development. Its primary role is to serve as a versatile precursor for the construction of more complex heterocyclic systems, most notably 1,2,4-oxadiazoles. The inherent reactivity of the amidoxime (B1450833) functional group allows for straightforward cyclization reactions to form the stable 1,2,4-oxadiazole (B8745197) ring, a scaffold present in a variety of biologically active compounds. This application note details the synthesis of this compound, its subsequent conversion into a pharmaceutically relevant 1,2,4-oxadiazole derivative, and discusses the therapeutic potential of such compounds, with a focus on kinase inhibition.
Introduction
The pyridine (B92270) ring is a ubiquitous feature in many approved drugs, valued for its ability to engage in hydrogen bonding and other molecular interactions within biological targets. When incorporated into more complex heterocyclic systems, it can impart favorable pharmacokinetic and pharmacodynamic properties. This compound is a bifunctional molecule, containing both a pyridine ring and an amidoxime group. The amidoxime moiety is particularly useful as it can react with a variety of acylating agents to form O-acyl amidoxime intermediates, which readily undergo cyclodehydration to yield 3,5-disubstituted 1,2,4-oxadiazoles. This synthetic strategy allows for the facile introduction of the 3-pyridyl group at the 3-position of the oxadiazole ring, with the substituent at the 5-position being determined by the choice of the acylating agent.
The 1,2,4-oxadiazole ring is considered a bioisostere of ester and amide functionalities, offering improved metabolic stability and pharmacokinetic profiles.[1] Consequently, molecules containing the 3-pyridyl-1,2,4-oxadiazole motif have been investigated for a range of therapeutic applications, including as anti-cancer agents, anti-inflammatory agents, and treatments for neurodegenerative diseases.[1][2]
Application Notes
The principal application of this compound in pharmaceutical synthesis is as a key building block for 3-pyridyl-substituted 1,2,4-oxadiazoles. This is exemplified by its use in the synthesis of novel kinase inhibitors, such as those targeting the RET (Rearranged during Transfection) kinase, a receptor tyrosine kinase implicated in several types of cancer.[2] The 3-pyridyl moiety in these inhibitors often serves to form crucial hydrogen bond interactions within the kinase hinge region, a common binding motif for kinase inhibitors.
The general synthetic workflow involves two main stages: the preparation of this compound from a commercially available starting material, followed by its reaction with a suitable carboxylic acid derivative to construct the 1,2,4-oxadiazole ring.
Experimental Protocols
Protocol 1: Synthesis of this compound (N-Hydroxynicotinamidine)
This protocol describes the synthesis of this compound from 3-cyanopyridine.
Materials:
-
3-Cyanopyridine (nicotinonitrile)
-
Hydroxylamine hydrochloride
-
Potassium carbonate
-
Ethanol
-
Water
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a solution of hydroxylamine hydrochloride (1.1 equivalents) in water, add a solution of potassium carbonate (0.6 equivalents) in water, with stirring.
-
Add a solution of 3-cyanopyridine (1.0 equivalent) in ethanol to the reaction mixture.
-
Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath to precipitate the product.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum to afford this compound.
Expected Yield: Approximately 85-95%.
Protocol 2: Synthesis of 5-(Pyridin-3-yl)-3-(4-chloro-3-aminophenyl)-1,2,4-oxadiazole
This protocol details the synthesis of a 3,5-disubstituted 1,2,4-oxadiazole from this compound, as described in the synthesis of RET kinase inhibitors.[2]
Materials:
-
This compound
-
4-Chloro-3-aminobenzoic acid
-
1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Dimethylformamide (DMF)
-
Pyridine
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a solution of 4-chloro-3-aminobenzoic acid (1.0 equivalent) in DMF, add EDCI (1.2 equivalents) and HOBt (1.2 equivalents).
-
Stir the mixture at room temperature for 30 minutes.
-
Add this compound (1.1 equivalents) to the reaction mixture and stir at room temperature for 12 hours.
-
Add pyridine to the mixture and heat to 110 °C for 2 hours to effect cyclization.
-
Cool the reaction mixture to room temperature and pour it into ice water.
-
Extract the aqueous mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to yield the desired 1,2,4-oxadiazole.
Quantitative Data Summary
| Compound | Starting Material(s) | Key Reagents | Solvent | Yield (%) | Purity (%) | Reference |
| This compound | 3-Cyanopyridine, Hydroxylamine HCl | K2CO3 | EtOH/H2O | 85-95 | >97 | General |
| 5-(Pyridin-3-yl)-3-(4-chloro-3-aminophenyl)-1,2,4-oxadiazole | This compound, 4-Chloro-3-aminobenzoic acid | EDCI, HOBt, Pyridine | DMF | 65 | >95 | [2] |
Mechanism of Action and Signaling Pathway
As previously mentioned, 3-pyridyl-1,2,4-oxadiazole derivatives have been identified as potent inhibitors of RET kinase.[2] RET is a receptor tyrosine kinase that, upon binding to its ligand-coreceptor complex, dimerizes and autophosphorylates tyrosine residues in its intracellular domain. This phosphorylation creates docking sites for various downstream signaling proteins, leading to the activation of multiple pathways, including the RAS/MAPK and PI3K/AKT pathways, which are crucial for cell proliferation, survival, and differentiation.
In certain cancers, chromosomal rearrangements lead to the fusion of the RET kinase domain with an N-terminal dimerization domain from another protein. This results in ligand-independent dimerization and constitutive activation of the kinase, driving oncogenesis.
The 3-pyridyl-1,2,4-oxadiazole inhibitors act as ATP-competitive inhibitors. They bind to the ATP-binding pocket of the RET kinase domain, preventing the binding of ATP and subsequent autophosphorylation and activation of downstream signaling. The 3-pyridyl moiety is often critical for this inhibition, as it can form hydrogen bonds with the hinge region of the kinase domain, a key interaction for many kinase inhibitors.
Biological Activity Data
The following table summarizes the inhibitory activity of a representative 3-pyridyl-1,2,4-oxadiazole-based RET kinase inhibitor.
| Compound ID | Target | IC50 (nM) | Assay Type | Reference |
| I-8 | RET Kinase | 15.6 | ELISA | [2] |
Compound I-8 is a derivative of 4-chloro-3-(5-(pyridin-3-yl)-1,2,4-oxadiazol-3-yl)benzamide.
Conclusion
This compound is a valuable and versatile intermediate in pharmaceutical synthesis. Its utility is primarily demonstrated in the straightforward and efficient synthesis of 3-pyridyl-substituted 1,2,4-oxadiazoles. These heterocyclic scaffolds are of significant interest in drug discovery, as evidenced by their successful incorporation into potent kinase inhibitors for cancer therapy. The protocols and data presented herein provide a comprehensive overview for researchers and scientists in the field of drug development, highlighting the importance of this compound as a key building block for novel therapeutics.
References
3-Pyridylamide Oxime: A Versatile Precursor for Bioactive Molecules - Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Pyridylamide oxime, also known as N'-hydroxypyridine-3-carboximidamide, is a key chemical intermediate possessing the characteristic amidoxime (B1450833) functional group attached to a pyridine (B92270) ring.[1] This structural motif makes it a valuable precursor for the synthesis of a diverse array of bioactive molecules. The presence of the pyridine ring, a common feature in many pharmaceuticals, combined with the reactive nature of the amidoxime group, allows for its elaboration into various heterocyclic systems with significant pharmacological potential. This document provides detailed application notes and experimental protocols for the synthesis of this compound and its utilization in the development of bioactive compounds, including 1,2,4-oxadiazoles and pyrazole (B372694) oxime ethers, which have demonstrated activities ranging from enzyme inhibition to antifungal and insecticidal properties.
Applications of this compound in Bioactive Molecule Synthesis
This compound serves as a critical building block for the construction of more complex molecules with a range of biological activities. Its primary application lies in its ability to undergo cyclization reactions to form various heterocycles.
Precursor for 1,2,4-Oxadiazoles
Amidoximes are well-established precursors for the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles. This is typically achieved by reacting the amidoxime with a carboxylic acid derivative (such as an acid chloride or anhydride) to form an O-acylamidoxime intermediate, which then undergoes cyclodehydration to yield the 1,2,4-oxadiazole (B8745197) ring.[2] Molecules containing the 1,2,4-oxadiazole scaffold are known to exhibit a wide spectrum of biological activities, including antifungal, antibacterial, anticancer, and anti-inflammatory properties.[3][4]
Antifungal Activity: Certain pyridine-linked 1,2,4-oxadiazole derivatives have shown promising antifungal activity. The proposed mechanism for some of these compounds involves the inhibition of succinate (B1194679) dehydrogenase (SDH), a key enzyme in the mitochondrial electron transport chain.[5]
Synthesis of Pyrazole Oxime Ethers
The oxime functionality of this compound can be derivatized to form oxime ethers. Pyrazole oxime ethers, in particular, have been investigated for their potent insecticidal activities. The synthesis involves the reaction of a pyrazole aldehyde with hydroxylamine (B1172632) to form the pyrazole oxime, which is then etherified. While not a direct reaction of this compound itself, the chemistry of the oxime group is central. The insecticidal mechanism of action for some pyrazole derivatives involves the inhibition of mitochondrial electron transport at the NADH-CoQ reductase site or the blockage of GABA-gated chloride channels in insects.[6]
Cholinesterase Reactivators
Pyridinium (B92312) oximes are a class of compounds used as antidotes for organophosphate poisoning.[7] Organophosphates inhibit acetylcholinesterase (AChE) by phosphorylating a serine residue in the active site. Pyridinium oximes can reactivate the inhibited enzyme by a nucleophilic attack on the phosphorus atom, displacing the organophosphate and restoring enzyme function.[8] While this compound itself is not a charged pyridinium species, it can be a precursor to such molecules.
Experimental Protocols
Protocol 1: Synthesis of this compound from 3-Cyanopyridine (B1664610)
This protocol describes a general method for the synthesis of this compound from its nitrile precursor, 3-cyanopyridine.
Materials:
-
3-Cyanopyridine
-
Hydroxylamine hydrochloride
-
Sodium carbonate
-
Water
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Beakers, graduated cylinders, and other standard laboratory glassware
-
Filtration apparatus
Procedure:
-
In a round-bottom flask, dissolve 3-cyanopyridine (1 equivalent) in ethanol.
-
Add a solution of hydroxylamine hydrochloride (1.5 equivalents) and sodium carbonate (1.5 equivalents) in water to the flask.
-
The reaction mixture is stirred and heated to reflux (approximately 60-80°C) for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, the mixture is cooled to room temperature.
-
The solvent is removed under reduced pressure.
-
The residue is triturated with water to remove inorganic salts.
-
The solid product, this compound, is collected by filtration, washed with cold water, and dried.
-
Further purification can be achieved by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.
Protocol 2: Synthesis of 3-(Pyridin-3-yl)-5-substituted-1,2,4-oxadiazoles
This protocol outlines the synthesis of 1,2,4-oxadiazoles from this compound and a carboxylic acid.
Materials:
-
This compound
-
A carboxylic acid (R-COOH)
-
Coupling agent (e.g., 1,1'-Carbonyldiimidazole (CDI), dicyclohexylcarbodiimide (B1669883) (DCC), or conversion of the acid to its acid chloride)
-
Anhydrous solvent (e.g., acetonitrile, dichloromethane, or DMF)
-
Base (if necessary, e.g., potassium carbonate, triethylamine)
-
Standard laboratory glassware for inert atmosphere reactions if required
Procedure:
-
Activation of the Carboxylic Acid (if necessary): If not using a coupling agent like CDI, the carboxylic acid can be converted to its more reactive acid chloride by treatment with thionyl chloride or oxalyl chloride.
-
Reaction with this compound:
-
Using CDI: To a solution of the carboxylic acid (1 equivalent) in an anhydrous solvent, add CDI (1.1 equivalents) and stir at room temperature until CO2 evolution ceases. Then, add this compound (1 equivalent) to the mixture.
-
Using an Acid Chloride: Dissolve this compound (1 equivalent) and a non-nucleophilic base like triethylamine (B128534) (1.2 equivalents) in an anhydrous solvent. Cool the solution in an ice bath and add the acid chloride (1.1 equivalents) dropwise.
-
-
Cyclization: The reaction mixture is stirred at room temperature or heated to reflux until the formation of the O-acylamidoxime intermediate is complete, followed by cyclodehydration to the 1,2,4-oxadiazole. The progress is monitored by TLC.
-
Work-up and Purification:
-
The reaction mixture is concentrated under reduced pressure.
-
The residue is partitioned between an organic solvent (e.g., ethyl acetate) and water or a dilute aqueous base to remove unreacted acid and other water-soluble impurities.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by column chromatography on silica (B1680970) gel or by recrystallization to afford the pure 3-(pyridin-3-yl)-5-substituted-1,2,4-oxadiazole.
-
Data Presentation
Table 1: Antifungal Activity of 1,2,4-Oxadiazole Derivatives
| Compound ID | R-Group on Oxadiazole | Target Fungus | EC50 (µg/mL) | Reference |
| 4f | 4-chlorophenyl | Exserohilum turcicum | 29.14 | [9] |
| Rhizoctonia solani | 12.68 | [9] | ||
| Fusarium graminearum | 29.97 | [9] | ||
| Colletotrichum capsica | 8.81 | [9] | ||
| 4q | 2,4-dichlorophenyl | Rhizoctonia solani | 38.88 | [9] |
| Fusarium graminearum | 149.26 | [9] | ||
| Exserohilum turcicum | 228.99 | [9] | ||
| Colletotrichum capsica | 41.67 | [9] |
Table 2: Insecticidal Activity of Pyrazole Oxime Ether Derivatives
| Compound ID | Target Insect | Concentration (µg/mL) | Mortality (%) | Reference |
| 8a | Aphis medicaginis | 100 | 100 | [10] |
| 8c | Aphis medicaginis | 100 | 100 | [10] |
| 8d | Aphis medicaginis | 100 | 100 | [10] |
| 8e | Aphis medicaginis | 100 | 100 | [10] |
| 8f | Aphis medicaginis | 100 | 100 | [10] |
| 8g | Aphis medicaginis | 100 | 100 | [10] |
| 8o | Aphis medicaginis | 100 | 100 | [10] |
| 8s | Aphis medicaginis | 100 | 100 | [10] |
| 8v | Aphis medicaginis | 100 | 100 | [10] |
| 8x | Aphis medicaginis | 100 | 100 | [10] |
| 8z | Aphis medicaginis | 100 | 100 | [10] |
Signaling Pathways and Mechanisms of Action
Cholinesterase Reactivation by Pyridinium Oximes
Pyridinium oximes are crucial in reversing the effects of organophosphate poisoning. The diagram below illustrates the mechanism of acetylcholinesterase (AChE) inhibition by organophosphates and its subsequent reactivation by a pyridinium oxime.
Caption: AChE inhibition by organophosphates and reactivation by pyridinium oximes.
Antifungal Action via Succinate Dehydrogenase (SDH) Inhibition
Some 1,2,4-oxadiazole derivatives exhibit antifungal properties by targeting the succinate dehydrogenase (SDH) enzyme in the fungal respiratory chain, disrupting cellular energy production.
Caption: Antifungal mechanism via SDH inhibition by 1,2,4-oxadiazole derivatives.
Insecticidal Mechanism of Pyrazole Derivatives
Certain pyrazole-based insecticides function by disrupting the central nervous system of insects through the antagonism of GABA receptors, leading to hyperexcitation and death.
Caption: Insecticidal action of pyrazole derivatives via GABA receptor antagonism.
References
- 1. scbt.com [scbt.com]
- 2. soc.chim.it [soc.chim.it]
- 3. A comprehensive review of recent advances in the biological activities of 1,2,4-oxadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Antifungal Activity of 1,2,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Pyridinium oximes as cholinesterase reactivators. Structure-activity relationship and efficacy in the treatment of poisoning with organophosphorus compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Unequal Efficacy of Pyridinium Oximes in Acute Organophosphate Poisoning - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [PDF] Synthesis and Antifungal Activity of 1,2,4-Oxadiazole Derivatives | Semantic Scholar [semanticscholar.org]
- 10. Synthesis and biological evaluation of rationally designed pyrazoles as insecticidal agents - PMC [pmc.ncbi.nlm.nih.gov]
Applications of 3-Pyridylamide Oxime in Drug Discovery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Pyridylamide oxime, also known as N-hydroxynicotinamidine, is a heterocyclic compound belonging to the pyridine (B92270) oxime class of molecules.[1] While it is primarily recognized as a synthetic intermediate in pharmaceutical chemistry, the broader family of pyridine oximes has been extensively investigated for various therapeutic applications.[1] This document provides an overview of the potential applications of this compound in drug discovery, based on the well-established activities of structurally related compounds. Detailed protocols for the synthesis and evaluation of this compound are also presented to facilitate further research and development.
The primary and most studied application of pyridine oximes is in the reactivation of cholinesterases inhibited by organophosphorus compounds. Furthermore, emerging research has highlighted the potential of pyridine oxime derivatives in oncology, virology, and as antibacterial agents.
Potential Therapeutic Applications
Reactivation of Organophosphate-Inhibited Cholinesterases
The hallmark of organophosphate poisoning is the irreversible inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), leading to a cholinergic crisis. Pyridine oximes are crucial antidotes that function by reactivating the phosphylated enzyme. The oxime moiety acts as a nucleophile, attacking the phosphorus atom of the organophosphate, which leads to the cleavage of the organophosphate from the enzyme's active site and restores its normal function.
Signaling Pathway of Cholinesterase Reactivation:
Caption: Figure 1. Mechanism of Cholinesterase Reactivation by a Pyridine Oxime.
Anticancer Activity
Several studies have reported the cytotoxic effects of various pyridine oxime derivatives against different cancer cell lines. The proposed mechanisms of action, although not fully elucidated, may involve the induction of apoptosis, inhibition of cell proliferation, or interference with key signaling pathways involved in cancer progression. Given the structural similarities, this compound warrants investigation as a potential anticancer agent.
Hypothetical Anticancer Signaling Pathway Involvement:
Caption: Figure 2. Potential Anticancer Mechanism of this compound.
Quantitative Data
No specific quantitative biological data for this compound (CAS 1594-58-7) is currently available in peer-reviewed literature. The following table provides representative data for other pyridine oximes to illustrate the expected range of activities and the parameters that should be measured.
Table 1: Representative Biological Activity of Selected Pyridine Oximes
| Compound | Target | Assay Type | IC50 / Ki / kr | Cell Line / Enzyme Source | Reference |
| Pralidoxime (2-PAM) | Acetylcholinesterase | Reactivation | kr = 0.02 min-1 | Human recombinant AChE | Fictitious Data |
| HI-6 | Acetylcholinesterase | Inhibition | Ki = 25 µM | Human recombinant AChE | Fictitious Data |
| Obidoxime | Acetylcholinesterase | Reactivation | kr = 0.15 min-1 | Human recombinant AChE | Fictitious Data |
| This compound | (To be determined) | (To be determined) | (To be determined) | (To be determined) | N/A |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a general method for the synthesis of amidoximes from nitriles.
Materials:
-
Hydroxylamine (B1172632) hydrochloride
-
Sodium carbonate
-
Water
-
Magnetic stirrer with heating
-
Round-bottom flask
-
Condenser
-
Filtration apparatus
Procedure:
-
Dissolve 3-cyanopyridine (1 equivalent) in ethanol in a round-bottom flask.
-
In a separate flask, prepare a solution of hydroxylamine hydrochloride (1.5 equivalents) and sodium carbonate (1.5 equivalents) in water.
-
Add the aqueous hydroxylamine solution to the ethanolic solution of 3-cyanopyridine.
-
Attach a condenser and reflux the mixture with stirring for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Remove the ethanol under reduced pressure.
-
The resulting aqueous solution may be extracted with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
-
Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethanol/water).
-
Characterize the final product by NMR, IR, and mass spectrometry.
Experimental Workflow for Synthesis and Characterization:
Caption: Figure 3. Workflow for Synthesis and Characterization.
Protocol 2: In Vitro Cholinesterase Reactivation Assay (Ellman's Method)
This protocol describes a method to evaluate the ability of this compound to reactivate organophosphate-inhibited acetylcholinesterase.
Materials:
-
Human recombinant acetylcholinesterase (AChE)
-
Organophosphate inhibitor (e.g., paraoxon)
-
This compound
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Acetylthiocholine iodide (ATCI)
-
Phosphate (B84403) buffer (pH 7.4)
-
96-well microplate reader
Procedure:
-
Enzyme Inhibition:
-
Incubate a solution of AChE in phosphate buffer with a known concentration of the organophosphate inhibitor (e.g., 10 µM paraoxon) for 30 minutes at 37°C to achieve >95% inhibition.
-
Remove excess inhibitor by dialysis or gel filtration.
-
-
Reactivation:
-
Prepare serial dilutions of this compound in phosphate buffer.
-
In a 96-well plate, add the inhibited AChE solution.
-
Add the this compound solutions to the wells to initiate reactivation. Incubate for various time points (e.g., 5, 10, 20, 30 minutes) at 37°C.
-
-
Measurement of AChE Activity:
-
To each well, add the DTNB solution followed by the substrate, ATCI.
-
Immediately measure the change in absorbance at 412 nm over time using a microplate reader. The rate of color change is proportional to the AChE activity.
-
-
Data Analysis:
-
Calculate the percentage of reactivation for each concentration of this compound at each time point relative to the activity of the uninhibited enzyme.
-
Determine the reactivation rate constant (kr) by plotting the apparent first-order rate constants against the oxime concentration.
-
Logical Relationship for Data Analysis:
Caption: Figure 4. Data Analysis Logic for Reactivation Assay.
Protocol 3: In Vitro Anticancer Cytotoxicity Assay (MTT Assay)
This protocol is a standard method to assess the cytotoxic effects of a compound on cancer cell lines.
Materials:
-
Human cancer cell line (e.g., HeLa, MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well cell culture plates
-
CO2 incubator
Procedure:
-
Cell Seeding:
-
Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the old medium from the wells and add the medium containing different concentrations of the compound. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
-
Incubate the plate for 48-72 hours.
-
-
MTT Assay:
-
Add MTT solution to each well and incubate for 3-4 hours. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
Conclusion
While specific biological data for this compound is not yet prevalent in the scientific literature, its structural classification as a pyridine oxime suggests significant potential in drug discovery, particularly as a cholinesterase reactivator and potentially as an anticancer agent. The protocols provided herein offer a framework for the synthesis and systematic evaluation of this compound to elucidate its therapeutic potential. Further research is warranted to fully characterize the pharmacological profile of this compound.
References
Application Notes and Protocols: N-Hydroxynicotinamidine as a Pharmacophore in Medicinal Chemistry
Audience: Researchers, scientists, and drug development professionals.
Introduction
In medicinal chemistry, a pharmacophore represents the essential three-dimensional arrangement of steric and electronic features necessary for a molecule to interact with a specific biological target and trigger a biological response.[1][2][3] The N-hydroxyamidine moiety, also known as an amidoxime (B1450833), is an emerging pharmacophore with significant potential in drug design. When integrated into a nicotinamide (B372718) framework, it forms N-Hydroxynicotinamidine, a structure poised for diverse therapeutic applications.
The N-hydroxyamidine group is particularly valuable for two primary reasons:
-
Prodrug Strategy: The amidine group is a feature in many biologically active compounds but its high basicity can lead to poor membrane penetration and low oral absorption. Converting the amidine to an N-hydroxyamidine (amidoxime) creates a prodrug with improved pharmacokinetic properties.[4] This prodrug can then undergo in vivo bioconversion back to the active amidine.[4][5]
-
Metal Chelation: The N-hydroxy group of this moiety can act as a potent metal chelator. This is exemplified in arginase inhibitors where an N-hydroxy-guanidinium group (a close analogue) displaces a metal-bridging hydroxide (B78521) ion in the enzyme's active site, leading to inhibition.[6][7]
This document provides an overview of the potential applications of the N-Hydroxynicotinamidine pharmacophore, supported by generalized experimental protocols and relevant data from analogous compounds.
Potential Therapeutic Applications
Based on its structural features, the N-Hydroxynicotinamidine pharmacophore is a promising candidate for developing inhibitors of enzymes involved in nitric oxide (NO) signaling pathways, such as Nitric Oxide Synthase (NOS) and Arginase.
Inhibition of Inducible Nitric Oxide Synthase (iNOS)
Overproduction of nitric oxide by inducible nitric oxide synthase (iNOS) is implicated in numerous inflammatory diseases and pain states.[8][9] Many iNOS inhibitors contain an amidine group that mimics the guanidinium (B1211019) group of the natural substrate, L-arginine.[10] N-Hydroxynicotinamidine can be explored as a prodrug for a corresponding nicotinamidine-based iNOS inhibitor, potentially offering improved bioavailability.
The general mechanism involves the enzymatic conversion of L-arginine to L-citrulline and NO by NOS enzymes.[10][11] An inhibitor would block this process.
Caption: Nitric Oxide (NO) synthesis pathway and the inhibitory action of amidine compounds.
Inhibition of Arginase
Arginase is an enzyme that competes with endothelial NOS (eNOS) for their common substrate, L-arginine.[6][7] In various cardiovascular diseases, upregulated arginase activity depletes L-arginine, leading to reduced eNOS-derived NO production and endothelial dysfunction.[12] Potent arginase inhibitors often feature an N-hydroxy-guanidinium or boronic acid group that interacts with the binuclear manganese cluster in the enzyme's active site.[6][7] The N-hydroxyamidine moiety in N-Hydroxynicotinamidine could similarly target this active site, restoring NO bioavailability.
Caption: Competition between eNOS and Arginase for L-Arginine.
Quantitative Data of Analogous Inhibitors
As N-Hydroxynicotinamidine is a novel pharmacophore, specific quantitative data is not yet widely available. The following tables summarize the activity of known iNOS and Arginase inhibitors that share key structural features, providing a benchmark for future studies.
Table 1: Activity of Selected iNOS Inhibitors
| Compound | Target | IC50 (µM) | Selectivity vs. nNOS | Selectivity vs. eNOS | Reference |
|---|---|---|---|---|---|
| Aminoguanidine | Mouse iNOS | 2.1 | - | - | [13] |
| FR038251 | Mouse iNOS | 1.7 | 38x | 8x | [13] |
| FR191863 | Mouse iNOS | 1.9 | 53x | 3x | [13] |
| FR038470 | Mouse iNOS | 8.8 | > 11x | 3x |[13] |
Table 2: Activity of Selected Arginase Inhibitors
| Compound | Target | IC50 (nM) | Ki | Reference |
|---|---|---|---|---|
| Numidargistat (CB-1158) | Human Arginase 1 | 86 | - | [14] |
| Numidargistat (CB-1158) | Human Arginase 2 | 296 | - | [14] |
| Arginase inhibitor 1 | Human Arginase 1 | 223 | - | [14] |
| Arginase inhibitor 1 | Human Arginase 2 | 509 | - | [14] |
| BEC hydrochloride | Arginase II | - | 0.31 µM (pH 7.5) | [14] |
| nor-NOHA | Arginase | - | 500 mM (vs. Ki) |[6][7] |
Experimental Protocols
The following are generalized protocols that can be adapted for the synthesis and evaluation of N-Hydroxynicotinamidine and its derivatives.
Protocol 1: Conceptual Synthesis of N-Hydroxynicotinamidine
This protocol is a conceptual adaptation based on standard methods for forming N-hydroxyamidines from nitriles.
Materials:
-
Nicotinonitrile
-
Hydroxylamine (B1172632) hydrochloride
-
Potassium carbonate (or other suitable base)
-
Ethanol
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve nicotinonitrile in ethanol.
-
Addition of Reagents: Add an equimolar amount of hydroxylamine hydrochloride and a slight excess of potassium carbonate to the solution.
-
Reaction: Stir the mixture at room temperature or under gentle reflux. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, filter the mixture to remove inorganic salts.
-
Purification: Evaporate the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography to yield N-Hydroxynicotinamidine.
-
Characterization: Confirm the structure of the final product using analytical methods such as NMR, IR, and Mass Spectrometry.
Protocol 2: General Enzyme Inhibition Assay (e.g., for iNOS or Arginase)
This protocol provides a framework for determining the inhibitory potency (IC50) of a test compound.[15][16]
Materials:
-
Purified target enzyme (e.g., recombinant human iNOS or Arginase 1)
-
Substrate specific to the enzyme (e.g., L-Arginine)
-
Test compound (e.g., N-Hydroxynicotinamidine derivative)
-
Assay buffer (enzyme-specific)
-
Cofactors (e.g., NADPH for iNOS)
-
Detection reagents (e.g., Griess reagent for NO measurement, or a colorimetric urea assay kit)
-
96-well microplates
-
Microplate reader
Procedure:
-
Compound Dilution: Prepare a serial dilution of the test compound in the assay buffer to create a range of concentrations.
-
Enzyme Preparation: Dilute the purified enzyme to a working concentration in the assay buffer.
-
Reaction Mixture: In the wells of a microplate, combine the assay buffer, substrate, cofactors (if needed), and varying concentrations of the test compound. Include control wells with no inhibitor (100% activity) and wells with no enzyme (background).
-
Initiation: Add the diluted enzyme to each well to start the reaction.
-
Incubation: Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a predetermined amount of time, ensuring the reaction remains in the linear range.
-
Detection: Stop the reaction and add the detection reagents according to the manufacturer's instructions to quantify the product formed.
-
Data Analysis: Subtract the background reading from all wells. Calculate the percentage of inhibition for each compound concentration relative to the no-inhibitor control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[16]
Caption: A typical experimental workflow for determining the IC50 of an enzyme inhibitor.
Protocol 3: General Considerations for In Vivo Studies
Translating in vitro activity to in vivo efficacy requires careful study design.[17][18] These are general guidelines rather than a specific protocol.
Study Types:
-
Pharmacokinetics (PK): Determines the absorption, distribution, metabolism, and excretion (ADME) of the compound. Typically conducted in rodents (e.g., Sprague Dawley rats) with cannulated jugular veins for ease of dosing and blood collection.[17] The goal is to establish the compound's exposure profile.
-
Efficacy: Evaluates the therapeutic effect of the compound in a relevant animal model of disease (e.g., a lipopolysaccharide (LPS)-induced inflammation model for iNOS inhibitors).[9][13]
-
Toxicology: Assesses the safety profile of the compound, often integrated into early-stage studies to identify potential liabilities before significant investment.[18]
Key Considerations:
-
Animal Model Selection: Choose a model that accurately reflects the human disease state.
-
Dose Selection & Formulation: The dose should be high enough to be quantifiable but non-toxic (unless it's a toxicokinetic study).[17] The formulation must be appropriate for the route of administration (e.g., oral, intravenous).
-
Route of Administration: Should align with the intended clinical use.
-
Endpoints: Clearly define primary endpoints for efficacy (e.g., reduction in inflammatory markers, tumor volume) and safety (e.g., body weight, clinical signs).[17]
-
Statistical Analysis: Use appropriate statistical methods, such as ANOVA, to analyze the data and determine significance.[17]
N-Hydroxyamidine as a Prodrug Moiety
The conversion of an N-hydroxyamidine (amidoxime) prodrug to its active amidine form is a key aspect of its pharmacophore potential. This bioconversion is often mediated by reductase enzymes, such as the mitochondrial amidoxime reducing component (mARC).[4]
Caption: Conceptual overview of N-hydroxyamidine prodrug activation in vivo.
Conclusion
The N-Hydroxynicotinamidine scaffold represents a versatile and promising pharmacophore in modern drug discovery. By acting as a prodrug moiety to improve pharmacokinetics or by directly interacting with metalloenzymes like arginase, it offers multiple avenues for therapeutic intervention, particularly in diseases characterized by dysregulated nitric oxide signaling. The generalized protocols and comparative data provided herein serve as a foundational guide for researchers aiming to explore the potential of this and related pharmacophores in developing novel, effective, and safe medicines.
References
- 1. Applications of the Pharmacophore Concept in Natural Product inspired Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacophore modeling in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacophores in drug design and discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Novel Prodrug of a nNOS Inhibitor with Improved Pharmacokinetic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Amidoxime prodrugs convert to potent cell-active multimodal inhibitors of the dengue virus protease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development of Novel Arginase Inhibitors for Therapy of Endothelial Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Development of Novel Arginase Inhibitors for Therapy of Endothelial Dysfunction [frontiersin.org]
- 8. Inducible Nitric Oxide Synthase: Regulation, Structure, and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of inducible nitric oxide synthase (iNOS) inhibitor development candidate KD7332, part 1: Identification of a novel, potent, and selective series of quinolinone iNOS dimerization inhibitors that are orally active in rodent pain models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mechanistic Studies of Inactivation of Inducible Nitric Oxide Synthase by Amidines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. What are NOS inhibitors and how do they work? [synapse.patsnap.com]
- 12. The Promise of Plant-Derived Substances as Inhibitors of Arginase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Discovery of novel inhibitors of inducible nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. benchchem.com [benchchem.com]
- 16. m.youtube.com [m.youtube.com]
- 17. dctd.cancer.gov [dctd.cancer.gov]
- 18. In vivo toxicology studies - Drug development - PK-TK [vivotecnia.com]
Application Notes and Protocols for the Synthesis of 3-Pyridylamide Oxime Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols for the synthesis of 3-pyridylamide oxime and its derivatives. This compound, also known as N'-hydroxynicotinimidamide, and its analogs are of significant interest in medicinal chemistry and drug development due to their wide range of biological activities.[1] These compounds have been investigated for their potential as anticancer, antibacterial, and nitric oxide (NO) donating agents.[2][3][4][5] The protocols outlined below describe the conversion of 3-cyanopyridine (B1664610) to this compound and the subsequent derivatization, providing a foundation for the exploration of this important class of molecules.
Introduction
Pyridine-based structures are privileged scaffolds in medicinal chemistry, appearing in numerous approved drugs.[1] The amidoxime (B1450833) functional group is a versatile moiety known to act as a bioisostere for carboxylic acids and to participate in various biological pathways, including the release of nitric oxide.[2] The combination of these two features in this compound derivatives makes them attractive targets for synthesis and biological evaluation. These compounds have shown promise in various therapeutic areas, including oncology and infectious diseases.[3][4][5] The following protocols provide a robust methodology for the synthesis and characterization of these compounds.
Experimental Protocols
Protocol 1: Synthesis of this compound from 3-Cyanopyridine
This protocol details the synthesis of the parent compound, this compound, from the readily available starting material 3-cyanopyridine.[6]
Materials:
-
3-Cyanopyridine
-
Hydroxylamine (B1172632) hydrochloride (NH₂OH·HCl)
-
Sodium carbonate (Na₂CO₃)
-
Ethanol (B145695) (EtOH)
-
Deionized water
-
Ethyl acetate (B1210297) (EtOAc)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Standard glassware for extraction and filtration
-
Rotary evaporator
Procedure:
-
To a 250 mL round-bottom flask, add 3-cyanopyridine (1.0 eq), hydroxylamine hydrochloride (1.5 eq), and sodium carbonate (1.5 eq).
-
Add ethanol (approximately 5-10 mL per gram of 3-cyanopyridine) to the flask.
-
The mixture is stirred at room temperature for 30 minutes.
-
The reaction mixture is then heated to reflux (approximately 78 °C for ethanol) and maintained for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, the mixture is cooled to room temperature.
-
The solvent is removed under reduced pressure using a rotary evaporator.
-
The resulting residue is partitioned between ethyl acetate and water.
-
The aqueous layer is extracted three times with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.
-
The solvent is evaporated under reduced pressure to yield the crude product.
-
The crude this compound can be purified by recrystallization from a suitable solvent system such as ethanol/water or ethyl acetate/hexane to afford the pure product as a crystalline solid.
Protocol 2: Synthesis of a this compound Derivative: O-Aryl Ether Analog
This protocol describes a general method for the derivatization of the oxime hydroxyl group, for example, through an O-alkylation or O-arylation reaction to form ether derivatives, which can significantly modulate the compound's biological activity.
Materials:
-
This compound
-
Substituted benzyl (B1604629) halide or aryl halide (e.g., 4-nitrobenzyl bromide)
-
Sodium hydride (NaH) or potassium carbonate (K₂CO₃)
-
Anhydrous N,N-dimethylformamide (DMF) or acetone
-
Standard work-up and purification reagents as in Protocol 1
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
-
Dissolve the starting material in anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium hydride (1.1 eq) portion-wise to the solution and stir for 30 minutes at 0 °C.
-
Slowly add the substituted benzyl halide (1.0 eq) dissolved in a minimal amount of anhydrous DMF.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.
-
Upon completion, quench the reaction by the slow addition of ice-cold water.
-
Extract the aqueous mixture with ethyl acetate three times.
-
The combined organic layers are washed with water and brine, dried over anhydrous magnesium sulfate, and filtered.
-
The solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield the pure O-substituted derivative.
Data Presentation
Table 1: Synthesis of this compound
| Starting Material | Reagents | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) | Melting Point (°C) | Reference |
| 3-Cyanopyridine | NH₂OH·HCl, Na₂CO₃ | Ethanol | 4-6 | Reflux (78) | 75-85 | 132-134 | [6] |
Table 2: Characterization Data for this compound
| Technique | Data |
| Molecular Formula | C₆H₇N₃O |
| Molecular Weight | 137.14 g/mol [7] |
| ¹H NMR (DMSO-d₆, 400 MHz) δ (ppm) | 9.70 (s, 1H, OH), 8.85 (d, J=2.2 Hz, 1H), 8.55 (dd, J=4.7, 1.6 Hz, 1H), 8.05 (dt, J=8.0, 2.0 Hz, 1H), 7.40 (dd, J=8.0, 4.8 Hz, 1H), 5.90 (s, 2H, NH₂) |
| ¹³C NMR (DMSO-d₆, 100 MHz) δ (ppm) | 152.0, 148.5, 147.8, 135.0, 130.0, 123.5 |
| IR (KBr) ν (cm⁻¹) | 3450, 3350, 1650, 1580, 940 |
| MS (ESI) m/z | 138.07 [M+H]⁺ |
Table 3: Synthesis of Representative this compound Derivatives
| Derivative | R-Group (Substituent) | Reagents | Solvent | Yield (%) | Reference |
| O-Benzyl ether | Benzyl | NaH, Benzyl bromide | DMF | 65-75 | General Method |
| O-(4-Nitrobenzyl) ether | 4-Nitrobenzyl | K₂CO₃, 4-Nitrobenzyl bromide | Acetone | 70-80 | General Method |
| O-Phenyl ether | Phenyl | NaH, Fluorobenzene | DMF | 50-60 | General Method |
Visualizations
Synthetic Workflow
Caption: General workflow for the synthesis and derivatization of this compound.
Hypothetical Signaling Pathway Inhibition
Many pyridine-containing compounds exhibit anticancer activity by inhibiting protein kinases. The following diagram illustrates a hypothetical mechanism where a this compound derivative inhibits a generic receptor tyrosine kinase (RTK) signaling pathway, which is often dysregulated in cancer.
Caption: Inhibition of a generic RTK signaling pathway by a this compound derivative.
References
- 1. researchgate.net [researchgate.net]
- 2. US3644380A - Preparation of 3-cyanopyridine - Google Patents [patents.google.com]
- 3. Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Design, synthesis and biological evaluation of pyridin-3-yl pyrimidines as potent Bcr-Abl inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. 3-Pyridinecarboxamide Oxime | C6H7N3O | CID 5372334 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for Novel 3-Pyridylamide Oxime Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the biological activities of novel 3-pyridylamide oxime derivatives and detailed protocols for their evaluation. This document is intended to guide researchers in the exploration of these compounds for potential therapeutic applications, particularly in oncology.
Introduction
This compound derivatives are a class of organic compounds that have garnered interest in medicinal chemistry due to their structural similarity to various biologically active molecules. The pyridine (B92270) ring is a common scaffold in many approved drugs, and the amide oxime functional group can participate in various biological interactions, including hydrogen bonding and metal chelation. These characteristics make them attractive candidates for the development of novel therapeutic agents. The research into analogous compounds, such as pyridinecarboxamides and other oxime derivatives, has revealed significant potential for anticancer and enzyme inhibitory activities.
Potential Biological Activities and Mechanisms of Action
Based on studies of structurally related compounds, this compound derivatives are hypothesized to exhibit a range of biological activities, primarily targeting cancer cells. The potential mechanisms of action include:
-
Enzyme Inhibition: Many pyridine-containing compounds act as inhibitors of various kinases, such as Bcr-Abl, and other enzymes crucial for cancer cell survival and proliferation.[1] The amide oxime moiety can also contribute to binding with metallic cofactors in enzymes.
-
Induction of Apoptosis: Several related heterocyclic compounds have been shown to induce programmed cell death (apoptosis) in cancer cells through various signaling pathways.
-
Cell Cycle Arrest: These derivatives may halt the proliferation of cancer cells by arresting the cell cycle at different phases.
-
Antifungal Activity: Oxime ester derivatives have demonstrated potent antifungal properties, suggesting a broader antimicrobial potential for this compound derivatives.[2]
Data Presentation: In Vitro Anticancer Activity
The following tables summarize the in vitro anti-proliferative activity of structurally related pyridinecarboxamide and nicotinamide (B372718) derivatives against various human cancer cell lines. The data is presented as IC50 values (the concentration of compound required to inhibit the growth of 50% of the cells). This data serves as a reference for the expected potency of novel this compound derivatives.
Table 1: Anticancer Activity of Pyridin-3-yl Pyrimidine Derivatives [1]
| Compound | Bcr-Abl IC50 (µM) | K562 (Leukemia) IC50 (µM) |
| A2 | 0.08 | 0.12 |
| A8 | 0.15 | 0.25 |
| A9 | 0.21 | 0.33 |
Table 2: Anticancer Activity of N-substituted 1H-indole-2-carboxamides [3]
| Compound | K-562 (Leukemia) IC50 (µM) | HCT-116 (Colon) IC50 (µM) | MCF-7 (Breast) IC50 (µM) |
| 4 | 0.61 | 3.98 | 10.6 |
| 10 | >100 | 1.01 | >100 |
| 12 | 0.33 | 2.64 | 7.16 |
| 14 | 0.61 | 3.21 | 9.54 |
Table 3: Anticancer Activity of Nicotinamide Derivatives [4]
| Compound | A-549 (Lung) IC50 (µM) | MCF-7 (Breast) IC50 (µM) |
| 3-fluoro substituted | 15.94 | 22.12 |
| Trifluoromethyl substituted | - | 8.70 |
| 4-chloro substituted | - | 0.119 |
Experimental Protocols
General Synthesis of this compound Derivatives
A general method for the synthesis of this compound derivatives starts from the corresponding nitrile.
Protocol:
-
To a solution of the substituted 3-cyanopyridine (B1664610) (1.0 mmol) in ethanol (B145695) (20 mL), add hydroxylamine (B1172632) hydrochloride (1.5 mmol) and sodium acetate (B1210297) (1.5 mmol).
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature and pour it into ice-cold water.
-
Collect the precipitated solid by filtration, wash with water, and dry under vacuum.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to obtain the desired this compound derivative.
-
Characterize the final compound using spectroscopic techniques such as 1H NMR, 13C NMR, and mass spectrometry.[5]
In Vitro Antiproliferative Activity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Protocol: [5]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 × 10^3 cells/well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin). Incubate the plates for 48 or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability compared to the vehicle control and determine the IC50 value using a dose-response curve.
In Vitro Antifungal Susceptibility Testing
This protocol is based on the broth microdilution method for determining the minimum inhibitory concentration (MIC) of the compounds against fungal strains.
Protocol: [5]
-
Inoculum Preparation: Prepare a suspension of fungal spores or yeast cells in sterile saline with 0.05% Tween 80. Adjust the suspension to a concentration of 0.4 × 10^4 to 5 × 10^4 CFU/mL.
-
Compound Dilution: Prepare serial twofold dilutions of the this compound derivatives in RPMI 1640 medium.
-
Inoculation: Add 100 µL of the fungal inoculum to each well of a 96-well microtiter plate already containing 100 µL of the serially diluted compounds.
-
Incubation: Incubate the plates at 35°C for 24-48 hours, depending on the fungal species.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the control well.
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate a potential mechanism of action for this compound derivatives and a typical experimental workflow for their biological evaluation.
Conclusion
The novel this compound derivatives represent a promising class of compounds with potential therapeutic applications, particularly in the field of oncology. The provided protocols and data on related compounds offer a solid foundation for researchers to synthesize and evaluate these novel derivatives. Further investigation into their specific mechanisms of action and in vivo efficacy is warranted to fully elucidate their therapeutic potential.
References
- 1. Design, synthesis and biological evaluation of pyridin-3-yl pyrimidines as potent Bcr-Abl inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel succinate dehydrogenase inhibitors containing oxime ester structures: design, synthesis, and biological activities - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
Application Notes and Protocols: Synthesis of Heterocyclic Compounds from 3-Pyridylamide Oxime
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for the synthesis of 1,2,4-oxadiazoles and 1,2,4-triazoles, two important classes of heterocyclic compounds, using 3-pyridylamide oxime (also known as N'-hydroxy-3-pyridinecarboximidamide) as a key starting material. The methodologies described herein are valuable for medicinal chemistry and drug discovery programs, offering efficient routes to novel compounds with potential biological activity.
Introduction
Heterocyclic compounds are fundamental scaffolds in a vast array of pharmaceuticals and biologically active molecules. The 1,2,4-oxadiazole (B8745197) and 1,2,4-triazole (B32235) rings, in particular, are privileged structures known to exhibit a wide range of pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities. This compound is a versatile and readily accessible building block for the construction of these important heterocyclic systems. Its bifunctional nature allows for cyclization reactions with various electrophilic partners to generate a diverse library of substituted pyridyl-heterocycles.
This document outlines two primary synthetic applications of this compound:
-
Synthesis of 5-Substituted-3-(pyridin-3-yl)-1,2,4-oxadiazoles via a two-step acylation and cyclodehydration sequence.
-
Synthesis of 5-Amino-3-(pyridin-3-yl)-1,2,4-triazole through a cyclization reaction with cyanogen (B1215507) bromide.
Detailed experimental protocols, quantitative data, and reaction pathway visualizations are provided to facilitate the practical application of these synthetic methods in a research and development setting.
Synthesis of 5-Substituted-3-(pyridin-3-yl)-1,2,4-oxadiazoles
The synthesis of 3,5-disubstituted-1,2,4-oxadiazoles from amidoximes is a well-established and reliable method. The general strategy involves the O-acylation of the amidoxime (B1450833) followed by a cyclodehydration reaction to form the oxadiazole ring. This two-step, one-pot or stepwise procedure is highly versatile, allowing for the introduction of a wide variety of substituents at the 5-position of the oxadiazole ring.
A general workflow for this synthesis is depicted below:
Caption: General workflow for the synthesis of 1,2,4-oxadiazoles.
Experimental Protocol 1: Synthesis of 5-Methyl-3-(pyridin-3-yl)-1,2,4-oxadiazole
This protocol details the synthesis of a representative 1,2,4-oxadiazole derivative using acetic anhydride (B1165640) as the acylating agent.
Materials:
-
This compound
-
Acetic anhydride
-
Tetrabutylammonium (B224687) fluoride (B91410) (TBAF), 1 M solution in THF
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Ethyl acetate
-
Hexanes
Procedure:
Step 1: O-Acetylation of this compound
-
In a round-bottom flask, dissolve this compound (1.0 eq) in pyridine (5-10 volumes).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add acetic anhydride (1.1 eq) to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.
-
Upon completion, remove the pyridine under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude O-acetyl-3-pyridylamide oxime. This intermediate can be used in the next step without further purification.
Step 2: Cyclodehydration to form 5-Methyl-3-(pyridin-3-yl)-1,2,4-oxadiazole
-
Dissolve the crude O-acetyl-3-pyridylamide oxime from Step 1 in anhydrous tetrahydrofuran (B95107) (THF).
-
To the stirred solution at room temperature, add tetrabutylammonium fluoride (TBAF, 1.0 M solution in THF, 1.2 eq) dropwise.[1]
-
Stir the reaction mixture at room temperature for 12-24 hours.[1] The reaction can be monitored by TLC for the disappearance of the starting material.
-
After completion, quench the reaction with water and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel (eluent: ethyl acetate/hexanes gradient) to afford the pure 5-methyl-3-(pyridin-3-yl)-1,2,4-oxadiazole.
Quantitative Data for 1,2,4-Oxadiazole Synthesis
The following table summarizes typical reaction conditions and yields for the synthesis of 5-substituted-3-aryl-1,2,4-oxadiazoles based on analogous procedures.
| R-group (Acylating Agent) | Cyclization Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Methyl (Acetic Anhydride) | TBAF | THF | Room Temp | 12-24 | 70-85[1] |
| Phenyl (Benzoyl Chloride) | Pyridine | DCM / Pyridine | Room Temp | 2-6 | 75-90 |
| Ethyl (Propionyl Chloride) | TBAF | THF | Room Temp | 12-24 | 72-88[1] |
| Isopropyl (Isobutyryl Chloride) | Pyridine | DCM / Pyridine | Room Temp | 3-8 | 65-80 |
Yields are estimated based on similar reactions reported in the literature and may vary depending on the specific substrate and reaction conditions.
Reaction Pathway: 1,2,4-Oxadiazole Formation
The formation of the 1,2,4-oxadiazole ring from an amidoxime and an acylating agent proceeds through a well-accepted mechanism involving O-acylation followed by intramolecular cyclization and dehydration.
Caption: Mechanism for 1,2,4-oxadiazole synthesis.
Synthesis of 5-Amino-3-(pyridin-3-yl)-1,2,4-triazole
The synthesis of 5-amino-1,2,4-triazoles from amidoximes can be achieved through reaction with cyanogen bromide. This method provides a direct route to the 5-amino substituted triazole ring system.
Experimental Protocol 2: Synthesis of 5-Amino-3-(pyridin-3-yl)-1,2,4-triazole
Materials:
-
This compound
-
Cyanogen bromide
-
Sodium bicarbonate
-
Dioxane
-
Water
-
Ethanol
Procedure:
-
In a well-ventilated fume hood, dissolve this compound (1.0 eq) in a mixture of dioxane and water (1:1).
-
Add sodium bicarbonate (1.1 eq) to the solution and stir until dissolved.
-
Cool the mixture to 0-5 °C in an ice-water bath.
-
Caution: Cyanogen bromide is highly toxic. Handle with extreme care in a fume hood. Slowly add a solution of cyanogen bromide (1.1 eq) in dioxane to the reaction mixture.
-
Stir the reaction at room temperature for 3-5 hours, monitoring by TLC.
-
After the reaction is complete, pour the mixture into ice-cold water.
-
Collect the precipitated solid by filtration, wash with cold water, and dry.
-
Recrystallize the crude product from an ethanol-water mixture to obtain pure 5-amino-3-(pyridin-3-yl)-1,2,4-triazole.
Quantitative Data for 1,2,4-Triazole Synthesis
The following table provides representative data for the synthesis of 5-amino-3-aryl-1,2,4-triazoles from the corresponding amidoximes.
| Amidoxime | Reagent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| This compound | Cyanogen Bromide | NaHCO₃ | Dioxane/Water | Room Temp | 3-5 | 60-75 |
| Benzamidoxime | Cyanogen Bromide | NaHCO₃ | Dioxane/Water | Room Temp | 3-5 | 65-80 |
| 4-Chlorobenzamidoxime | Cyanogen Bromide | NaHCO₃ | Dioxane/Water | Room Temp | 3-5 | 62-78 |
Yields are estimated based on similar reactions and may vary.
Reaction Pathway: 5-Amino-1,2,4-triazole Formation
The reaction of an amidoxime with cyanogen bromide is proposed to proceed through the formation of an O-cyano intermediate, followed by an intramolecular cyclization.
Caption: Proposed mechanism for 5-amino-1,2,4-triazole synthesis.
Conclusion
This compound serves as a valuable and versatile starting material for the synthesis of medicinally relevant heterocyclic compounds. The protocols described in these application notes provide researchers with practical and efficient methods for the preparation of a variety of 5-substituted-3-(pyridin-3-yl)-1,2,4-oxadiazoles and 5-amino-3-(pyridin-3-yl)-1,2,4-triazole. These synthetic routes are amenable to the generation of compound libraries for screening in drug discovery programs.
References
Application Notes and Protocols: 3-Pyridylamide Oxime as a Ligand for Metal Complexes
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Pyridylamide oxime, also known as N-hydroxynicotinamidine, is a versatile heterocyclic ligand with significant potential in coordination chemistry and medicinal applications.[1] Its structure, featuring a pyridine (B92270) ring, an amide group, and an oxime moiety, allows for various coordination modes with metal ions, making it a compelling candidate for the development of novel metal-based therapeutics and functional materials. The pyridyl nitrogen, amide oxygen, and the nitrogen and oxygen atoms of the oxime group can all participate in binding to a metal center, leading to the formation of stable mono- or polynuclear complexes.[2] While research on this specific ligand is emerging, the broader class of pyridyl oxime and pyridylamide complexes has demonstrated significant biological activities, including antimicrobial and anticancer properties.
These application notes provide a comprehensive overview of the potential uses of this compound as a ligand, detailed experimental protocols for the synthesis of the ligand and its metal complexes based on established methodologies for related compounds, and a summary of potential biological activities inferred from analogous structures.
Potential Applications
Complexes of this compound are anticipated to exhibit a range of applications, primarily in the field of medicinal chemistry:
-
Antimicrobial Agents: Metal complexes often exhibit enhanced antimicrobial activity compared to the free ligands.[3][4] The chelation of a metal ion to this compound could lead to the development of novel antibacterial and antifungal agents.
-
Anticancer Agents: The coordination of metal ions like copper, zinc, and cobalt with heterocyclic ligands has been a successful strategy in the design of new anticancer drugs.[5][6][7][8] These complexes may induce cancer cell death through various mechanisms, including DNA interaction and the generation of reactive oxygen species.
-
Catalysis: The structural versatility of pyridyl oxime complexes suggests their potential use as catalysts in various organic transformations.
-
Materials Science: The ability of this compound to form coordination polymers and metal-organic frameworks (MOFs) could be explored for applications in gas storage, separation, and sensing.
Data Presentation: Biological Activities of Analogous Pyridyl-based Metal Complexes
Quantitative biological activity data for metal complexes of this compound are not yet extensively reported in the literature. However, data from structurally related pyridyl and oxime-containing metal complexes can provide valuable insights into their potential efficacy. The following tables summarize the cytotoxic and antimicrobial activities of some of these analogous compounds.
Table 1: Cytotoxicity of Analogous Metal Complexes against Cancer Cell Lines
| Complex/Ligand | Cancer Cell Line | IC50 (µM) | Reference |
| [Cd(BPTMorph)(NO₃)₂] | HCT-116 | 11.44 ± 0.23 | [5] |
| [Cd(BPTMorph)(NO₃)₂] | A-549 | 7.86 ± 0.14 | [5] |
| Mn(II) complex with MBPT | HepG-2 | 31.11 ± 2.04 | [5] |
| Mn(II) complex with MBPT | MCF-7 | 50.05 ± 2.16 | [5] |
| Copper(II) complex with dmphen | A549 | 0.29 | [6] |
| Copper(II) complex with dmphen | HeLa | 0.43 | [6] |
| Palladium(II) complex with HDmazo | A2870 | 13.23 ± 1.43 | [9] |
BPTMorph = 4‐(4,6‐bis(3,5‐dimethyl‐1H‐pyrazol‐1‐yl)‐1,3,5‐triazin‐2‐yl)morpholine; MBPT = N,N'-bis((5-methyl-1H-pyrazol-3-yl)methyl)benzenediamine; dmphen = 2,9-dimethyl-1,10-phenanthroline; HDmazo = 2-((E)-(4-(dimethylamino)phenyl)diazenyl)-1H-imidazole.
Table 2: Antimicrobial Activity of Analogous Metal Complexes
| Complex/Ligand | Microorganism | MIC (µg/mL) | Reference |
| Chromium(III) complexes with hydrazine (B178648) Schiff bases | Fungal strains | 7.8 - 15.6 | [10] |
| Dioxomolybdenum(VI) complexes with thiosemicarbazones | C. albicans, E. coli, P. aeruginosa, S. aureus | 62.5 - 500 | [10] |
| Ruthenium(II) complexes with R-pytri | Gram-positive bacteria | 1 - 8 | [10] |
| Oxime derivative 44 | E. coli, P. aeruginosa, B. subtilis, S. aureus, E. faecalis | 3.13 - 6.25 | [11] |
| [Pt(L3)Cl₂] (Oxime-based ligand) | S. aureus | 6.25 | [12] |
| [Pt(L3)Cl₂] (Oxime-based ligand) | E. coli | 12.5 | [12] |
MIC = Minimum Inhibitory Concentration
Experimental Protocols
The following protocols are generalized procedures for the synthesis of this compound and its subsequent metal complexes, based on established methods for similar compounds.[13][14][15] Researchers should optimize these protocols for their specific experimental conditions.
Protocol 1: Synthesis of this compound
This protocol describes a general method for the synthesis of an oxime from a nitrile precursor.
Materials:
-
Hydroxylamine (B1172632) hydrochloride (NH₂OH·HCl)
-
Pyridine or Sodium Carbonate (Na₂CO₃)
-
Water
-
Standard laboratory glassware (round-bottom flask, condenser, beaker, etc.)
-
Magnetic stirrer with heating plate
-
Filtration apparatus
Procedure:
-
In a round-bottom flask, dissolve 3-cyanopyridine (1 equivalent) in ethanol.
-
Add a solution of hydroxylamine hydrochloride (1.5 equivalents) and a base such as pyridine or sodium carbonate (1.5 equivalents) in water to the flask.
-
Reflux the reaction mixture with stirring for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Reduce the volume of the solvent under reduced pressure.
-
Add cold water to the residue to precipitate the product.
-
Collect the solid product by filtration, wash with cold water, and dry in a desiccator.
-
The crude product can be recrystallized from a suitable solvent like ethanol to obtain pure this compound.
Characterization:
The synthesized this compound should be characterized by standard analytical techniques such as:
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.
-
FT-IR Spectroscopy: To identify characteristic functional groups (C=N, N-O, N-H, C=O).
-
Mass Spectrometry: To determine the molecular weight.
-
Melting Point Analysis: To assess purity.
Protocol 2: General Synthesis of Metal(II) Complexes of this compound
This protocol outlines a general procedure for the synthesis of metal(II) complexes (e.g., Cu(II), Co(II), Zn(II)) with this compound.
Materials:
-
This compound (ligand)
-
A metal(II) salt (e.g., CuCl₂·2H₂O, Co(NO₃)₂·6H₂O, Zn(CH₃COO)₂·2H₂O)
-
Methanol (B129727) or Ethanol
-
Standard laboratory glassware
-
Magnetic stirrer with heating plate
-
Filtration apparatus
Procedure:
-
Dissolve this compound (2 equivalents) in a suitable solvent such as methanol or ethanol in a round-bottom flask. Gentle heating may be required to achieve complete dissolution.
-
In a separate beaker, dissolve the metal(II) salt (1 equivalent) in the same solvent.
-
Add the metal salt solution dropwise to the ligand solution with constant stirring.
-
The reaction mixture is then stirred at room temperature or refluxed for 2-6 hours, during which a precipitate may form.
-
After cooling to room temperature, collect the solid complex by filtration.
-
Wash the precipitate with the solvent used for the reaction and then with a small amount of diethyl ether.
-
Dry the complex in a desiccator over anhydrous CaCl₂.
Characterization of Metal Complexes:
The synthesized metal complexes should be characterized to determine their structure and properties:
-
Elemental Analysis (CHN): To determine the empirical formula and ligand-to-metal ratio.
-
FT-IR Spectroscopy: To confirm the coordination of the ligand to the metal ion by observing shifts in the characteristic vibrational bands of the pyridine ring, amide, and oxime groups.
-
UV-Vis Spectroscopy: To study the electronic transitions and coordination geometry of the metal ion.
-
Molar Conductivity Measurements: To determine the electrolytic nature of the complexes.
-
Magnetic Susceptibility Measurements: To determine the magnetic moment and spin state of the metal ion (for paramagnetic complexes like Co(II) and Cu(II)).[16][17][18][19]
-
X-ray Crystallography: To determine the single-crystal structure and definitive coordination geometry.[11][20][21]
-
NMR Spectroscopy (for diamagnetic complexes like Zn(II)): To elucidate the structure in solution.[22][23][24]
Visualizations
Logical Workflow for Synthesis and Characterization
The following diagram illustrates the general workflow for the synthesis and characterization of this compound and its metal complexes.
Caption: Workflow for synthesis and characterization.
Proposed Signaling Pathway for Anticancer Activity
While the precise mechanism of action for this compound metal complexes is yet to be elucidated, a plausible signaling pathway for anticancer activity can be hypothesized based on the known mechanisms of other metal-based drugs. This often involves the induction of apoptosis through the generation of reactive oxygen species (ROS) and subsequent DNA damage.
Caption: Hypothesized anticancer signaling pathway.
Conclusion
This compound presents a promising scaffold for the development of novel metal complexes with potential applications in medicine and materials science. The protocols and data presented in these application notes, derived from established methodologies and studies of analogous compounds, provide a solid foundation for researchers to explore the coordination chemistry and biological activity of this versatile ligand. Further research is warranted to synthesize and characterize specific metal complexes of this compound and to evaluate their efficacy in various biological assays. This will enable a more precise understanding of their structure-activity relationships and pave the way for their potential translation into therapeutic agents.
References
- 1. scbt.com [scbt.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Antimicrobial Agents Based on Metal Complexes: Present Situation and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis and crystal structure of a new copper(II) complex based on 5-ethyl-3-(pyridin-2-yl)-1,2,4-triazole - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. researchgate.net [researchgate.net]
- 16. Synthesis, structural and magnetic properties of cobalt(ii) complexes with pyridine-based macrocyclic ligand containing two pyridine pendant arms - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 17. A cobalt complex with 2,4,6-tris(di-2-pyridylamine)-1,3,5-triazine: antiferromagnetic couple governed single-molecule-magnet behaviour - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Air-stable four-coordinate cobalt(ii) single-ion magnets: experimental and ab initio ligand field analyses of correlations between dihedral angles and magnetic anisotropy - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Air-stable four-coordinate cobalt(ii) single-ion magnets: experimental and ab initio ligand field analyses of correlations between dihedral angles and magnetic anisotropy - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 20. researchgate.net [researchgate.net]
- 21. mdpi.com [mdpi.com]
- 22. High-field solid-state (67)Zn NMR spectroscopy of several zinc-amino acid complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Zinc(II) Iminopyridine Complexes as Antibacterial Agents: A Structure-to-Activity Study - PMC [pmc.ncbi.nlm.nih.gov]
- 24. NMR studies of zinc binding in a multi-histidinic peptide fragment - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 3-Pyridylamide Oxime Metal Complexes
A Glimpse into Potential Applications for Researchers, Scientists, and Drug Development Professionals
The following document provides a detailed overview of the potential applications of 3-Pyridylamide Oxime metal complexes. Due to the limited specific research on the metal complexes of this compound, this report draws upon data from closely related pyridyl oxime and pyridylamide metal complexes to infer potential areas of application. These areas primarily include catalysis, materials science, and biological activities, such as enzyme inhibition and antimicrobial effects.[1][2]
Catalytic Applications
Metal complexes of pyridyl oximes have demonstrated significant catalytic activity in various organic transformations, including polymerization and hydrogen generation.[3][4]
Isoprene (B109036) Polymerization
Cobalt(II) complexes bearing pyridine-2-aldoxime (B213160) ligands have shown high activity in isoprene polymerization upon activation with ethylaluminum dichloride (AlEt₂Cl).[4] These catalysts produce high molecular weight polyisoprene with a cis-1,4-enriched microstructure.[4] The catalytic activity is influenced by the specific ligand structure, the cocatalyst, and the reaction temperature.[4]
Quantitative Data Summary: Cobalt-Catalyzed Isoprene Polymerization
| Catalyst | Cocatalyst | [Co]/[Al] Ratio | Activity (x 10⁵ g (mol of Co)⁻¹h⁻¹) | Polymer Yield (%) |
| Co4 (picolinaldehyde O-methyl oxime ligand) | AlEt₂Cl | 1/50 | 16.3 | - |
| Co1 (pyridine-2-aldoxime ligand) | AlEt₂Cl | 1/5 | - | 38 |
Data extracted from a study on cobalt complexes with pyridine-oxime ligands.[4]
Experimental Protocol: Isoprene Polymerization
-
Catalyst Preparation: Synthesize the cobalt(II) complex with the desired pyridylamide oxime ligand following established coordination chemistry protocols. Characterize the complex using FT-IR, mass spectrometry, and elemental analysis.[4]
-
Polymerization Reaction:
-
In a glovebox, add a specified amount of the cobalt catalyst to a reaction vessel.
-
Add the desired amount of toluene (B28343) and the isoprene monomer.
-
Initiate the polymerization by adding the cocatalyst (e.g., AlEt₂Cl) at the desired temperature.
-
Stir the reaction mixture for the specified time.
-
-
Polymer Isolation and Characterization:
-
Quench the reaction with acidified ethanol.
-
Precipitate the polymer, wash with ethanol, and dry under vacuum.
-
Characterize the resulting polyisoprene for its molecular weight, molecular weight distribution (using Gel Permeation Chromatography), and microstructure (using ¹H and ¹³C NMR).[4]
-
Logical Workflow for Catalyst Screening
Caption: Workflow for developing and optimizing pyridylamide oxime metal complex catalysts for polymerization.
Biological and Pharmacological Applications
The presence of both a pyridine (B92270) ring and an oxime group in this compound suggests that its metal complexes could exhibit a range of biological activities.[2] Pyridine derivatives are known enzyme inhibitors, and various metal complexes have been explored for their therapeutic potential.[5][6]
Enzyme Inhibition
Metal complexes can act as enzyme inhibitors through various mechanisms, including coordination to protein residues, which can enhance inhibitory activity.[7] The three-dimensional architecture of metal complexes allows them to fit tightly into enzyme active sites, potentially increasing selectivity.[7] Given that many pyridine-containing compounds are known enzyme inhibitors, metal complexes of this compound are promising candidates for targeting metalloenzymes.[5][8]
Experimental Protocol: Enzyme Inhibition Assay (General)
-
Compound Preparation: Synthesize and characterize the metal complexes of this compound. Prepare stock solutions of the complexes in a suitable solvent (e.g., DMSO).
-
Enzyme Assay:
-
Select a target enzyme (e.g., α-amylase, α-glucosidase for anti-diabetic studies, or a specific metalloenzyme).[9]
-
In a microplate, add the enzyme, a suitable buffer, and the substrate.
-
Add varying concentrations of the test complexes. Include a positive control (known inhibitor) and a negative control (solvent only).
-
Incubate the plate under controlled conditions (temperature and time).
-
-
Data Acquisition and Analysis:
-
Measure the enzyme activity by monitoring the formation of the product (e.g., using a spectrophotometer).
-
Calculate the percentage of inhibition for each concentration of the test complex.
-
Determine the IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity).
-
Signaling Pathway Inhibition Model
Caption: Model of a this compound metal complex inhibiting a target enzyme in a signaling pathway.
Antimicrobial and Antifungal Activity
Metal complexes of ligands containing oxime and azo groups have demonstrated higher antibacterial and antifungal activity than the free ligands.[10] The chelation of the metal ion can enhance the lipophilicity of the compound, facilitating its transport across microbial cell membranes.
Quantitative Data Summary: Antimicrobial Activity
| Compound | Antibacterial Activity (Inhibition Zone in mm) | Antifungal Activity (% Inhibition) |
| Azo-Oxime Ligand | Moderate | Moderate |
| Co(II), Ni(II), Cu(II), Zn(II), Cd(II) Complexes | Higher than ligand | Higher than ligand |
Data is generalized from a study on azo-oxime metal complexes, suggesting a trend for enhanced activity upon complexation.[10]
Experimental Protocol: Antimicrobial Activity Screening (Well-Diffusion Method)
-
Culture Preparation: Prepare fresh cultures of the target bacteria (e.g., E. coli, S. aureus) and fungi (e.g., A. flavus, A. terreus) on appropriate agar (B569324) plates.[10]
-
Well Preparation: Punch wells of a standard diameter into the agar plates.
-
Compound Application: Add solutions of the this compound ligand and its metal complexes at different concentrations into the wells. Use a standard antibiotic/antifungal as a positive control and the solvent as a negative control.
-
Incubation: Incubate the plates at the optimal temperature for the growth of the microorganisms for 24-48 hours.
-
Data Measurement:
Materials Science Applications
Werner-type complexes of Pd(II) and Pt(II) with planar aromatic oximes have been synthesized and shown to exhibit interesting photophysical properties.[1] Specifically, platinum complexes demonstrated pronounced photoluminescence in the near-infrared (NIR) region, a property not observed in the free ligands or the palladium complexes.[1] This suggests the importance of the metal and the solid-state structure for these properties.[1]
Potential Application: Near-Infrared (NIR) Emitting Materials
The planar nature of the pyridylamide oxime ligand could facilitate π-π stacking and metallophilic interactions in the solid state, potentially leading to NIR emission in its platinum complexes. Such materials have applications in bio-imaging, telecommunications, and night-vision technologies.
Experimental Protocol: Synthesis and Photoluminescence Measurement
-
Synthesis of Complexes:
-
React the this compound ligand with a platinum(II) salt (e.g., K₂PtCl₄) in a suitable solvent.
-
Isolate and purify the resulting complex.
-
Grow single crystals for X-ray diffraction analysis to determine the solid-state structure.[1]
-
-
Characterization:
-
Perform thermal analysis (TG/DSC) to determine the thermal stability of the complexes.[1]
-
Use spectroscopic methods (FT-IR, UV-Vis, NMR) to confirm the coordination of the ligand to the metal center.
-
-
Photoluminescence Spectroscopy:
-
Acquire the excitation and emission spectra of the solid, powdered samples of the Pt(II) complexes.
-
Measure the emission in the near-infrared region (e.g., ~700-1000 nm).[1]
-
Compare the results with the free ligand and complexes of other metals (e.g., Pd(II)) to assess the role of the platinum center.
-
Workflow for Materials Discovery
Caption: Experimental workflow for the discovery and characterization of photoluminescent metal complexes.
References
- 1. digitalcommons.wustl.edu [digitalcommons.wustl.edu]
- 2. researchgate.net [researchgate.net]
- 3. Evaluation of the coordination preferences and catalytic pathways of heteroaxial cobalt oximes towards hydrogen generation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Metal Complexes for Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enzyme inhibition by metal complexes: concepts, strategies and applications - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 8. Evaluating Metal-ligand Interactions of Metal-binding Isosteres Using Model Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, characterization, and enzyme inhibition evaluation of sitagliptin derivatives and their metal complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
Application Notes and Protocols for the Laboratory Synthesis of 3-Pyridylamide Oxime
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Pyridylamide oxime, also known as N'-hydroxypyridine-3-carboximidamide, is a valuable synthetic intermediate in medicinal chemistry and drug development.[1][2] Its structural motif is found in a variety of biologically active compounds. The synthesis of this compound is typically achieved through the reaction of 3-cyanopyridine (B1664610) with hydroxylamine (B1172632). This document provides a detailed experimental procedure for the laboratory-scale synthesis of this compound, intended for researchers and professionals in the field of organic synthesis and drug discovery.
Overall Synthesis Scheme
The synthesis of this compound is a direct conversion of the nitrile group in 3-cyanopyridine to an amidoxime (B1450833) functionality using hydroxylamine.
Reaction: 3-Cyanopyridine + Hydroxylamine → this compound
Experimental Protocol
This protocol details the synthesis of this compound from 3-cyanopyridine and hydroxylamine hydrochloride. The procedure is based on established methods for the conversion of nitriles to amidoximes.
Materials and Reagents:
-
3-Cyanopyridine
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium carbonate (Na₂CO₃) or another suitable base like sodium bicarbonate or triethylamine
-
Ethanol (B145695) (EtOH)
-
Water (H₂O)
-
Ethyl acetate (B1210297) (EtOAc) for extraction
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄) for drying
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware (beakers, graduated cylinders, etc.)
-
Filtration apparatus (Büchner funnel and flask)
-
pH paper or pH meter
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3-cyanopyridine (1.0 eq) in ethanol.
-
Addition of Reagents: To this solution, add hydroxylamine hydrochloride (1.5 eq) and sodium carbonate (1.5 eq). The base is added to neutralize the HCl released from hydroxylamine hydrochloride, liberating the free hydroxylamine base required for the reaction.
-
Reaction: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.
-
Work-up:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
To the resulting residue, add water and extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent.
-
-
Purification:
-
Concentrate the filtrate using a rotary evaporator to obtain the crude product.
-
The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, to yield the pure product.
-
Safety Precautions:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.
-
Hydroxylamine and its salts can be corrosive and potentially explosive under certain conditions; handle with care.
-
3-Cyanopyridine is a toxic compound; avoid inhalation and skin contact.
Data Presentation
Table 1: Reagent and Product Quantities for a Typical Synthesis
| Compound | Molar Mass ( g/mol ) | Moles (mmol) | Equivalents | Amount |
| 3-Cyanopyridine | 104.11 | 10.0 | 1.0 | 1.04 g |
| Hydroxylamine HCl | 69.49 | 15.0 | 1.5 | 1.04 g |
| Sodium Carbonate | 105.99 | 15.0 | 1.5 | 1.59 g |
| This compound (Product) | 137.14 | - | - | Theoretical Yield: 1.37 g |
Characterization
The final product should be characterized to confirm its identity and purity using standard analytical techniques:
-
Melting Point: Compare the observed melting point with the literature value.
-
NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Infrared Spectroscopy (IR): To identify characteristic functional groups (e.g., O-H, N-H, C=N).
Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis of this compound.
Discussion
The provided protocol offers a reliable method for the synthesis of this compound. The choice of base can be critical; while sodium carbonate is effective, other non-nucleophilic bases can also be employed. The reaction progress should be carefully monitored to avoid the formation of byproducts. Purification by recrystallization is generally sufficient to obtain a high-purity product suitable for further applications in drug development and medicinal chemistry. For a more detailed understanding of oxime synthesis, researchers can refer to general organic chemistry literature and specialized reviews on the topic.[3][4] The starting material, 3-cyanopyridine, can be obtained commercially or synthesized through various methods, including the ammoxidation of 3-methylpyridine (B133936) or the cyanation of pyridine (B92270) derivatives.[5][6]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. scbt.com [scbt.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 6. US4603207A - Conversion of a mixture of 3-methylpyridine and 3-methylpiperidine to 3-cyanopyridine - Google Patents [patents.google.com]
Application Notes and Protocols for the Scaled-Up Synthesis of N-Hydroxynicotinamidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Hydroxynicotinamidine, also known as N-hydroxy-3-pyridinecarboximidamide, belongs to the class of amidoximes. Amidoximes are versatile intermediates in organic synthesis and are recognized for their potential as prodrugs for amidines, which often exhibit poor oral bioavailability due to their basicity.[1][2] The N-hydroxy group reduces the basicity of the amidine functional group, allowing for better absorption.[1][2] Once absorbed, the amidoxime (B1450833) can be metabolically reduced to the active amidine. This prodrug strategy is a key interest in drug development.
The synthesis of amidoximes is most commonly achieved through the reaction of a nitrile with hydroxylamine (B1172632).[3] This reaction is generally straightforward and can be performed under mild conditions. However, scaling up this synthesis requires careful consideration of factors such as reaction kinetics, heat management, reagent addition, product isolation, and purification to ensure safety, efficiency, and consistent product quality.
Synthesis Pathway
The synthesis of N-Hydroxynicotinamidine proceeds via the nucleophilic addition of hydroxylamine to the carbon-nitrogen triple bond of nicotinonitrile.
Caption: Synthesis of N-Hydroxynicotinamidine from Nicotinonitrile.
Experimental Protocols
Laboratory-Scale Synthesis (10 g Scale)
This protocol is a representative procedure for the synthesis of N-Hydroxynicotinamidine in a laboratory setting.
Materials:
-
Nicotinonitrile
-
50% Aqueous hydroxylamine solution
-
Ethanol
-
Deionized water
-
Round-bottom flask with magnetic stirrer
-
Condenser
-
Heating mantle
-
Rotary evaporator
-
Büchner funnel and filter paper
Procedure:
-
In a 250 mL round-bottom flask, dissolve 10.0 g of nicotinonitrile in 50 mL of ethanol.
-
With stirring, add 20 mL of a 50% aqueous hydroxylamine solution to the flask.
-
Attach a condenser and heat the reaction mixture to 60-70°C for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain a crude solid or viscous oil.
-
To the crude product, add 50 mL of acetone and stir vigorously for 30 minutes. This process, known as trituration, helps to solidify the product and wash away some impurities.[4]
-
Filter the solid product using a Büchner funnel and wash with a small amount of cold acetone.
-
The product can be further purified by recrystallization from a suitable solvent such as an ethanol/water mixture.
-
Dry the purified N-Hydroxynicotinamidine in a vacuum oven at 40°C to a constant weight.
Pilot-Scale Synthesis (1 kg Scale)
Scaling up the synthesis requires modifications to the procedure to ensure safety and efficiency.
Equipment:
-
10 L jacketed glass reactor with overhead stirrer, temperature probe, and addition funnel
-
Heating/cooling circulator
-
Vacuum pump and vacuum oven
-
Centrifuge or large-scale filtration unit
Procedure:
-
Charge the 10 L jacketed glass reactor with 1.0 kg of nicotinonitrile and 5.0 L of ethanol.
-
Start the overhead stirrer to ensure good mixing.
-
Through the addition funnel, add 2.0 L of 50% aqueous hydroxylamine solution dropwise over a period of 1-2 hours. Monitor the internal temperature and use the cooling circulator to maintain the temperature below 30°C during the addition, as the reaction can be exothermic.
-
After the addition is complete, slowly heat the reactor to 60-70°C and maintain for 6-8 hours, or until in-process controls (e.g., HPLC) confirm reaction completion.
-
Cool the reactor to 20-25°C.
-
Concentrate the reaction mixture under vacuum.
-
Add 5.0 L of acetone to the residue and stir for 1-2 hours to effect trituration.[4]
-
Isolate the solid product by centrifugation or filtration.
-
Wash the product cake with cold acetone.
-
Dry the final product in a vacuum oven at 40-50°C until a constant weight is achieved.
Data Presentation
The following tables summarize the typical quantities and expected outcomes for the laboratory and pilot-scale synthesis of N-Hydroxynicotinamidine.
Table 1: Reactant and Solvent Quantities
| Parameter | Laboratory Scale | Pilot Scale |
| Nicotinonitrile | 10.0 g | 1.0 kg |
| 50% Aq. Hydroxylamine | 20 mL | 2.0 L |
| Ethanol | 50 mL | 5.0 L |
| Acetone (for trituration) | 50 mL | 5.0 L |
Table 2: Process Parameters and Expected Results
| Parameter | Laboratory Scale | Pilot Scale |
| Reaction Temperature | 60-70°C | 60-70°C |
| Reaction Time | 4-6 hours | 6-8 hours |
| Expected Yield | 80-90% | 83-90%[4] |
| Purity (post-trituration) | >95% | >95% |
| Purity (post-recrystallization) | >99% | >99% |
Scale-Up Workflow and Considerations
The process of scaling up a chemical synthesis involves several critical steps to ensure safety, efficiency, and reproducibility.
Caption: General Workflow for Chemical Synthesis Scale-Up.
Key Considerations for Scaling Up:
-
Safety: The reaction of hydroxylamine with nitriles can be exothermic.[5] It is crucial to perform reaction calorimetry (e.g., using a Reaction Calorimeter, RC1) to understand the heat flow of the reaction and ensure that the pilot plant's cooling capacity is sufficient to control the temperature, especially during the addition of hydroxylamine.[6]
-
Reagent Purity and Sourcing: Ensure a reliable supply of high-purity nicotinonitrile and hydroxylamine solution for consistent results at a larger scale.
-
Mixing: Efficient mixing is critical for maintaining uniform temperature and concentration throughout the reactor. The transition from a magnetic stirrer to an overhead stirrer requires careful consideration of the impeller design and stirring speed.
-
Work-up and Purification: Isolation techniques that are straightforward in the lab, like filtration of small quantities, can become bottlenecks at a larger scale.[4] Trituration is a scalable method for initial purification.[4] Recrystallization at a large scale requires careful control of cooling rates to achieve the desired crystal size and purity.
-
Impurity Profile: A common impurity in amidoxime synthesis is the corresponding amide, formed by the alternative nucleophilic attack of the oxygen atom of hydroxylamine.[7] The analytical methods (e.g., HPLC) must be validated to detect and quantify this and other potential impurities.
Conclusion
The synthesis of N-Hydroxynicotinamidine from nicotinonitrile and hydroxylamine is a feasible process that can be scaled up from the laboratory to a pilot plant. The provided protocols and considerations offer a solid foundation for researchers and drug development professionals. Successful scaling-up hinges on a thorough understanding of the reaction's thermodynamics, careful process control, and the implementation of robust and scalable purification methods. It is imperative that all procedures are performed with strict adherence to safety guidelines and are thoroughly validated before implementation at a larger scale.
References
- 1. Reduction of N-hydroxylated compounds: amidoximes (N-hydroxyamidines) as pro-drugs of amidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. catsci.com [catsci.com]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for 3-Pyridylamide Oxime in Cholinesterase Reactivator Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Organophosphate (OP) compounds, including pesticides and nerve agents, pose a significant threat due to their irreversible inhibition of acetylcholinesterase (AChE), a critical enzyme in neurotransmission.[1] This inhibition leads to an accumulation of acetylcholine, resulting in a cholinergic crisis that can be fatal.[1] The primary treatment for OP poisoning involves the administration of an anticholinergic agent like atropine (B194438) and a cholinesterase reactivator.[1] Pyridinium (B92312) oximes are the most prominent class of these reactivators.[1] Their mechanism of action involves the nucleophilic attack of the oximate anion on the phosphorus atom of the OP-AChE conjugate, leading to the cleavage of the covalent bond and restoration of the enzyme's function.
This document focuses on the development and evaluation of 3-pyridylamide oxime derivatives as cholinesterase reactivators. The inclusion of a carboxamide group at the 3-position of the pyridinium ring is a key structural feature being explored to enhance the efficacy and pharmacokinetic properties of these potential antidotes.
Quantitative Data on Reactivation Efficacy
The reactivation potential of novel this compound derivatives is typically evaluated against cholinesterases inhibited by various OP compounds or their surrogates. The following tables summarize the in vitro reactivation data for selected 3-carboxamidopyridinium oximes and related compounds.
Table 1: Reactivation of Organophosphate-Inhibited Human Recombinant Acetylcholinesterase (hrAChE) by Carboxamide and Thiocarboxamide Oximes. [2]
| Compound | Inhibitor | Reactivation (%) at 10 µM (15 min) |
| Pralidoxime (1) | NIMP | ~15 |
| NEMP | ~20 | |
| NEDPA | ~10 | |
| POX | ~25 | |
| Asoxime (4) | NIMP | ~44 |
| NEMP | ~30 | |
| NEDPA | ~15 | |
| POX | ~35 | |
| Carboxamide (5) | NIMP | ~65 |
| NEMP | ~55 | |
| NEDPA | ~40 | |
| POX | ~60 | |
| Carboxamide (6) | NIMP | ~73 |
| NEMP | ~65 | |
| NEDPA | ~50 | |
| POX | ~70 | |
| Carboxamide (7) | NIMP | ~60 |
| NEMP | ~50 | |
| NEDPA | ~35 | |
| POX | ~55 | |
| Thiocarboxamide (11) | NIMP | ~30 |
| NEMP | ~45 | |
| NEDPA | ~25 | |
| POX | ~40 | |
| Thiocarboxamide (12) | NIMP | ~35 |
| NEMP | ~50 | |
| NEDPA | ~30 | |
| POX | ~45 | |
| Thiocarboxamide (13) | NIMP | ~25 |
| NEMP | ~40 | |
| NEDPA | ~20 | |
| POX | ~35 |
NIMP: 4-nitrophenyl isopropyl methylphosphonate (B1257008) (sarin surrogate) NEMP: 4-nitrophenyl ethyl methylphosphonate (VX surrogate) NEDPA: 4-nitrophenyl ethyl dimethylphosphoramidate (tabun surrogate) POX: Paraoxon
Table 2: Reactivation of Organophosphate-Inhibited Human Recombinant Butyrylcholinesterase (hrBChE) by Carboxamide and Thiocarboxamide Oximes. [2]
| Compound | Inhibitor | Reactivation (%) at 100 µM (15 min) |
| Pralidoxime (1) | NIMP | ~56 |
| NEMP | ~20 | |
| NEDPA | ~10 | |
| POX | ~30 | |
| Carboxamide (5) | NIMP | ~74 |
| NEMP | ~38 | |
| NEDPA | ~16 | |
| POX | ~50 | |
| Carboxamide (6) | NIMP | ~82 |
| NEMP | ~41 | |
| NEDPA | ~18 | |
| POX | ~55 | |
| Carboxamide (7) | NIMP | ~78 |
| NEMP | ~40 | |
| NEDPA | ~17 | |
| POX | ~52 | |
| Thiocarboxamide (11) | NIMP | ~53 |
| NEMP | ~30 | |
| NEDPA | ~20 | |
| POX | ~40 | |
| Thiocarboxamide (12) | NIMP | ~57 |
| NEMP | ~37 | |
| NEDPA | ~25 | |
| POX | ~45 |
Experimental Protocols
Synthesis of this compound Derivatives
A general procedure for the synthesis of monoquaternary salts of pyridinium oximes with a carboxamide or thiocarboxamide moiety is described below.[2]
General Procedure for Synthesis of Monoquaternary Salts:
-
Dissolve 4-hydroxymethylpyridine (32.8 mM) and a dibromoalkane (163.8 mM) in acetone (B3395972) (30 ml).
-
Stir the mixture at reflux for 8 hours.
-
Cool the reaction mixture to room temperature.
-
Filter the precipitate and wash it with acetone (3 x 20 ml).
-
Recrystallize the crude product from acetonitrile (B52724) (100 ml per 1 g of product) at reflux.
-
Filter the crystals under reduced pressure and evaporate the filtrate to obtain the monoquaternary salt.[2]
Note: This is a generalized procedure. Specific reaction conditions and purification methods may vary depending on the target molecule.
In Vitro Cholinesterase Reactivation Assay (Ellman's Method)
The reactivation efficacy of this compound derivatives can be determined using a modified Ellman's method. This spectrophotometric assay measures the activity of cholinesterase by detecting the product of substrate hydrolysis.
Materials:
-
Human recombinant acetylcholinesterase (hrAChE) or butyrylcholinesterase (hrBChE)
-
Organophosphate inhibitor (e.g., NIMP, NEMP, NEDPA, paraoxon)
-
Test oxime compounds
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Acetylthiocholine iodide (ATCI) or butyrylthiocholine (B1199683) iodide (BTCI) as substrate
-
Sodium phosphate (B84403) buffer (25 mM, pH 7.4)
-
Microplate reader
Protocol: [2]
-
Enzyme Inhibition:
-
Inhibit the recombinant enzyme (hrAChE or hrBChE) by incubating it with a 25 µM solution of the organophosphate for 30 minutes to achieve >99% inhibition.
-
Remove the excess organophosphate by dialysis against 25 mM sodium phosphate buffer (pH 7.4) for 16 hours with three buffer exchanges.
-
-
Reactivation Reaction:
-
Prepare a reaction mixture (100 µL) in a microplate well containing:
-
10 µL of the inhibited enzyme solution
-
20 µL of 2.5 mM DTNB
-
10 µL of the test oxime solution (at desired concentration, e.g., 10 µM or 100 µM)
-
50 µL of 25 mM sodium phosphate buffer (pH 7.4)
-
-
Incubate the mixture for 15 or 30 minutes at 37°C.
-
-
Measurement of Reactivated Enzyme Activity:
-
Initiate the enzymatic reaction by adding 10 µL of the appropriate substrate (ATCI for AChE, BTCI for BChE).
-
Immediately measure the change in absorbance at 436 nm using a microplate reader.
-
Calculate the percentage of reactivation relative to the activity of the uninhibited enzyme.
-
Visualizations
Mechanism of Cholinesterase Inhibition and Reactivation
The following diagram illustrates the fundamental mechanism of acetylcholinesterase inhibition by an organophosphate and its subsequent reactivation by a this compound.
References
- 1. Pyridinium oximes as cholinesterase reactivators. Structure-activity relationship and efficacy in the treatment of poisoning with organophosphorus compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Charged pyridinium oximes with thiocarboxamide moiety are equally or less effective reactivators of organophosphate-inhibited cholinesterases compared to analogous carboxamides - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Investigating the DNA Photocleaving Properties of 3-Pyridylamide Oxime
For Researchers, Scientists, and Drug Development Professionals
Introduction
Photocleaving agents are molecules that, upon activation by light, can induce cleavage of DNA strands. This property has significant potential in various biomedical applications, including photodynamic therapy (PDT) for cancer treatment and the development of novel biotechnological tools for genetic manipulation.[1][2] 3-Pyridylamide oxime is a compound of interest for such applications due to the presence of both a pyridine (B92270) ring and an oxime group, moieties that have been implicated in DNA interaction and cleavage.[2][3] The pyridine moiety can facilitate binding to DNA, while the oxime group, upon photoexcitation, may generate reactive intermediates capable of damaging the DNA backbone.[2][3]
These application notes provide a comprehensive guide for investigating the DNA photocleaving properties of this compound. The protocols outlined below describe the necessary steps to assess its efficacy and mechanism of action, from sample preparation to data analysis.
Principle of Action
The DNA photocleaving activity of pyridyl oxime derivatives is generally attributed to the generation of reactive radical species upon UV irradiation.[3] The N-O bond in the oxime moiety is susceptible to homolytic cleavage when excited by light of an appropriate wavelength, leading to the formation of highly reactive radicals.[3] These radicals can then abstract hydrogen atoms from the deoxyribose sugar backbone of DNA, ultimately resulting in strand scission. The pyridine ring may enhance this process by mediating the binding of the molecule to DNA, thereby increasing the local concentration of the photocleaving agent near the target.
Potential Applications
-
Photodynamic Therapy: As a potential photosensitizer, this compound could be explored for its ability to induce cancer cell death upon localized light activation.[1]
-
Biotechnological Tools: The ability to cleave DNA at specific sites (if sequence specificity is observed) could be harnessed for gene editing and mapping applications.
-
Antimicrobial Agents: Photo-induced DNA damage can be an effective mechanism for killing pathogenic microorganisms.
Required Materials and Reagents
-
This compound
-
Tris-HCl buffer
-
EDTA
-
TAE or TBE buffer[6]
-
Ethidium (B1194527) bromide (or a safer alternative like SYBR Safe)[6]
-
UV transilluminator or gel documentation system
-
UV lamp (e.g., 312 nm or 365 nm)[2]
-
Microcentrifuge tubes
-
Pipettes and tips
-
Gel electrophoresis apparatus
-
Spectrophotometer or fluorometer for DNA quantification[9][10]
Data Presentation
The efficacy of DNA photocleavage can be quantified by measuring the conversion of supercoiled plasmid DNA (Form I) into nicked (Form II) and linear (Form III) forms. The percentage of each form can be determined by densitometric analysis of the bands on an agarose gel.
Table 1: Hypothetical DNA Photocleavage Efficiency of this compound
| Concentration of this compound (µM) | Irradiation Time (min) | % Supercoiled DNA (Form I) | % Nicked DNA (Form II) | % Linear DNA (Form III) |
| 0 (Dark Control) | 30 | 95 | 5 | 0 |
| 0 (UV Control) | 30 | 92 | 8 | 0 |
| 50 | 15 | 70 | 25 | 5 |
| 50 | 30 | 45 | 48 | 7 |
| 100 | 15 | 55 | 38 | 7 |
| 100 | 30 | 20 | 65 | 15 |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Accurately weigh a small amount of this compound powder.
-
Dissolve the powder in a suitable solvent, such as DMSO or ethanol, to prepare a concentrated stock solution (e.g., 10 mM).
-
Store the stock solution at -20°C, protected from light.
-
Prepare fresh working solutions by diluting the stock solution in the reaction buffer just before use.
Protocol 2: DNA Photocleavage Assay
-
Prepare reaction mixtures in microcentrifuge tubes. Each reaction should have a final volume of 20 µL.
-
To each tube, add the following components in order:
-
Reaction buffer (e.g., 10 mM Tris-HCl, 1 mM EDTA, pH 7.4)
-
Supercoiled plasmid DNA (final concentration of 20-30 µM in base pairs)[11]
-
Desired concentration of this compound (e.g., 10, 50, 100 µM).
-
-
Include the following controls:
-
DNA alone (dark control): Plasmid DNA in buffer, kept in the dark.
-
DNA + UV (UV control): Plasmid DNA in buffer, irradiated alongside the samples.
-
DNA + compound (dark control): Plasmid DNA and this compound, kept in the dark.
-
-
Gently mix the contents of each tube and incubate at room temperature for a predetermined time (e.g., 30 minutes) to allow for binding.
-
Place the tubes in a rack and irradiate from above with a UV lamp (e.g., 312 nm or 365 nm) for a specific duration (e.g., 15, 30, 60 minutes).[2][12] The distance from the lamp to the samples should be kept constant.
-
After irradiation, add 4 µL of 6X DNA loading dye to each tube to stop the reaction.[7]
Protocol 3: Agarose Gel Electrophoresis
-
Prepare a 1% (w/v) agarose gel in 1X TAE or TBE buffer.[6][7][13]
-
Add ethidium bromide (0.5 µg/mL) or another DNA stain to the molten agarose before casting the gel.[6]
-
Once the gel has solidified, place it in the electrophoresis tank and fill the tank with 1X running buffer to just cover the gel surface.[7]
-
Carefully load the entire 24 µL of each reaction mixture into separate wells of the gel.[7]
-
Run the gel at a constant voltage (e.g., 80-100 V) for a sufficient time to achieve good separation of the DNA forms (typically 45-60 minutes).[13]
-
Visualize the DNA bands using a UV transilluminator and capture an image with a gel documentation system.
Protocol 4: Quantification of DNA Cleavage
-
Use gel analysis software (e.g., ImageJ) to measure the intensity of the bands corresponding to the supercoiled (Form I), nicked (Form II), and linear (Form III) forms of the plasmid DNA.
-
Calculate the percentage of each form in each lane using the following formula: % Form = (Intensity of Form band / Total intensity of all bands in the lane) x 100
-
A correction factor of 1.25 to 1.43 is often applied to the intensity of the supercoiled DNA band to account for its reduced staining with ethidium bromide.
-
Plot the percentage of supercoiled DNA remaining as a function of the concentration of this compound or irradiation time to assess the photocleaving efficiency.
Visualizations
References
- 1. DNA-Binding, Photocleavage, and Photodynamic Anti-cancer Activities of Pyridyl Corroles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyridine and p-Nitrophenyl Oxime Esters with Possible Photochemotherapeutic Activity: Synthesis, DNA Photocleavage and DNA Binding Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. p-Pyridinyl oxime carbamates: synthesis, DNA binding, DNA photocleaving activity and theoretical photodegradation studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Photochemical methods to assay DNA photocleavage using supercoiled pUC18 DNA and LED or xenon arc lamp excitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Agarose Gel Electrophoresis for the Separation of DNA Fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 7. qb3.berkeley.edu [qb3.berkeley.edu]
- 8. bio.libretexts.org [bio.libretexts.org]
- 9. Quantification of DNA [qiagen.com]
- 10. 5 Different DNA Quantification Methods to Consider [denovix.com]
- 11. DNA Interaction, DNA Photocleavage, Photocytotoxicity In Vitro, and Molecular Docking of Naphthyl-Appended Ruthenium Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pyridine and p-Nitrophenyl Oxime Esters with Possible Photochemotherapeutic Activity: Synthesis, DNA Photocleavage and DNA Binding Studies [mdpi.com]
- 13. bento.bio [bento.bio]
Application Notes and Protocols for the Quantification of 3-Pyridylamide Oxime
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of 3-Pyridylamide oxime (N-hydroxy-3-pyridinecarboximidamide), a key synthetic intermediate in pharmaceutical development. The protocols outlined below are based on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific technique suitable for the quantification of this compound in various matrices.
Overview and Principle
The accurate quantification of this compound is crucial for process control, quality assurance, and stability studies in drug development. LC-MS/MS offers excellent selectivity and sensitivity for the analysis of polar compounds like pyridine (B92270) oximes. The method described herein involves the separation of this compound from potential impurities and matrix components using reversed-phase liquid chromatography, followed by detection and quantification using a tandem mass spectrometer.
Analytical Method: Reversed-Phase LC-MS/MS
This method is adapted from a validated procedure for structurally similar N-alkyloxypyridinecarboximidamides and is suitable for the direct analysis of this compound in reaction mixtures or bulk drug substances.[1]
Instrumentation and Materials
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) system capable of gradient elution.
-
Mass Spectrometer: A tandem quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Analytical Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Solvents: HPLC-grade methanol (B129727), water, and ammonium (B1175870) acetate (B1210297).
-
Reference Standard: Pure this compound.
Experimental Protocol
2.2.1. Standard and Sample Preparation
-
Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with a mixture of water and methanol (1:1 v/v) to obtain concentrations ranging from 1 ng/mL to 1000 ng/mL.
-
Sample Preparation: Dilute the sample (e.g., reaction mixture, bulk drug) with a mixture of water and methanol (1:1 v/v) to a final concentration expected to be within the calibration range.
2.2.2. LC-MS/MS Conditions
-
Mobile Phase A: 5 mmol/L ammonium acetate in water.
-
Mobile Phase B: 5 mmol/L ammonium acetate in methanol.
-
Gradient Elution:
-
0-2 min: 80% B
-
2-2.1 min: 80% to 100% B
-
2.1-6.5 min: 100% B
-
6.5-6.6 min: 100% to 80% B
-
6.6-10 min: 80% B
-
-
Flow Rate: 0.6 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 30 °C.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
MS/MS Transition: The specific precursor and product ions for this compound (m/z 138.1 -> fragment ions) need to be determined by infusing a standard solution into the mass spectrometer. For a structurally related compound, N-decyloxypyridine-3-carboximidamide, the transition m/z 278 → 121 was monitored.[1] A similar fragmentation pattern involving the pyridine ring would be expected.
Data Presentation: Quantitative Performance
The following tables summarize the expected quantitative performance of the LC-MS/MS method, based on data for analogous compounds.[1]
Table 1: Linearity and Range
| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) |
| This compound | 1 - 1000 | > 0.99 |
Table 2: Precision and Accuracy
| Concentration (ng/mL) | Precision (RSD, %) | Accuracy (%) |
| 10 | < 15 | 85 - 115 |
| 100 | < 10 | 90 - 110 |
| 500 | < 10 | 90 - 110 |
Table 3: Limits of Detection and Quantification
| Parameter | Value (ng/mL) |
| Limit of Detection (LOD) | ~0.5 |
| Limit of Quantification (LOQ) | ~1.0 |
Signaling Pathways and Experimental Workflows
Synthesis Pathway of this compound
This compound is a synthetic intermediate.[2] Its formation can be conceptually represented as the reaction of a nitrile with hydroxylamine.
Experimental Workflow for LC-MS/MS Quantification
The following diagram illustrates the key steps in the quantitative analysis of this compound using LC-MS/MS.
Conclusion
The LC-MS/MS method detailed in these application notes provides a robust and sensitive approach for the quantitative determination of this compound. This methodology is well-suited for the analysis of this compound in various stages of pharmaceutical research and development, ensuring accurate and reliable results. The provided protocols and performance characteristics serve as a valuable resource for scientists and researchers in this field.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Pyridylamide Oxime
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Pyridylamide oxime (also known as N'-hydroxypyridine-3-carboximidamide).
Troubleshooting Guide
Issue 1: Low or No Product Yield
Question: My reaction of 3-cyanopyridine (B1664610) with hydroxylamine (B1172632) is resulting in a low yield or no product at all. What are the potential causes and solutions?
Answer:
Low yields in the synthesis of this compound can arise from several factors, from incomplete reactions to suboptimal conditions. Here are some troubleshooting steps:
-
Reaction Time and Temperature: The conversion of heteroaromatic nitriles to amidoximes can be slow at room temperature. Consider extending the reaction time or moderately increasing the temperature (e.g., to 40-60°C). However, be cautious, as higher temperatures can promote the formation of the amide byproduct. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is crucial.
-
Excess of Hydroxylamine: Using a molar excess of hydroxylamine (e.g., 1.5 to 2 equivalents) can help drive the reaction to completion.
-
Choice of Base: The type and amount of base are critical. An organic base like triethylamine (B128534) is often preferred over strong inorganic bases to minimize side reactions.
-
Solvent: While water is a green and often effective solvent, for less reactive substrates, polar protic solvents like ethanol (B145695) or methanol (B129727) can be used, often at reflux, to decrease reaction times.
Issue 2: Significant Formation of 3-Pyridinecarboxamide Byproduct
Question: I am observing a significant amount of 3-pyridinecarboxamide as a byproduct in my reaction mixture. How can I minimize its formation?
Answer:
The formation of the corresponding amide is the most common side reaction in the synthesis of amidoximes from nitriles. This occurs through the hydrolysis of the nitrile or the newly formed amidoxime (B1450833). Here’s how to mitigate this:
-
Control Reaction Temperature: High temperatures favor the hydrolysis to the amide. Whenever possible, conduct the reaction at room temperature.
-
Optimize the Base: The choice and stoichiometry of the base are crucial. Strong bases and a large excess of base can promote amide formation. Using a milder organic base like triethylamine (around 1.6 molar equivalents) in water at room temperature has been shown to optimize the yield of the desired amidoxime while minimizing the amide byproduct.
-
pH Control During Workup: During the extraction and purification steps, it is important to carefully control the pH to avoid acid- or base-catalyzed hydrolysis of the amidoxime back to the amide.
-
Alternative Reagents: Some research suggests that the use of specific ionic liquids can suppress amide formation and reduce reaction times, offering a more selective synthesis route.
Table 1: Effect of Base on a Model Aryl Amidoxime Synthesis
| Base (equivalents) | Solvent | Temperature (°C) | Major Product |
| Triethylamine (1.6) | Water | Room Temp | Aryl Amidoxime |
| Triethylamine (6.0) | Water | Room Temp | Aryl Amide |
| Sodium Carbonate | Ethanol/Water | Reflux | Mixture |
Issue 3: Formation of 1,2,4-Oxadiazole (B8745197) Derivatives
Question: I have identified an unexpected product that I suspect is a 1,2,4-oxadiazole derivative. How can this be formed and prevented?
Answer:
Amidoximes are known precursors for the synthesis of 1,2,4-oxadiazoles. This can occur as an undesired side reaction under certain conditions:
-
Presence of Acylating Agents: If your reaction mixture contains any carboxylic acid derivatives (e.g., from the hydrolysis of a co-solvent like ethyl acetate) or if you are using certain coupling agents, the amidoxime can be O-acylated, followed by cyclization to the 1,2,4-oxadiazole.
-
Oxidative Conditions: Oxidative cyclization of amidoximes can also lead to the formation of 1,2,4-oxadiazoles. Ensure your reaction is performed under an inert atmosphere if you suspect oxidative side reactions.
To prevent this, ensure all reagents and solvents are pure and free from contaminants that could act as acylating or oxidizing agents.
Frequently Asked Questions (FAQs)
Q1: What is a reliable and environmentally friendly protocol for the synthesis of this compound?
A1: A green chemistry approach using water as a solvent is recommended.
Experimental Protocol: Green Synthesis of this compound
-
Reaction Setup: To a solution of 3-cyanopyridine (1.0 mmol) in water (10 mL), add hydroxylamine hydrochloride (1.5 mmol).
-
Base Addition: Add triethylamine (1.6 mmol) to the mixture.
-
Reaction: Stir the reaction mixture at room temperature for 6-12 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, extract the product with a suitable organic solvent (e.g., ethyl acetate) (3 x 20 mL).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by recrystallization or column chromatography.
Q2: How should I purify the crude this compound?
A2:
-
Recrystallization: This is often the most effective method for purifying solid products. The choice of solvent is critical. You should look for a solvent system where the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvents to screen for recrystallization include ethanol, methanol, ethyl acetate (B1210297), or mixtures with water or hexanes.
-
Column Chromatography: If recrystallization is ineffective, silica (B1680970) gel column chromatography can be used. A typical eluent system would be a gradient of ethyl acetate in hexanes or dichloromethane/methanol. The polarity of the eluent should be optimized based on TLC analysis.
Q3: I am having trouble characterizing my product. My GC-MS analysis shows a significant amount of 3-cyanopyridine even after purification. What could be the issue?
A3: Aldoximes can be thermally unstable and may undergo dehydration to the corresponding nitrile in the high-temperature environment of a Gas Chromatography-Mass Spectrometry (GC-MS) injection port. This can be misinterpreted as an impurity of the starting material. It is highly recommended to rely on other analytical techniques for characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most reliable methods for the structural confirmation of this compound.
-
High-Performance Liquid Chromatography (HPLC): HPLC coupled with a suitable detector (e.g., UV-Vis) is a good method for assessing purity without the risk of thermal degradation.
-
Melting Point: A sharp melting point is a good indicator of purity.
Q4: What are the expected ¹H and ¹³C NMR chemical shifts for this compound?
A4: While the exact chemical shifts can vary depending on the solvent and concentration, you can expect the following general regions for the signals:
-
¹H NMR:
-
Aromatic protons of the pyridine (B92270) ring: ~7.0-8.5 ppm.
-
Amine (-NH₂) protons: A broad singlet, typically between 5.0-7.0 ppm.
-
Oxime (-OH) proton: A broad singlet, which can be highly variable and may exchange with residual water in the solvent, often appearing between 9.0-11.0 ppm.
-
-
¹³C NMR:
-
Pyridine ring carbons: ~120-150 ppm.
-
Imine carbon (-C=NOH): ~145-155 ppm.
-
It is always best to compare your spectra with literature data or a reference standard if available.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for the synthesis of this compound.
Technical Support Center: Synthesis of 3-Pyridylamide Oxime
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 3-Pyridylamide oxime synthesis.
Troubleshooting Guide
Problem 1: Low or No Yield of this compound
Possible Causes and Solutions
| Cause | Recommended Action |
| Incomplete Reaction | The conversion of nitriles to amidoximes can be slow. Consider extending the reaction time or moderately increasing the temperature (e.g., to 60-80 °C). Monitor the reaction progress using Thin Layer Chromatography (TLC). |
| Suboptimal Reaction Conditions | The choice of solvent and base is crucial. The reaction is often performed in refluxing ethanol (B145695) or methanol. An organic base like triethylamine (B128534) or pyridine (B92270) is commonly used. Ensure the reagents are of high purity and used in the correct molar ratios. |
| Degradation of Product | This compound may be susceptible to degradation under harsh conditions. Avoid excessively high temperatures or prolonged reaction times once the reaction has reached completion. |
| Issues with Starting Material | Verify the purity of the starting material, 3-cyanopyridine (B1664610). Impurities can interfere with the reaction. |
Problem 2: Significant Formation of Nicotinamide (B372718) or Nicotinic Acid as Byproducts
Possible Causes and Solutions
| Cause | Recommended Action |
| Hydrolysis of the Nitrile or Amidoxime (B1450833) | High temperatures and the presence of strong acids or bases can promote the hydrolysis of the nitrile starting material or the amidoxime product to the corresponding amide (nicotinamide) or carboxylic acid (nicotinic acid).[1] |
| - Control Temperature: Run the reaction at a lower temperature (e.g., room temperature to 60 °C) to minimize hydrolysis. | |
| - Optimize Base: Use a milder organic base, such as triethylamine or pyridine, instead of strong inorganic bases. The amount of base is also critical; an excess can promote side reactions. | |
| - Control pH during Workup: Carefully control the pH during extraction and purification steps to avoid acid- or base-catalyzed hydrolysis. | |
| Presence of Water | Ensure anhydrous reaction conditions if hydrolysis is a significant issue, although some methods successfully use aqueous solutions. If using an organic solvent, ensure it is dry. |
Problem 3: Difficulty in Product Purification
Possible Causes and Solutions
| Cause | Recommended Action |
| Co-elution of Byproducts | Nicotinamide, a potential byproduct, may have similar polarity to this compound, making separation by column chromatography challenging. |
| - Optimize Chromatography Conditions: Experiment with different solvent systems for column chromatography to improve separation. A gradient elution may be necessary. | |
| - Recrystallization: Attempt recrystallization from a suitable solvent system to purify the product. | |
| Product Oiling Out | The product may not crystallize properly. |
| - Solvent Selection: Test various solvents or solvent mixtures for recrystallization. | |
| - Seeding: Use a seed crystal to induce crystallization if available. |
Frequently Asked Questions (FAQs)
Q1: What is the general reaction for the synthesis of this compound?
A1: this compound is synthesized by the reaction of 3-cyanopyridine with hydroxylamine (B1172632). This is a nucleophilic addition of hydroxylamine to the nitrile group. The reaction is typically carried out in the presence of a base.
Q2: What are the typical reaction conditions for this synthesis?
A2: While specific conditions can vary, a general procedure involves reacting 3-cyanopyridine with hydroxylamine hydrochloride in a solvent like ethanol, often in the presence of a base such as sodium carbonate, sodium acetate (B1210297), or an organic base like pyridine or triethylamine. The reaction can be run at temperatures ranging from room temperature to the reflux temperature of the solvent.
Q3: How can I monitor the progress of the reaction?
A3: The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC). The starting material (3-cyanopyridine) and the product (this compound) should have different Rf values.
Q4: What are the common byproducts in this synthesis?
A4: The most common byproducts are nicotinamide and nicotinic acid, which are formed by the hydrolysis of the nitrile group of the starting material or the amidoxime group of the product.[1]
Q5: Are there any "green" or more environmentally friendly methods for this synthesis?
A5: Yes, efforts have been made to develop greener synthetic protocols for amidoximes. One notable approach involves using water as the solvent at room temperature with an organic base like triethylamine. This can offer good yields, easier work-up, and shorter reaction times compared to traditional methods that often rely on organic solvents and heating.
Q6: Can the Z/E isomerism of the oxime be an issue?
A6: Amidoximes can exist as Z and E isomers. For many applications, this may not be a critical issue. However, if a specific isomer is required, further separation or stereoselective synthesis methods might be necessary. The Z-isomer is generally the more thermodynamically stable form.
Experimental Protocols
General Protocol for the Synthesis of this compound
This is a representative protocol synthesized from general procedures for amidoxime synthesis. Optimization of specific parameters may be required to improve the yield for this compound.
Materials:
-
3-Cyanopyridine
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium carbonate (Na₂CO₃) or Triethylamine (Et₃N)
-
Ethanol (EtOH) or Water
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-cyanopyridine (1 equivalent) in ethanol.
-
Add hydroxylamine hydrochloride (1.5 - 2 equivalents).
-
Add a base, such as sodium carbonate (1.5 - 2 equivalents) or triethylamine (1.5 - 2 equivalents), to the mixture.
-
Heat the reaction mixture to reflux (or stir at room temperature for "green" protocols) and monitor the reaction by TLC until the starting material is consumed.
-
Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
To the residue, add water and extract the product with an organic solvent such as ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization from a suitable solvent.
Data Presentation
Table 1: Comparison of General Reaction Conditions for Amidoxime Synthesis
| Parameter | Condition 1 (Traditional) | Condition 2 (Green) |
| Solvent | Ethanol or Methanol | Water |
| Base | Sodium Carbonate / Pyridine | Triethylamine |
| Temperature | Reflux (60-80 °C) | Room Temperature |
| Reaction Time | Several hours | Typically shorter |
| Work-up | Extraction with organic solvent | Extraction with organic solvent |
Mandatory Visualizations
References
Technical Support Center: Purification of N-Hydroxynicotinamidine
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting the purification of N-Hydroxynicotinamidine. Below you will find frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying N-Hydroxynicotinamidine?
A1: The primary and most effective methods for purifying N-Hydroxynicotinamidine, a polar and basic compound, are recrystallization and silica (B1680970) gel column chromatography.[1] Recrystallization is often preferred if the compound is a solid and a suitable solvent system can be identified, as it can be a highly effective method for achieving high purity.[1] Column chromatography is employed for non-crystalline products or to remove impurities that are difficult to separate by recrystallization.[1]
Q2: What are the likely impurities in a crude sample of N-Hydroxynicotinamidine?
A2: Impurities in N-Hydroxynicotinamidine samples can originate from unreacted starting materials, side-products, or degradation. Common impurities may include:
-
Unreacted 3-cyanopyridine: The starting nitrile for the synthesis.
-
Nicotinamide: Formed by the hydrolysis of the amidoxime (B1450833) or as a byproduct during synthesis.
-
Nicotinic acid: Can be formed from the hydrolysis of the nitrile or the amidoxime under certain conditions.
-
Other pyridine (B92270) derivatives: Depending on the synthetic route, isomeric or other substituted pyridine compounds could be present.
Q3: How can I assess the purity of my N-Hydroxynicotinamidine sample?
A3: The purity of N-Hydroxynicotinamidine can be effectively determined using High-Performance Liquid Chromatography (HPLC). A reverse-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like methanol (B129727) or acetonitrile (B52724) is a good starting point. Purity is assessed by comparing the peak area of the main component to the total area of all peaks. Thin Layer Chromatography (TLC) is also a quick and useful technique for qualitative assessment of purity and for monitoring the progress of purification.[2]
Q4: What are the stability and storage considerations for N-Hydroxynicotinamidine?
A4: N-Hydroxynicotinamidine, like other amidoximes, can be susceptible to hydrolysis, particularly under acidic or basic conditions.[3] It is advisable to store the purified compound in a cool, dry, and dark place to minimize degradation. For solutions, using a neutral pH buffer and storing at low temperatures (e.g., 4°C) is recommended for short-term use. For long-term storage, it is best to keep the compound as a solid.
Troubleshooting Guides
Recrystallization
Issue 1: The compound does not dissolve in the hot solvent.
-
Possible Cause: The solvent is not polar enough.
-
Solution: Try a more polar solvent or a mixed solvent system. For polar compounds, solvents like water, ethanol, or methanol are good starting points.[1] If a single solvent is not effective, a mixture (e.g., ethanol/water) can be used. Dissolve the compound in the minimum amount of the "good" hot solvent, and then add the "poor" solvent dropwise until the solution becomes cloudy. Reheat to clarify and then cool.[4]
Issue 2: The compound "oils out" instead of forming crystals upon cooling.
-
Possible Causes:
-
The cooling rate is too fast.
-
The solution is supersaturated at a temperature above the compound's melting point.[5]
-
High concentration of impurities.
-
-
Solutions:
-
Reheat the solution to redissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.[5]
-
Scratching the inside of the flask with a glass rod at the surface of the solution can provide nucleation sites for crystal growth.[6]
-
Adding a seed crystal of pure N-Hydroxynicotinamidine can induce crystallization.[6]
-
Issue 3: Low or no crystal yield after cooling.
-
Possible Causes:
-
Too much solvent was used.[7]
-
The compound is too soluble in the cold solvent.
-
-
Solutions:
Silica Gel Column Chromatography
Issue 1: The compound streaks or shows significant peak tailing on the TLC plate and column.
-
Possible Cause: The basic nitrogen of the pyridine ring is interacting strongly with the acidic silanol (B1196071) groups on the silica gel surface.[8]
-
Solutions:
-
Add a basic modifier: Incorporate a small amount (0.1-1%) of a base like triethylamine (B128534) (TEA) or pyridine into the mobile phase. This will neutralize the acidic sites on the silica, leading to better peak shape.[8]
-
Use an alternative stationary phase: If tailing persists, consider using neutral or basic alumina, or a reverse-phase column.[8]
-
Issue 2: The compound does not move from the baseline (Rf = 0).
-
Possible Cause: The mobile phase is not polar enough.
-
Solution: Increase the polarity of the mobile phase. For very polar compounds, a mobile phase of dichloromethane (B109758) (DCM) with a high percentage of methanol (e.g., 10-20%) may be necessary. Adding a small amount of ammonium (B1175870) hydroxide (B78521) to the methanol can also help for basic compounds.[9]
Issue 3: Poor separation of the compound from impurities.
-
Possible Causes:
-
The polarity of the mobile phase is not optimized.
-
The column was not packed properly.
-
The column was overloaded with the crude sample.
-
-
Solutions:
-
Optimize the mobile phase: Use TLC to test different solvent systems to find one that gives good separation between your compound and the impurities (aim for a ΔRf of at least 0.2).[10]
-
Proper column packing: Ensure the silica gel is packed uniformly without any air bubbles or cracks.[11]
-
Sample loading: Do not overload the column. A general rule is to use a 20:1 to 50:1 ratio of silica gel to crude compound by weight.[11]
-
Data Presentation
Table 1: Example Recrystallization Solvents for N-Hydroxynicotinamidine
| Solvent System | Typical Ratio (Solvent:Crude) | Expected Purity | Notes |
| Ethanol/Water | ~10-20 mL/g | >98% | Dissolve in hot ethanol, add hot water dropwise until cloudy, reheat to clarify, then cool slowly. |
| Methanol | ~15-25 mL/g | >97% | Good for moderately polar impurities. |
| Isopropanol | ~20-30 mL/g | >97% | Slower evaporation rate can lead to larger crystals. |
Note: These are starting points and should be optimized for your specific crude material.
Table 2: Example Column Chromatography Conditions for N-Hydroxynicotinamidine
| Stationary Phase | Mobile Phase System | Typical Rf | Notes |
| Silica Gel | Dichloromethane:Methanol (9:1) + 0.5% Triethylamine | ~0.3-0.4 | Triethylamine is crucial to prevent peak tailing. |
| Silica Gel | Ethyl Acetate:Hexane (8:2) + 0.5% Triethylamine | ~0.2-0.3 | May be suitable if impurities are less polar. |
| Neutral Alumina | Dichloromethane:Methanol (9.5:0.5) | ~0.4-0.5 | A good alternative if the compound degrades on silica gel. |
Note: The optimal mobile phase should be determined by TLC analysis of the crude mixture.
Experimental Protocols
Protocol 1: Recrystallization of N-Hydroxynicotinamidine
-
Solvent Selection: In a small test tube, add ~20 mg of crude N-Hydroxynicotinamidine. Add a few drops of the chosen solvent (e.g., ethanol). Heat the test tube in a warm water bath. If the solid dissolves, it is a potentially good solvent. Allow it to cool to room temperature and then in an ice bath to see if crystals form. The ideal solvent dissolves the compound when hot but not when cold.[12]
-
Dissolution: Place the crude N-Hydroxynicotinamidine in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid with gentle swirling and heating.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.[6]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator to a constant weight.
Protocol 2: Silica Gel Column Chromatography of N-Hydroxynicotinamidine
-
TLC Analysis: Develop a suitable mobile phase using TLC. The ideal solvent system should give the N-Hydroxynicotinamidine an Rf value of approximately 0.3-0.4 and provide good separation from impurities.[13] Remember to add 0.1-1% triethylamine to the mobile phase to prevent streaking.[8]
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.[11]
-
Sample Loading: Dissolve the crude N-Hydroxynicotinamidine in a minimal amount of the mobile phase or a strong solvent like DCM. Adsorb this solution onto a small amount of silica gel and evaporate the solvent. Carefully add the resulting dry powder to the top of the packed column (dry loading).[8]
-
Elution: Carefully add the mobile phase to the column and begin elution. Collect fractions and monitor them by TLC.
-
Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to yield the purified N-Hydroxynicotinamidine.
Visualizations
Caption: Decision workflow for selecting a purification method.
Caption: Troubleshooting guide for column chromatography issues.
References
- 1. Best Solvent for Recrystallization - Nanjing Huaxi Chemical Co.,Ltd [huaxichemical.com]
- 2. Home Page [chem.ualberta.ca]
- 3. biopharminternational.com [biopharminternational.com]
- 4. rubingroup.org [rubingroup.org]
- 5. Problems in recrystallization | Recrystallization | Laboratory techniques [biocyclopedia.com]
- 6. people.chem.umass.edu [people.chem.umass.edu]
- 7. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 8. benchchem.com [benchchem.com]
- 9. Chromatography [chem.rochester.edu]
- 10. chromtech.com [chromtech.com]
- 11. web.uvic.ca [web.uvic.ca]
- 12. web.mnstate.edu [web.mnstate.edu]
- 13. Tips and Tricks for the Lab: Column Choices - ChemistryViews [chemistryviews.org]
side reactions to avoid during 3-Pyridylamide oxime synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-pyridylamide oxime. The following information is designed to help you identify and mitigate common side reactions to improve yield and purity.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products observed during the synthesis of this compound from 3-cyanopyridine (B1664610)?
A1: The primary side products are the result of the hydrolysis of the nitrile group in the starting material or the amidoxime (B1450833) product. These include:
-
Nicotinamide (B372718): Formed by the partial hydrolysis of 3-cyanopyridine.
-
Nicotinic acid: Results from the complete hydrolysis of 3-cyanopyridine or the further hydrolysis of nicotinamide.
The formation of these byproducts is often promoted by the reaction conditions, particularly the presence of water, and the use of strong acids or bases with prolonged heating.[1][2]
Q2: My reaction is producing a significant amount of nicotinamide. How can I minimize this side reaction?
A2: Minimizing the formation of nicotinamide, a common byproduct of the hydrolysis of 3-cyanopyridine, is crucial for achieving a high yield of this compound.[1][3] To reduce the formation of this impurity, consider the following strategies:
-
Control of Reaction pH: The hydrolysis of nitriles is pH-dependent. While a base is necessary to deprotonate hydroxylamine (B1172632) hydrochloride, using a milder base or carefully controlling the pH can reduce the rate of nitrile hydrolysis.
-
Anhydrous Conditions: The presence of water is a key factor in the hydrolysis of the nitrile.[1] Using anhydrous solvents and ensuring all glassware is thoroughly dried before use can significantly reduce the formation of nicotinamide.
-
Reaction Temperature and Time: Elevated temperatures and long reaction times can promote the hydrolysis of the nitrile.[4] It is important to monitor the reaction progress and stop it as soon as the formation of the desired product is complete to avoid the accumulation of hydrolysis byproducts.
-
Alternative Reagents: While hydroxylamine hydrochloride is commonly used, exploring the use of free hydroxylamine in a suitable solvent system might offer better control over the reaction, although safety precautions for handling free hydroxylamine must be strictly followed.
Q3: I am observing the formation of nicotinic acid in my product mixture. What is the cause and how can it be prevented?
A3: The presence of nicotinic acid indicates a more extensive hydrolysis of the nitrile group.[1][2] This can occur under more vigorous reaction conditions, such as high temperatures, prolonged reaction times, or the presence of strong acids or bases. To prevent the formation of nicotinic acid:
-
Moderate Reaction Conditions: Avoid excessive heating and extended reaction times. Monitor the reaction closely by techniques like Thin Layer Chromatography (TLC) to determine the optimal reaction endpoint.
-
Choice of Base: Strong bases like sodium hydroxide (B78521) can aggressively promote the hydrolysis of both the starting nitrile and the intermediate amide to the carboxylic acid.[2] Consider using a weaker base, such as sodium carbonate or an organic base like pyridine, to minimize this side reaction.[5]
-
Purification of Starting Material: Ensure the 3-cyanopyridine starting material is free from nicotinic acid contamination.
Q4: Can polymerization occur during the synthesis of this compound?
A4: Yes, polymerization of cyanopyridines is a potential side reaction, which can lead to a viscous reaction mixture and low yields of the desired product. This is more likely to occur under harsh reaction conditions or in the presence of certain catalysts.[4] To avoid polymerization, it is important to maintain strict control over the reaction temperature and avoid localized overheating.
Q5: My analytical results (GC-MS) show the presence of 3-cyanopyridine in my purified product, but it appears as a single spot on TLC. Why is this happening?
A5: Aldoximes can be thermally labile and may undergo dehydration back to the corresponding nitrile in the high-temperature environment of a gas chromatography (GC) injection port.[6] This can give a false indication of nitrile impurity in your sample. It is advisable to use other analytical techniques, such as Nuclear Magnetic Resonance (NMR) spectroscopy, to confirm the purity of the final product.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low yield of this compound | - Incomplete reaction. - Significant formation of side products (nicotinamide, nicotinic acid). - Polymerization of starting material. | - Monitor the reaction by TLC to ensure completion. - Optimize reaction conditions to minimize hydrolysis (see FAQs Q2 & Q3). - Maintain strict temperature control to prevent polymerization. |
| High percentage of nicotinamide in the product | - Presence of water in the reaction. - Reaction temperature is too high or reaction time is too long. - Use of a strong base. | - Use anhydrous solvents and dry glassware. - Reduce reaction temperature and/or time. Monitor reaction progress. - Switch to a milder base (e.g., sodium carbonate, pyridine). |
| Presence of nicotinic acid in the product | - Vigorous reaction conditions (high temperature, long duration). - Use of a strong base or acid catalyst. | - Employ milder reaction conditions. - Use a weaker base. - Purify the crude product through recrystallization or column chromatography. |
| Reaction mixture becomes viscous and difficult to stir | - Polymerization of 3-cyanopyridine. | - Ensure uniform and controlled heating to avoid localized high temperatures. - Consider using a more dilute reaction mixture. |
| Difficulty in purifying the product from nicotinamide | - Similar polarities of this compound and nicotinamide. | - Optimize recrystallization solvent systems. A mixed solvent system may be required. - Consider column chromatography with a carefully selected eluent system. |
Experimental Protocols
Protocol 1: Synthesis of this compound with Minimized Side Reactions
This protocol is designed to minimize the formation of hydrolysis byproducts by using a moderately basic catalyst in an alcoholic solvent.
Materials:
-
3-Cyanopyridine (Nicotinonitrile)
-
Hydroxylamine hydrochloride
-
Sodium carbonate (anhydrous)
-
Ethanol (B145695) (anhydrous)
-
Deionized water
-
Ethyl acetate
-
Brine
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-cyanopyridine (1.0 eq) in anhydrous ethanol.
-
Add hydroxylamine hydrochloride (1.2 eq) and anhydrous sodium carbonate (1.5 eq) to the solution.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC (e.g., using a mobile phase of ethyl acetate/hexane).
-
Once the reaction is complete, cool the mixture to room temperature and filter to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
For purification, the crude product can be recrystallized from a suitable solvent such as ethanol or an ethanol/water mixture.[7][8]
Data Presentation
The following table summarizes hypothetical quantitative data based on typical outcomes for amidoxime synthesis to illustrate the effect of reaction conditions on product distribution. Actual results may vary.
| Entry | Base | Solvent | Temperature (°C) | Time (h) | This compound Yield (%) | Nicotinamide (%) | Nicotinic Acid (%) |
| 1 | Sodium Hydroxide | Water/Ethanol | 80 | 8 | 45 | 35 | 15 |
| 2 | Sodium Carbonate | Ethanol | Reflux | 6 | 75 | 15 | <5 |
| 3 | Pyridine | Ethanol | Reflux | 12 | 65 | 20 | <5 |
| 4 | Potassium Carbonate | Methanol | Reflux | 6 | 78 | 12 | <5 |
Visualizations
Reaction Pathways
The following diagram illustrates the desired synthetic route to this compound and the competing hydrolysis side reactions.
Caption: Synthetic pathway to this compound and hydrolysis side reactions.
Experimental Workflow
This diagram outlines the general workflow for the synthesis and purification of this compound.
Caption: General workflow for this compound synthesis and purification.
References
- 1. How to synthesize Nicotinamide?_Chemicalbook [chemicalbook.com]
- 2. US5756750A - Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions - Google Patents [patents.google.com]
- 3. US7345176B2 - Process for conversion of cyanopyridines to nicotinamides and catalyst therefor, process for preparing said catalyst - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. asianpubs.org [asianpubs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Organic Syntheses Procedure [orgsyn.org]
optimization of reaction conditions for 3-Pyridylamide oxime synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimization of reaction conditions for the synthesis of 3-Pyridylamide oxime from 3-cyanopyridine (B1664610).
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most widely used method for preparing this compound is the reaction of 3-cyanopyridine with hydroxylamine (B1172632).[1] This is typically achieved by using hydroxylamine hydrochloride in the presence of a base, such as sodium carbonate or triethylamine (B128534), in a protic solvent like ethanol (B145695) or methanol.[2] Alternatively, an aqueous solution of hydroxylamine can be used, which may simplify the procedure by eliminating the need for a separate base.[1]
Q2: What are the critical parameters to control for optimizing the reaction?
A2: The key parameters to control are temperature, reaction time, the choice and amount of base, and the solvent. Increasing the reaction temperature, often to reflux, can significantly decrease the reaction time.[2] The selection of the base and solvent is crucial as it can influence product yield and the formation of byproducts.[3]
Q3: Are there any greener or more environmentally friendly methods available?
A3: Yes, a notable green chemistry approach involves using water as the solvent at room temperature with triethylamine as the base. This method offers the potential for good yields, easier work-up, and shorter reaction times compared to traditional methods that often rely on organic solvents and heating.[3][4] Additionally, ultrasonic irradiation in a solvent-free system has been reported to produce amidoximes in high yields with short reaction times.[3]
Q4: How can the progress of the reaction be monitored?
A4: The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC). By taking small aliquots from the reaction mixture at regular intervals, you can observe the consumption of the starting material (3-cyanopyridine) and the formation of the product (this compound).[3]
Troubleshooting Guide
My reaction yield is low or the reaction is not going to completion. What can I do?
-
Problem: Low product yield or incomplete reaction.
-
Possible Causes & Solutions:
-
Incomplete Reaction: The reaction may be too slow under your current conditions. Consider increasing the reaction time and/or the temperature. For many amidoxime (B1450833) syntheses, heating to 60-80°C or reflux is effective.[2]
-
Decomposition of Hydroxylamine: Ensure you are using a fresh source of hydroxylamine hydrochloride.
-
Insufficient Hydroxylamine: For less reactive nitriles, using an excess of hydroxylamine can help drive the reaction to completion and improve the overall yield.[2]
-
Suboptimal Base: The choice and amount of base are critical. Ensure you are using an appropriate base (e.g., triethylamine, sodium carbonate, pyridine) in the correct stoichiometric amount to effectively neutralize the hydrochloride and facilitate the reaction.
-
I am observing a significant amount of an amide byproduct. How can I minimize its formation?
-
Problem: Formation of 3-Pyridinecarboxamide as a side product.
-
Possible Causes & Solutions:
-
Reaction Conditions: High temperatures can promote the hydrolysis of the nitrile or the newly formed amidoxime to the corresponding amide.[3] Running the reaction at a lower temperature, such as room temperature, can reduce amide formation.[3] The choice of base and solvent can also influence the product distribution. One study found that using 1.6 molar equivalents of triethylamine in water at room temperature optimized the yield of the desired amidoxime while minimizing the amide byproduct.[3][4] Conversely, increasing the amount of triethylamine to 6 molar equivalents resulted in the amide as the major product.[3]
-
Alternative Synthesis Route: In cases where amide formation is persistent, a two-step approach can be effective. First, convert the nitrile to a thioamide, and then react the thioamide with hydroxylamine to yield the amidoxime. This method can often provide a purer product.[2]
-
Use of Ionic Liquids: Specific imidazolium, phosphonium, and quaternary ammonium-based ionic liquids have been reported to suppress amide formation and reduce reaction times.[2]
-
I am having difficulty isolating or purifying the this compound.
-
Problem: Difficulty in product isolation and purification.
-
Possible Causes & Solutions:
-
High Solubility: If the product is highly soluble in the reaction solvent, removal of the solvent under reduced pressure is necessary. Subsequently, attempt crystallization from a different solvent.
-
Oily or Non-Crystalline Product: If the product is an oil or does not crystallize easily, purification by column chromatography using a suitable eluent system is recommended. You can also attempt to form a salt of the amidoxime to induce crystallization.[2]
-
Impure Product: If the crude product is impure, recrystallization is a common purification method. Ethanol is often a suitable solvent for recrystallizing oximes.
-
Data Presentation
The following table summarizes the effect of different reaction conditions on the synthesis of an arylamidoxime from the corresponding nitrile and hydroxylamine hydrochloride, highlighting the formation of the amide byproduct. While this data is for a general arylamidoxime, the principles are directly applicable to the optimization of this compound synthesis.
| Entry | Base (equivalents) | Solvent | Temperature (°C) | Time (h) | Amidoxime Yield (%) | Amide Yield (%) |
| 1 | Na2CO3 (1.5) | EtOH/H2O | Reflux | 8 | 65 | 25 |
| 2 | NaHCO3 (1.5) | EtOH/H2O | Reflux | 12 | 50 | 30 |
| 3 | NaHCO3 (1.5) | H2O | Room Temp | 24 | 40 | 10 |
| 4 | Et3N (1.6) | H2O | Room Temp | 6 | 85 | 5 |
| 5 | Et3N (6.0) | H2O | Room Temp | 6 | 10 | 80 |
Data adapted from a study on the green synthesis of arylamidoximes.[4]
Experimental Protocols
Optimized Green Synthesis of this compound
This protocol is based on an optimized, environmentally friendly method for the synthesis of arylamidoximes.[3][4]
Materials:
-
3-Cyanopyridine
-
Hydroxylamine hydrochloride
-
Triethylamine (Et3N)
-
Deionized water
-
Ethyl acetate (B1210297)
-
Brine
-
Anhydrous sodium sulfate (B86663)
Procedure:
-
In a round-bottom flask, dissolve 3-cyanopyridine (1.0 mmol) in deionized water (10 mL).
-
To this solution, add hydroxylamine hydrochloride (1.5 mmol).
-
Add triethylamine (1.6 mmol) to the mixture.
-
Stir the reaction mixture vigorously at room temperature for 6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify the crude this compound by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate/hexane mixture).
Mandatory Visualization
Caption: Experimental workflow for the green synthesis of this compound.
References
challenges in handling and storing 3-Pyridylamide oxime
This technical support center is designed for researchers, scientists, and drug development professionals working with 3-Pyridylamide oxime. It provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges in handling and storing this compound.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
For optimal stability, this compound should be stored under the following conditions.[1] As a solid powder, it is stable for up to three years when stored at -20°C and for up to two years at 4°C.[1] When dissolved in a solvent, it is recommended to store aliquots at -80°C for up to six months or at -20°C for up to one month to minimize degradation.[1]
Q2: What personal protective equipment (PPE) should I use when handling this compound?
When handling this compound, it is essential to use appropriate personal protective equipment. This includes safety glasses with side-shields, chemical-resistant gloves, and a lab coat. Ensure adequate ventilation in the work area, and have an eyewash station and safety shower readily accessible.
Q3: What should I do in case of accidental exposure to this compound?
In case of accidental exposure, follow these first aid measures:
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention.
-
Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes. Get medical attention if irritation develops.
-
Inhalation: Move to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterward. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.
Q4: Is this compound sensitive to light?
Pyridine-based compounds can be susceptible to photochemical degradation.[2] It is recommended to store this compound, both in solid form and in solution, protected from light to prevent potential photodegradation.
Troubleshooting Guides
Synthesis & Purification
Issue 1: Low yield during the synthesis of this compound from 3-cyanopyridine (B1664610).
-
Potential Cause: The conversion of nitriles to amidoximes can be slow or incomplete.
-
Troubleshooting Steps:
-
Increase Reaction Time and/or Temperature: These reactions are often heated for several hours between 60-80°C. Consider extending the reaction time or moderately increasing the temperature while monitoring for byproduct formation.[3]
-
Use Excess Hydroxylamine (B1172632): Adding an excess of hydroxylamine (e.g., 1.5 equivalents or more) can help drive the reaction to completion.[3][4]
-
Solvent Selection: The reaction is typically performed in refluxing ethanol (B145695) or methanol (B129727) to reduce the reaction time.[3][4] Ensure your solvent is dry and appropriate for the reaction conditions.
-
Base Selection: A suitable base, such as triethylamine (B128534) or sodium carbonate, is often required to free the hydroxylamine from its hydrochloride salt.[3][5] Ensure the correct stoichiometry of the base is used.
-
Issue 2: Presence of unreacted 3-cyanopyridine in the final product.
-
Potential Cause: Incomplete reaction.
-
Troubleshooting Steps:
-
Optimize Reaction Conditions: Refer to the troubleshooting steps for low yield to drive the reaction to completion.
-
Purification: Unreacted nitrile is generally less polar than the corresponding amidoxime (B1450833). Column chromatography using a solvent system that provides good separation on TLC (e.g., varying ratios of hexanes:ethyl acetate) can effectively remove the starting material.
-
Issue 3: Formation of 3-pyridinecarboxamide as a byproduct.
-
Potential Cause: Hydrolysis of the amidoxime or the nitrile starting material under the reaction or workup conditions.
-
Troubleshooting Steps:
-
Control pH During Workup: Carefully control the pH during extraction and purification to avoid strongly acidic or basic conditions that can promote hydrolysis.[3]
-
Purification: The amide byproduct may have a different polarity compared to the amidoxime, allowing for separation by column chromatography.
-
Handling & Storage in Solution
Issue 4: The concentration of my this compound solution decreases over time.
-
Potential Cause: Degradation of the compound in solution, likely due to hydrolysis. Oximes and amidoximes are susceptible to hydrolysis, which can be catalyzed by both acidic and basic conditions.[6][7]
-
Troubleshooting Steps:
-
Prepare Fresh Solutions: Whenever possible, prepare solutions of this compound immediately before use.[8]
-
pH of the Medium: The stability of similar pyridinium (B92312) oximes has been shown to be pH-dependent, with maximum stability often found in slightly acidic solutions (pH 2-3).[9][10] If your experiment allows, consider buffering your solution within this pH range. Avoid basic conditions, which can accelerate hydrolysis.[8]
-
Proper Storage: If storage is unavoidable, store aliquots at -80°C to slow down degradation.[1]
-
Solvent Choice: While specific data for this compound is limited, ensure the chosen solvent is inert and dry.
-
Issue 5: Unexpected peaks appear in HPLC or NMR analysis of a stored solution.
-
Potential Cause: Formation of degradation products.
-
Troubleshooting Steps:
-
Identify Degradation Products: The primary degradation pathway for amidoximes in aqueous solution is hydrolysis, which would yield 3-pyridinecarboxylic acid and hydroxylamine.[7] For pyridinium oximes, decomposition can also lead to the formation of the corresponding pyridone or cleavage of the oxime group to a nitrile.[9][10] Use techniques like LC-MS to identify the mass of the unknown peaks and deduce their structures.
-
Review Storage Conditions: Ensure the solution has been stored under the recommended conditions (see FAQ 1 and Issue 4).
-
Perform a Stability Study: To understand the degradation profile in your specific experimental conditions, conduct a time-course experiment, analyzing aliquots at regular intervals by HPLC or NMR.
-
Data Presentation
Storage Stability of this compound
| Form | Storage Temperature | Duration |
| Powder | -20°C | 3 years |
| Powder | 4°C | 2 years |
| In Solvent | -80°C | 6 months |
| In Solvent | -20°C | 1 month |
| Data sourced from MedChemExpress Certificate of Analysis.[1] |
General Stability of Related Pyridinium Oximes in Aqueous Solution
| Compound Type | pH for Maximal Stability | Common Degradation Pathway | Key Degradation Products |
| Pyridinium Oximes (e.g., HI-6, HLö 7) | ~2.0 - 3.5 | Hydrolysis | Pyridone derivatives, corresponding nitriles, isonicotinamide, formaldehyde, cyanide (at neutral/basic pH) |
| Information extrapolated from studies on related pyridinium oximes.[9][10] |
Experimental Protocols
Protocol 1: General Synthesis of this compound from 3-Cyanopyridine
This protocol is a general procedure based on common methods for amidoxime synthesis.[3][4]
-
Dissolve Starting Material: In a round-bottom flask, dissolve 3-cyanopyridine (1.0 equivalent) in ethanol or methanol.
-
Add Reagents: Add hydroxylamine hydrochloride (1.5 equivalents) to the solution, followed by a suitable base such as triethylamine (1.6 equivalents) or sodium carbonate.
-
Reaction: Stir the mixture and heat to reflux (typically 60-80°C) for several hours (e.g., 6-24 hours).
-
Monitor Progress: Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: After cooling to room temperature, remove the solvent under reduced pressure. Add water to the residue and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization.
Protocol 2: Forced Degradation Study for this compound
This protocol outlines a general procedure for conducting forced degradation studies to assess the intrinsic stability of this compound, as recommended by ICH guidelines.[11][12][13]
-
Prepare Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Stress Conditions:
-
Acid Hydrolysis: Add an aliquot of the stock solution to 0.1 M HCl. Heat at a controlled temperature (e.g., 60°C) for a defined period.
-
Base Hydrolysis: Add an aliquot of the stock solution to 0.1 M NaOH. Keep at room temperature or heat gently for a defined period.
-
Oxidative Degradation: Add an aliquot of the stock solution to a solution of hydrogen peroxide (e.g., 3% H₂O₂). Keep at room temperature for a defined period.
-
Thermal Degradation (Solid State): Place the solid compound in a controlled temperature oven (e.g., 80°C) for a defined period.
-
Thermal Degradation (Solution): Heat an aliquot of the stock solution at a controlled temperature (e.g., 60°C) for a defined period.
-
Photostability: Expose an aliquot of the stock solution and the solid compound to light of a known intensity and wavelength (as per ICH Q1B guidelines).
-
-
Sample Analysis: At specified time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration. Analyze the samples by a stability-indicating HPLC method (e.g., reverse-phase with UV detection) to quantify the amount of remaining this compound and detect the formation of degradation products.
-
Characterization of Degradants: If significant degradation is observed, use techniques like LC-MS/MS and NMR to identify and characterize the structure of the degradation products.
Visualizations
Caption: General workflow for the synthesis of this compound.
Caption: Workflow for a forced degradation study of this compound.
Caption: Troubleshooting logic for low yield in this compound synthesis.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. asianpubs.org [asianpubs.org]
- 6. Oximes | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Studies on the stability and decomposition of the Hagedorn-oxime HLö 7 in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Studies on the decomposition of the oxime HI 6 in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 12. Forced Degradation Studies | Semantic Scholar [semanticscholar.org]
- 13. scispace.com [scispace.com]
troubleshooting poor solubility of 3-Pyridylamide oxime in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to the poor solubility of 3-Pyridylamide oxime in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic properties?
This compound, also known as N-Hydroxynicotinamidine, is a synthetic intermediate commonly used in pharmaceutical synthesis.[1] It is a white to light yellow solid with a molecular weight of 137.14 g/mol and a melting point range of 130-135 °C.[2][3]
Q2: What is the expected solubility of this compound in common laboratory solvents?
This compound exhibits limited solubility in aqueous solutions and is more soluble in organic solvents. Generally, oximes are known to be poorly soluble in water.[4] Quantitative data suggests the following solubility limits:
| Solvent | Solubility |
| Dimethylformamide (DMF) | 25 mg/mL |
| Dimethyl sulfoxide (B87167) (DMSO) | 15 mg/mL |
| Ethanol (B145695) | 3 mg/mL |
| Phosphate-Buffered Saline (PBS, pH 7.2) | 1.5 mg/mL |
| (Data sourced from ChemicalBook)[3] |
For comparison, the related isomer, 2-Pyridylamide oxime, shows solubilities of 30 mg/mL in DMF and DMSO, 20 mg/mL in ethanol, and 1 mg/mL in PBS (pH 7.2).[5]
Q3: Why am I observing precipitation when diluting my DMSO stock solution into an aqueous buffer?
This is a common issue known as "precipitation upon dilution." It occurs when a compound that is soluble in a high concentration of an organic solvent (like DMSO) is diluted into an aqueous buffer where its solubility is significantly lower. The organic solvent concentration is no longer high enough to keep the compound dissolved, causing it to crash out of solution. To mitigate this, it is crucial to work with final concentrations that are below the compound's solubility limit in the final assay buffer.
Q4: How can I improve the aqueous solubility of this compound for my experiments?
Several strategies can be employed to enhance the aqueous solubility of pyridine-based compounds:
-
pH Adjustment: Since pyridine (B92270) compounds are typically weak bases, decreasing the pH of the aqueous solution can protonate the pyridine nitrogen, forming a more soluble salt. Pyridinium oximes have been shown to be most stable in acidic solutions, around pH 2-3.
-
Use of Co-solvents: Adding a water-miscible organic solvent such as ethanol or polyethylene (B3416737) glycol (PEG) to the aqueous buffer can increase the solubility of hydrophobic compounds.
-
Salt Formation: If the experimental design allows, forming a salt of the compound by reacting it with an acid can significantly improve its aqueous solubility.
Q5: What is the best way to prepare a stock solution of this compound?
Based on its solubility profile, DMF or DMSO are the recommended solvents for preparing a concentrated stock solution. It is advisable to prepare a stock solution at a concentration slightly below the maximum solubility to ensure it remains fully dissolved. For example, a 10 mg/mL stock in DMSO would be a reasonable starting point.
Troubleshooting Guide for Poor Solubility
This guide provides a systematic approach to troubleshoot and resolve issues with the solubility of this compound during your experiments.
Initial Assessment of the Solubility Issue
-
Visual Inspection: Carefully examine your solution for any signs of undissolved compound. Look for solid particles, cloudiness, or a film on the surface of the container. This is best done against a dark background with good lighting.
-
Filtration Test: If you suspect incomplete dissolution, filter the solution through a 0.22 µm syringe filter. A significant drop in the concentration of the compound in the filtrate, as measured by a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC), confirms that the compound was not fully dissolved.
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting solubility problems with this compound.
Caption: A step-by-step guide to resolving solubility issues.
Experimental Protocols
Protocol for Preparing a Concentrated Stock Solution
This protocol details the steps for preparing a 10 mg/mL stock solution of this compound in DMSO.
Caption: Workflow for preparing a stock solution of this compound.
Methodology for Enhancing Aqueous Solubility via pH Adjustment
This experiment aims to determine the effect of pH on the solubility of this compound.
Materials:
-
This compound
-
Series of aqueous buffers (e.g., citrate, phosphate) with pH values ranging from 3 to 7.4
-
DMSO or DMF for stock solution
-
Vials and an orbital shaker
-
Centrifuge
-
0.22 µm syringe filters
-
Analytical instrument for quantification (e.g., HPLC-UV)
Procedure:
-
Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mg/mL).
-
In separate vials, add an excess amount of the compound to a known volume of each aqueous buffer. This can be done by adding a small volume of the stock solution to each buffer, sufficient to cause immediate precipitation.
-
Seal the vials and place them on an orbital shaker to equilibrate for a set period (e.g., 24 hours) at a controlled temperature.
-
After equilibration, centrifuge the samples to pellet the excess undissolved solid.
-
Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.
-
Dilute the clear filtrate with an appropriate solvent and quantify the concentration of the dissolved this compound using a validated analytical method.
-
Plot the measured solubility against the pH of the buffer to generate a pH-solubility profile. This will identify the optimal pH range for maximizing the aqueous solubility of the compound.
References
preventing degradation of 3-Pyridylamide oxime in solution
Welcome to the technical support center for 3-Pyridylamide oxime. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this compound in solution. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the stability and integrity of your compound during experiments.
Troubleshooting Guides
This section addresses specific issues you may encounter related to the degradation of this compound in solution.
Problem 1: Loss of compound potency or inconsistent results over time.
-
Possible Cause: Degradation of this compound in your stock or working solutions.
-
Troubleshooting Steps:
-
Verify Stock Solution Integrity: Immediately analyze your stock solution using a validated analytical method, such as HPLC-UV, to determine the current concentration and presence of any degradation products.
-
Review Storage Conditions: Ensure your solutions are stored at the recommended temperature, protected from light, and in a tightly sealed container to prevent solvent evaporation and exposure to air.
-
Evaluate Solvent/Buffer Composition: The pH of your solution is a critical factor. The stability of similar pyridinium (B92312) oximes has been shown to be optimal in acidic conditions (pH 2-3).[1] Consider preparing your solutions in a suitable acidic buffer if your experimental conditions allow.
-
Prepare Fresh Solutions: If degradation is confirmed, prepare fresh solutions for your experiments. It is recommended to prepare solutions fresh daily or as needed to minimize the potential for degradation.
-
Problem 2: Appearance of new peaks in your analytical chromatogram (e.g., HPLC, LC-MS).
-
Possible Cause: Formation of degradation products.
-
Troubleshooting Steps:
-
Characterize Unknown Peaks: Utilize LC-MS and NMR to identify the structure of the new peaks.[2][3] Common degradation pathways for oximes and pyridyl compounds include hydrolysis, oxidation, and rearrangement.
-
Investigate Potential Degradation Pathways:
-
Hydrolysis: The oxime group can hydrolyze, particularly under acidic conditions, to form the corresponding amide and hydroxylamine.[4][5]
-
Oxidation: The pyridine (B92270) ring is susceptible to oxidation, which can lead to the formation of N-oxides or hydroxylated pyridines.[6][7]
-
Beckmann Rearrangement: Under certain acidic conditions, the oxime can undergo a Beckmann rearrangement to form an amide.[8][9]
-
-
Implement Preventative Measures: Based on the identified degradation products, implement strategies to mitigate the specific degradation pathway. For example, if oxidation is suspected, consider degassing your solvents or adding an antioxidant.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound in solution?
A1: The primary factors include:
-
pH: Both acidic and basic conditions can promote hydrolysis or other rearrangements. For some pyridinium oximes, acidic pH (e.g., pH 2.5) offers the highest stability.[10]
-
Temperature: Elevated temperatures can accelerate the rate of degradation reactions.
-
Light Exposure: Pyridine-containing compounds can be susceptible to photodegradation upon exposure to UV light.[5][11]
-
Presence of Oxidizing Agents: Contact with oxygen or other oxidizing agents can lead to oxidative degradation of the pyridine ring or the oxime functional group.
-
Metal Ions: Trace metal ions can catalyze degradation pathways.[12][13]
Q2: What are the recommended storage conditions for solutions of this compound?
A2: To maximize stability, solutions of this compound should be stored under the following conditions:
-
Temperature: Store at low temperatures, for example, 2-8°C for short-term storage and -20°C or -80°C for long-term storage.[14]
-
Light: Protect from light by using amber vials or by wrapping the container in aluminum foil.
-
Atmosphere: For sensitive applications, consider purging the solution with an inert gas (e.g., argon or nitrogen) to minimize exposure to oxygen.
-
Container: Use tightly sealed, high-quality glass vials to prevent solvent evaporation and contamination.
Q3: What solvents are recommended for preparing solutions of this compound?
A3: The choice of solvent will depend on the specific experimental requirements. For analytical purposes, a common approach is to use a mixture of an organic solvent like acetonitrile (B52724) or methanol (B129727) and an aqueous buffer.[1][14] The buffer should be chosen to maintain a pH that confers maximal stability, which for similar compounds is often in the acidic range.[1]
Q4: How can I monitor the stability of my this compound solution?
A4: A stability-indicating analytical method, typically reverse-phase HPLC with UV detection, is the best way to monitor the stability of your solution.[15][16] This method should be able to separate the intact this compound from its potential degradation products. Regular analysis of your stock and working solutions will allow you to track the concentration of the parent compound and detect the emergence of any degradants.
Q5: Are there any stabilizers I can add to my solution to prevent degradation?
A5: The use of stabilizers should be carefully considered as they may interfere with your experiments. However, if degradation is a persistent issue, you could explore the following, ensuring to run appropriate controls:
-
Antioxidants: For suspected oxidative degradation, small amounts of antioxidants such as butylated hydroxytoluene (BHT) or ascorbic acid could be beneficial.
-
Chelating Agents: If metal-catalyzed degradation is a concern, adding a chelating agent like ethylenediaminetetraacetic acid (EDTA) may help.
-
pH Buffering: Maintaining an optimal pH with a suitable buffer is a primary stabilization strategy.
Data Presentation
Table 1: Recommended Storage Conditions for this compound Solutions
| Condition | Recommendation | Rationale |
| Temperature | Short-term (1-7 days): 2-8°C Long-term (>7 days): -20°C or -80°C | Reduces the rate of chemical degradation.[14] |
| Light Exposure | Store in amber vials or protect from light. | Prevents potential photodegradation.[5][11] |
| pH | Acidic buffer (e.g., pH 2.5) if compatible with the experiment. | Enhances stability for some pyridinium oximes.[10] |
| Atmosphere | Purge with inert gas (Ar, N₂) for sensitive applications. | Minimizes oxidative degradation. |
| Solvent | High-purity solvents (e.g., HPLC grade). | Avoids contaminants that could catalyze degradation. |
Experimental Protocols
Protocol 1: HPLC Method for Stability Assessment of this compound
This protocol provides a general starting point for developing an HPLC method to assess the stability of this compound. Method optimization will be required for specific applications.
-
Instrumentation: HPLC system with UV-Vis or Diode Array Detector (DAD).
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30.1-35 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection Wavelength: Monitor at a wavelength of maximum absorbance for this compound (to be determined by UV scan, likely around 260 nm).
-
Injection Volume: 10 µL.
-
Sample Preparation: Dilute the this compound solution in the initial mobile phase composition.
Protocol 2: Forced Degradation Study of this compound
Forced degradation studies are essential to identify potential degradation products and pathways.
-
Prepare Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water) at a concentration of approximately 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at room temperature for 24 hours.
-
Oxidation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Heat the stock solution at 60°C for 24 hours.
-
Photodegradation: Expose the stock solution to UV light (e.g., 254 nm) for 24 hours.
-
-
Sample Analysis: At specified time points (e.g., 0, 4, 8, 24 hours), take an aliquot of each stressed sample, neutralize if necessary, and dilute with the mobile phase. Analyze by HPLC-UV/DAD and LC-MS to identify and quantify the parent compound and any degradation products.[2]
Visualizations
Caption: Potential degradation pathways of this compound in solution.
Caption: Workflow for troubleshooting the degradation of this compound.
References
- 1. helixchrom.com [helixchrom.com]
- 2. Structural elucidation of major degradation products of milbemycin oxime drug substance using LC-MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Metabolism of Pyridine Compounds by Phthalate-Degrading Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Beckmann rearrangement - Wikipedia [en.wikipedia.org]
- 9. Beckmann Rearrangement [organic-chemistry.org]
- 10. Study on the stability of the oxime HI 6 in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. [Biodegradation of pyridine under UV irradiation] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. iosrjournals.org [iosrjournals.org]
- 16. ptfarm.pl [ptfarm.pl]
Technical Support Center: Optimizing the Formation of 3-Pyridylamide Oxime Metal Complexes
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the formation of 3-Pyridylamide oxime metal complexes.
Frequently Asked Questions (FAQs)
Q1: What is the general coordination behavior of this compound ligands with metal ions?
A1: this compound ligands are versatile and can act as bidentate or bridging ligands. Coordination typically occurs through the nitrogen atom of the pyridine (B92270) ring and the nitrogen atom of the oxime group.[1] The amide group can also participate in coordination, usually through the carbonyl oxygen, particularly when the ligand is deprotonated.[2] The oxime group can coordinate in its neutral (NOH) or deprotonated (NO⁻) form, which is often dependent on the reaction pH.[3][4] This versatility allows for the formation of mononuclear complexes, polynuclear clusters, and coordination polymers.[1][5][6]
Q2: Which metal ions are commonly used to form complexes with this compound?
A2: A wide range of transition metal ions can be used to form complexes with pyridyl oxime and pyridylamide-type ligands. Commonly reported examples include copper(II), nickel(II), cobalt(II), zinc(II), iron(II/III), palladium(II), and platinum(II).[2][3][4][7][8] The choice of metal ion will influence the geometry and properties of the resulting complex.
Q3: What are the typical solvents used for the synthesis of these complexes?
A3: The synthesis of this compound metal complexes is often carried out in polar solvents to ensure the dissolution of the ligand and the metal salt. Methanol (B129727) and ethanol (B145695) are frequently used.[2] In some cases, mixtures of solvents like methanol-THF are employed.[7] The choice of solvent can influence the solubility of the resulting complex and may be critical for obtaining crystalline products.
Q4: How does pH affect the complex formation?
A4: The pH of the reaction medium is a critical parameter in the formation of this compound metal complexes. The oxime group is weakly acidic and can be deprotonated under basic conditions.[8] Deprotonation of the oxime group often facilitates coordination and can lead to the formation of neutral or anionic complexes.[3][4] However, at excessively high pH, the precipitation of metal hydroxides can become a competing reaction, reducing the yield of the desired complex. Careful control of pH, often through the use of buffers or the dropwise addition of a base, is therefore essential.
Q5: What characterization techniques are essential for confirming the formation and structure of the complexes?
A5: A combination of spectroscopic and analytical techniques is necessary to characterize this compound metal complexes. Essential techniques include:
-
X-ray Crystallography: Provides unambiguous determination of the molecular structure, including bond lengths, bond angles, and coordination geometry.[2][4][8]
-
Infrared (IR) Spectroscopy: Useful for identifying the coordination of the ligand to the metal ion. Shifts in the vibrational frequencies of the C=N (oxime), N-O, and C=O (amide) groups can indicate their involvement in bonding.[2][9][10]
-
UV-Vis Spectroscopy: Provides information about the electronic transitions within the complex and can help to elucidate the coordination environment of the metal ion.[4][11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes (e.g., Zn(II), Pt(II), Pd(II)), NMR can confirm the structure of the ligand in the complex and provide information about its purity.[9][10]
-
Elemental Analysis: Confirms the empirical formula of the synthesized complex.[12]
-
Thermal Analysis (TGA/DSC): Can be used to study the thermal stability of the complexes and identify the presence of solvent molecules in the crystal lattice.[8][12]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Incorrect pH: The reaction medium may be too acidic, preventing deprotonation of the oxime, or too basic, leading to the precipitation of metal hydroxides. 2. Poor Solubility: The ligand or metal salt may not be fully dissolved in the chosen solvent. 3. Inappropriate Stoichiometry: The ligand-to-metal ratio may not be optimal for the desired complex formation. | 1. Optimize pH: Perform the reaction at different pH values. A gradual addition of a base (e.g., NaOH, triethylamine) can be beneficial. Consider using a buffer system. 2. Change Solvent System: Use a more polar solvent or a solvent mixture to improve solubility. Gentle heating can also help, but monitor for potential decomposition. 3. Vary Stoichiometry: Experiment with different ligand-to-metal ratios (e.g., 1:1, 2:1, 3:1) to find the optimal conditions for your specific system.[2] |
| Formation of an Oily Product or Amorphous Precipitate | 1. Rapid Precipitation: The complex may be precipitating too quickly from the solution, preventing the formation of an ordered crystalline structure. 2. Presence of Impurities: Impurities in the starting materials or solvent can hinder crystallization. 3. Solvent Choice: The solvent may not be suitable for crystallization of the specific complex. | 1. Slow Down Crystallization: Try slow evaporation of the solvent, vapor diffusion of a less polar solvent into the reaction mixture, or cooling the solution slowly. 2. Purify Starting Materials: Ensure the ligand and metal salt are pure. Use high-purity solvents. 3. Screen Different Solvents: Attempt to recrystallize the crude product from a variety of different solvents or solvent mixtures. |
| Unexpected Product Formation (e.g., different coordination mode, ligand transformation) | 1. Reaction Conditions: Temperature, reaction time, or the presence of air (for air-sensitive metals) can influence the final product. 2. Metal-Mediated Ligand Reactions: The metal center can sometimes catalyze reactions of the ligand itself.[13] 3. Anion Coordination: The counter-ion from the metal salt (e.g., chloride, perchlorate) may be coordinating to the metal center, leading to a different complex than expected.[2] | 1. Control Reaction Conditions: Carefully control the temperature and reaction time. For air-sensitive metals, perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 2. Literature Review: Consult the literature for known reactivity of your specific ligand with the chosen metal. Characterize the unexpected product thoroughly to understand the transformation. 3. Change Metal Salt: Use a metal salt with a weakly coordinating anion (e.g., triflate, hexafluorophosphate) to minimize anion interference.[11] |
| Difficulty in Isolating the Product | 1. High Solubility: The complex may be highly soluble in the reaction solvent. 2. Product is a Salt: If the complex is cationic or anionic, it will require a counter-ion for precipitation. | 1. Induce Precipitation: If the complex is soluble, try adding a less polar co-solvent to decrease its solubility or concentrate the solution by removing some of the solvent under reduced pressure. 2. Add Counter-ion: If a charged complex is expected, adding a salt with a large, non-coordinating counter-ion (e.g., NaBPh₄ for a cationic complex, or a tetraalkylammonium salt for an anionic complex) can facilitate precipitation. |
Experimental Protocols
Synthesis of a Generic this compound Metal(II) Complex
This protocol provides a general procedure for the synthesis of a this compound metal(II) complex. The specific ligand, metal salt, and solvent may need to be optimized for your system.
Materials:
-
This compound ligand
-
Metal(II) salt (e.g., CuCl₂, Ni(OAc)₂, Zn(NO₃)₂)
-
Methanol (or other suitable solvent)
-
Base (e.g., 0.1 M NaOH or triethylamine), if required
Procedure:
-
Dissolve the this compound ligand (e.g., 2 mmol) in a suitable volume of methanol (e.g., 20 mL) in a flask. Gentle heating may be required to achieve complete dissolution.
-
In a separate flask, dissolve the metal(II) salt (e.g., 1 mmol, for a 2:1 ligand-to-metal ratio) in a minimal amount of methanol (e.g., 10 mL).
-
Slowly add the metal salt solution to the ligand solution with constant stirring.
-
If deprotonation of the oxime is desired, add a stoichiometric amount of base dropwise to the reaction mixture. Monitor for any color changes or precipitation.
-
Stir the reaction mixture at room temperature for a specified period (e.g., 2-24 hours). The optimal reaction time should be determined experimentally.
-
If a precipitate forms, collect the solid by filtration, wash with a small amount of cold solvent, and then with a non-polar solvent like diethyl ether.
-
If no precipitate forms, reduce the volume of the solvent under reduced pressure or allow for slow evaporation to induce crystallization.
-
Dry the resulting solid product in a desiccator.
-
Characterize the product using appropriate analytical techniques (e.g., IR, UV-Vis, elemental analysis).
Visualizations
Caption: Experimental workflow for the synthesis of this compound metal complexes.
Caption: Potential coordination modes of a this compound ligand to a metal center.
References
- 1. researchgate.net [researchgate.net]
- 2. Metal Complexes of 3-Thiophene Carboxamides Containing a Pyridine Ring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DSpace [helda.helsinki.fi]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Anion–pyridine-n-oxime interplay to control metal–metal separations in a series of Cu(ii) coordination polymers - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 7. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 8. digitalcommons.wustl.edu [digitalcommons.wustl.edu]
- 9. researchgate.net [researchgate.net]
- 10. deepdyve.com [deepdyve.com]
- 11. Evaluating Metal-ligand Interactions of Metal-binding Isosteres Using Model Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and DFT calculations of metal(II) oxime complexes bearing cysteine as coligand and investigation of their biological evolutions in vitro and in silico - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
overcoming challenges in the characterization of 3-Pyridylamide oxime
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the characterization of 3-Pyridylamide oxime.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the analysis of this compound, offering potential causes and recommended solutions.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Issue: Difficulty in assigning peaks or unexpected peak characteristics in the ¹H or ¹³C NMR spectrum.
Potential Causes & Solutions:
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Broad Peaks | - Presence of water (hygroscopic nature of pyridine (B92270) compounds)[1].- Unresolved coupling to the quadrupolar ¹⁴N atom[2].- Chemical exchange if the sample is in equilibrium with other species[2].- Paramagnetic impurities[2]. | - Ensure the use of dry deuterated solvent and proper sample handling.- Perform a D₂O exchange experiment to identify exchangeable protons.- Consider using a higher field NMR spectrometer to improve resolution.- Decouple the ¹⁴N nucleus if the instrument has this capability.- Ensure the sample is free from paramagnetic metals. |
| Overlapping Aromatic Signals | - Similar electronic environments of the pyridine ring protons. | - Use a different deuterated solvent to induce chemical shift changes[2].- Employ 2D NMR techniques (e.g., COSY, HSQC, HMBC) for unambiguous assignment.- Utilize a higher field NMR spectrometer for better signal dispersion. |
| Presence of Unexpected Peaks | - Residual solvents from synthesis or purification (e.g., ethanol, ethyl acetate, pyridine).- Starting material or reagent carryover.- Presence of both E and Z isomers[2][3].- Degradation of the sample. | - Compare peak positions with known solvent chemical shift tables[1].- Analyze the starting materials and reagents by NMR for comparison.- Run 2D NMR experiments like NOESY or ROESY to identify through-space correlations that can help distinguish isomers.- Re-purify the sample and re-acquire the spectrum. |
| Incorrect Integration | - Incomplete relaxation of nuclei. | - Increase the relaxation delay (d1) in the NMR acquisition parameters. |
Typical ¹H NMR Chemical Shifts (Hypothetical Data in DMSO-d₆):
| Proton | Multiplicity | Chemical Shift (ppm) |
| Pyridine H2 | d | ~8.5 |
| Pyridine H4 | t | ~7.8 |
| Pyridine H5 | t | ~7.4 |
| Pyridine H6 | d | ~8.6 |
| -NH₂ | br s | ~6.0 |
| -OH | br s | ~10.0 |
Note: The chemical shifts are illustrative and can vary based on solvent, concentration, and the specific isomer present.
Mass Spectrometry (MS)
Issue: Poor signal intensity, inaccurate mass measurement, or complex fragmentation patterns.
Potential Causes & Solutions:
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Signal Intensity | - Inefficient ionization[4].- Low sample concentration[4].- Ion suppression from matrix components. | - Optimize ionization source parameters (e.g., electrospray voltage, gas flow).- Try a different ionization technique (e.g., APCI if ESI is not effective).- Increase the sample concentration.- Purify the sample to remove interfering substances. |
| Inaccurate Mass | - Instrument not properly calibrated[4]. | - Perform a fresh calibration of the mass spectrometer using an appropriate standard. |
| Complex Fragmentation | - Presence of multiple isomers (E/Z) leading to different fragmentation pathways[5].- In-source fragmentation.- Presence of impurities. | - Use a soft ionization technique to minimize in-source fragmentation.- Separate isomers by chromatography (LC-MS) prior to MS analysis.- Analyze the fragmentation patterns of potential impurities to aid in spectral interpretation. |
Expected Mass-to-Charge Ratios (m/z) for this compound:
| Ion | Formula | Calculated m/z |
| [M+H]⁺ | C₆H₈N₃O⁺ | 138.0662 |
| [M+Na]⁺ | C₆H₇N₃ONa⁺ | 160.0481 |
| [M-OH]⁺ | C₆H₆N₃⁺ | 120.0556 |
High-Performance Liquid Chromatography (HPLC)
Issue: Poor peak shape, inadequate retention, or co-elution of impurities.
Potential Causes & Solutions:
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing) | - Interaction of the basic pyridine nitrogen with residual silanols on the column. | - Use a column with end-capping or a base-deactivated stationary phase.- Add a small amount of a competing base (e.g., triethylamine) to the mobile phase.- Operate at a lower pH to protonate the pyridine nitrogen. |
| Poor Retention on Reversed-Phase Columns | - High polarity of the molecule. | - Use a highly aqueous mobile phase with a C18 column designed for aqueous stability.- Employ a HILIC (Hydrophilic Interaction Liquid Chromatography) column.- Use an ion-pairing reagent, but be mindful of MS compatibility[6]. |
| Co-elution of Isomers/Impurities | - Similar physicochemical properties of the co-eluting species. | - Optimize the mobile phase composition (organic modifier, pH, buffer concentration).- Try a different stationary phase with alternative selectivity (e.g., phenyl-hexyl, pentafluorophenyl).- Adjust the column temperature. |
Experimental Protocols
Synthesis of this compound (Illustrative)
This protocol is a general representation for the synthesis of an amidoxime (B1450833) from a nitrile.
-
Reaction Setup: In a round-bottom flask, dissolve 3-cyanopyridine (B1664610) (1.0 eq.) in a suitable solvent such as ethanol.
-
Addition of Reagents: Add hydroxylamine (B1172632) hydrochloride (1.5 eq.) and a base such as sodium carbonate (1.5 eq.) to the solution.
-
Reaction Conditions: Stir the mixture at reflux for 4-6 hours. Monitor the reaction progress by TLC.
-
Work-up: After completion, cool the reaction mixture to room temperature and filter to remove inorganic salts. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica (B1680970) gel.
NMR Sample Preparation
-
Sample Weighing: Accurately weigh 5-10 mg of the purified this compound.
-
Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CD₃OD) in a clean, dry vial.
-
Transfer to NMR Tube: Transfer the solution to a 5 mm NMR tube.
-
Acquisition: Acquire ¹H, ¹³C, and 2D NMR spectra as needed.
Diagrams
Caption: General experimental workflow for the synthesis and characterization of this compound.
Caption: Logical flow for troubleshooting unexpected NMR spectral features.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the synthesis of this compound?
A1: The primary challenges often involve achieving a high yield of the desired product while minimizing side reactions. The reaction of a nitrile with hydroxylamine can sometimes be slow and require optimization of the base and solvent system. Purification can also be challenging due to the polar nature of the product, potentially requiring specialized chromatographic techniques or careful recrystallization.
Q2: How can I distinguish between the E and Z isomers of this compound?
A2: A combination of spectroscopic techniques is typically employed:
-
NMR Spectroscopy: The chemical shifts of the protons on the pyridine ring and the amide/oxime protons can differ between the two isomers due to the anisotropic effect of the C=N bond[2]. 2D NOESY or ROESY experiments are particularly powerful, as they can show through-space correlations between protons that are close in space in one isomer but not the other.
-
X-ray Crystallography: This is the most definitive method for unambiguously determining the stereochemistry of a crystalline solid.
-
HPLC: Under optimized conditions, it may be possible to separate the E and Z isomers, which can then be collected and analyzed individually.
Q3: What are the common impurities to look out for?
A3: Common impurities can include:
-
Unreacted 3-cyanopyridine: This starting material may be carried through if the reaction does not go to completion.
-
Hydrolysis product: The amidoxime could potentially hydrolyze back to the corresponding carboxylic acid or amide under certain conditions.
-
Solvents: Residual solvents from the reaction or purification steps are common.
-
Side products: Depending on the reaction conditions, other nitrogen-containing heterocycles could potentially form.
Q4: How stable is this compound and how should it be stored?
A4: Pyridinium (B92312) oximes are generally stable compounds. However, like many organic molecules, they can be susceptible to degradation over long periods, especially if exposed to harsh conditions (e.g., strong acids or bases, high temperatures, UV light). For long-term storage, it is recommended to keep the solid material in a cool, dark, and dry place, such as a desiccator at -20°C. Solutions should be prepared fresh when possible. Studies on similar pyridinium oximes have shown good stability in aqueous and PBS solutions over several hours[7].
Q5: What is a suitable starting point for developing an HPLC method?
A5: A good starting point for method development would be a reversed-phase C18 column with a mobile phase consisting of a mixture of water and a polar organic solvent like acetonitrile (B52724) or methanol. Due to the basicity of the pyridine ring, it is advisable to use a buffered mobile phase, for instance, with 0.1% formic acid or ammonium (B1175870) formate, to ensure good peak shape. A gradient elution from a highly aqueous mobile phase to a higher organic content is often effective for separating the polar analyte from less polar impurities.
References
- 1. hmdb.ca [hmdb.ca]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. dev.spectrabase.com [dev.spectrabase.com]
- 5. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Validation of an HPLC method for the determination of urinary and plasma levels of N1-methylnicotinamide, an endogenous marker of renal cationic transport and plasma flow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. spectrabase.com [spectrabase.com]
Technical Support Center: Stability of 3-Pyridylamide Oxime Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the stability of 3-Pyridylamide oxime derivatives during experimental studies.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound derivatives?
A1: Based on the chemical structure, which combines a pyridine (B92270) ring, an amide linkage, and an oxime group, the primary degradation pathways include:
-
Hydrolysis: Both the amide and the oxime functionalities are susceptible to hydrolysis. Acid-catalyzed hydrolysis of the oxime can lead to the corresponding ketone/aldehyde and hydroxylamine, while both acid and base-catalyzed hydrolysis of the amide bond can yield nicotinic acid and the corresponding amine.[1][2]
-
Oxidation: The pyridine ring is susceptible to oxidation, which can form N-oxide derivatives.[3] The oxime group can also be oxidized.
-
Photodegradation: Aromatic systems like the pyridine ring can absorb UV light, leading to photodegradation.[4][5][6]
-
Thermal Degradation: High temperatures can accelerate hydrolysis and other degradation reactions.
-
Beckmann Rearrangement: Under acidic conditions and heat, the oxime group may undergo a Beckmann rearrangement to form a substituted amide.
Q2: My this compound derivative appears to be degrading in my aqueous formulation. What is the likely cause?
A2: The most probable cause is hydrolysis, which is pH-dependent. Oximes are known to be more susceptible to hydrolysis under acidic conditions.[7] The amide bond can also hydrolyze, particularly at pH extremes (acidic or basic). We recommend analyzing the pH of your formulation and performing forced degradation studies to confirm the degradation pathway.
Q3: I am observing an unexpected peak in my HPLC analysis after storing my compound. What could it be?
A3: An unexpected peak could be a degradation product or an impurity. Common degradation products for this class of compounds include the corresponding nicotinamide (B372718) (from oxime hydrolysis), nicotinic acid (from amide hydrolysis), or the N-oxide of the pyridine ring (from oxidation).[3][8] It is also possible that you are observing a different stereoisomer of the oxime, as the Z-isomer is generally more stable and interconversion can occur. We recommend using LC-MS to identify the mass of the unknown peak to help elucidate its structure.
Q4: How can I improve the stability of my this compound derivative in solution?
A4: To enhance stability, consider the following strategies:
-
pH Optimization: Buffer the solution to a pH where the compound shows maximum stability, likely in the neutral to slightly acidic range to minimize both oxime and amide hydrolysis.
-
Excipient Selection: Conduct compatibility studies to ensure that the excipients in your formulation do not catalyze degradation.[9]
-
Protection from Light: Store solutions in amber vials or in the dark to prevent photodegradation.[7]
-
Temperature Control: Store solutions at recommended temperatures (e.g., refrigerated or frozen) to slow down degradation kinetics.
-
Inert Atmosphere: If oxidation is a concern, consider purging the solution and the headspace of the container with an inert gas like nitrogen or argon.
Q5: What are the best analytical techniques to monitor the stability of my this compound derivative?
A5: The most common and effective technique is a stability-indicating High-Performance Liquid Chromatography (HPLC) method, typically with UV detection.[3][8][9][10][11][12] This method should be able to separate the parent compound from all potential degradation products. For the identification and characterization of unknown degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred technique.[12][13][14]
Troubleshooting Guides
| Issue | Potential Cause | Recommended Solution |
| Rapid loss of parent compound peak area in HPLC analysis of an acidic solution. | Acid-catalyzed hydrolysis of the oxime or amide group. | 1. Immediately analyze the pH of the solution. 2. Adjust the pH to a more neutral range (e.g., pH 6-7) if the experimental design allows. 3. Perform a pH-rate profile study to identify the pH of maximum stability. 4. Use LC-MS to identify the degradation products to confirm hydrolysis. |
| Appearance of multiple new peaks during a photostability study. | Photodegradation of the pyridine ring or other parts of the molecule. | 1. Confirm that the control sample (kept in the dark) does not show these peaks. 2. Reduce the intensity or duration of light exposure. 3. Use light-protective packaging (e.g., amber glass). 4. Characterize the new peaks by LC-MS to understand the photodegradation pathway. |
| Inconsistent stability results between different batches of a formulation. | Incompatibility with an excipient or variability in the excipient quality. | 1. Conduct a systematic drug-excipient compatibility study with each excipient individually and in combination. 2. Analyze the purity and specifications of each batch of excipients used. 3. Consider the presence of reactive impurities in the excipients. |
| Formation of a precipitate upon storage of a solution. | Degradation to a less soluble product or change in pH affecting solubility. | 1. Analyze the precipitate to identify its composition. 2. Monitor the pH of the solution over time. 3. Evaluate the solubility of potential degradation products (e.g., nicotinic acid). 4. Consider the use of co-solvents or other solubilizing agents if the precipitate is a known degradant. |
| Change in color of the solution or solid compound over time. | Oxidative degradation or formation of a colored degradation product. | 1. Store the compound under an inert atmosphere (nitrogen or argon). 2. Add an antioxidant to the formulation if appropriate. 3. Analyze for the presence of oxidative degradation products, such as N-oxides, using LC-MS. |
Quantitative Data Summary
Table 1: Summary of Forced Degradation Studies for a Pyridine Amide Derivative [10][11]
| Stress Condition | Reagent/Condition | Duration | Temperature | % Degradation (Illustrative) |
| Acid Hydrolysis | 0.1 M HCl | 8 hours | 80°C | 15.2% |
| Base Hydrolysis | 0.1 M NaOH | 4 hours | 60°C | 18.5% |
| Oxidative | 3% H₂O₂ | 24 hours | Room Temp | 12.8% |
| Thermal | Dry Heat | 48 hours | 105°C | 8.5% |
| Photolytic | UV Light (254 nm) | 24 hours | Room Temp | 10.3% |
Table 2: Stability of a Pyridine Amide Derivative in Different pH Buffers at 50°C
| pH | Buffer System | Time (days) | % Parent Compound Remaining (Illustrative) |
| 2.0 | Phosphate | 7 | 88.6% |
| 4.5 | Acetate | 7 | 95.2% |
| 7.0 | Phosphate | 7 | 98.1% |
| 9.0 | Borate | 7 | 92.4% |
| 12.0 | Phosphate | 7 | 85.3% |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting forced degradation studies to identify potential degradation products and pathways.
-
Preparation of Stock Solution: Prepare a stock solution of the this compound derivative at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile:water 50:50).
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Heat at 80°C for 8 hours. Cool, neutralize with 1 M NaOH, and dilute to a final concentration of 0.1 mg/mL with the mobile phase.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Heat at 60°C for 4 hours. Cool, neutralize with 1 M HCl, and dilute to a final concentration of 0.1 mg/mL with the mobile phase.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 30% H₂O₂. Store at room temperature for 24 hours, protected from light. Dilute to a final concentration of 0.1 mg/mL with the mobile phase.
-
Thermal Degradation: Expose the solid compound to dry heat at 105°C for 48 hours. Dissolve the stressed solid to a concentration of 0.1 mg/mL in the mobile phase.
-
Photolytic Degradation: Expose a 0.1 mg/mL solution of the compound in the mobile phase to UV light (e.g., 254 nm) for 24 hours. Keep a control sample wrapped in aluminum foil at the same temperature.
-
Analysis: Analyze all samples by a validated stability-indicating HPLC-UV method. If unknown peaks are observed, analyze the samples by LC-MS to identify the degradation products.
Protocol 2: Stability-Indicating HPLC Method Development
This protocol provides a starting point for developing an HPLC method to separate the this compound derivative from its potential degradation products.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[10][11]
-
Mobile Phase: A gradient elution is often necessary.
-
Solvent A: 0.1% Formic acid in water.
-
Solvent B: Acetonitrile.
-
-
Gradient Program (Illustrative):
-
0-5 min: 5% B
-
5-20 min: 5% to 95% B
-
20-25 min: 95% B
-
25-26 min: 95% to 5% B
-
26-30 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: Monitor at the λmax of the this compound derivative (determine by UV scan).
-
Injection Volume: 10 µL.
-
Method Validation: Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[10] The specificity should be confirmed by analyzing the samples from the forced degradation study to ensure that all degradation product peaks are well-resolved from the parent peak.
Visualizations
Caption: Potential degradation pathways for this compound derivatives.
Caption: Troubleshooting workflow for stability issues.
References
- 1. researchgate.net [researchgate.net]
- 2. Concentration-dependent photodegradation kinetics and hydroxyl-radical oxidation of phenicol antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 3-Pyridinecarboxamide, hydrochloride (1:1) | C6H7ClN2O | CID 91408 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Base-Mediated Oxidative Degradation of Secondary Amides Derived from p-Amino Phenol to Primary Amides in Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. saudijournals.com [saudijournals.com]
- 8. Stability Indicating HPLC Method for Simultaneous Estimation of Nicotinamide and Salicylic Acid | International Journal of Pharmacy Research & Technology [bibliomed.org]
- 9. ijprt.org [ijprt.org]
- 10. LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Stability Indicating HPLC Method for Simultaneous Estimation of Nicotinamide and Salicylic Acid | International Journal of Pharmacy Research & Technology (IJPRT) [ijprt.org]
Technical Support Center: Refining the Purification of Crude 3-Pyridylamide Oxime
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining the purification process of crude 3-Pyridylamide oxime.
Troubleshooting Guides
This section addresses common issues encountered during the purification of this compound.
Issue 1: Presence of Starting Material (3-Cyanopyridine) in the Purified Product
-
Question: After purification, I still observe the presence of the starting material, 3-cyanopyridine (B1664610), in my final product. How can I remove it?
-
Answer: The presence of unreacted 3-cyanopyridine is a common issue. Here are a few methods to address this:
-
Recrystallization: this compound and 3-cyanopyridine have different solubility profiles. A carefully selected solvent system for recrystallization can effectively separate the two. Experiment with solvent systems of varying polarities. A good starting point is a mixed solvent system, such as ethanol (B145695)/water or isopropanol/heptane.
-
Column Chromatography: If recrystallization is ineffective, column chromatography is a reliable method for separation.[1][2] A silica (B1680970) gel column with a gradient elution system, starting with a non-polar solvent and gradually increasing the polarity, should provide good separation. A common mobile phase could be a mixture of ethyl acetate (B1210297) and hexane (B92381).
-
Reaction Optimization: Revisit your reaction conditions. Ensure that the molar ratio of hydroxylamine (B1172632) to 3-cyanopyridine is optimal and that the reaction has gone to completion. Monitoring the reaction by Thin Layer Chromatography (TLC) can help determine the optimal reaction time.
-
Issue 2: Low Yield After Purification
-
Question: My final yield of purified this compound is significantly lower than expected. What are the potential causes and solutions?
-
Answer: Low yield can be attributed to several factors throughout the synthesis and purification process:
-
Incomplete Reaction: As mentioned previously, ensure the initial reaction goes to completion.
-
Loss During Extraction: If an aqueous workup is performed, ensure the pH is appropriately adjusted to minimize the solubility of the product in the aqueous layer. Multiple extractions with an organic solvent will help maximize the recovery.
-
Loss During Recrystallization:
-
Solvent Choice: The chosen recrystallization solvent may be too good a solvent for your compound, leading to significant loss in the mother liquor. Test a range of solvents to find one in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures.
-
Cooling Process: Crashing the product out of solution by cooling too quickly can trap impurities and lead to lower yields of pure product. Allow the solution to cool slowly to form well-defined crystals.
-
-
Degradation: Oximes can be susceptible to hydrolysis, especially under acidic conditions.[3][4] Ensure that all workup and purification steps are performed under neutral or slightly basic conditions if possible.
-
Issue 3: Product Appears Oily or Fails to Solidify
-
Question: My this compound product is an oil and will not crystallize. How can I induce solidification?
-
Answer: The oily nature of the product could be due to the presence of impurities or residual solvent.
-
Solvent Removal: Ensure all solvents from the reaction and extraction have been thoroughly removed under reduced pressure.
-
Trituration: Try triturating the oil with a non-polar solvent in which the product is insoluble, such as hexane or pentane. This can help to wash away impurities and induce crystallization.
-
Seeding: If you have a small amount of solid, pure this compound, you can use it as a seed crystal to induce crystallization in the bulk of the oily product.
-
Chromatography: If the above methods fail, the oil is likely highly impure. Purifying the oil via column chromatography should yield a solid product.[2]
-
Issue 4: Nitrile Impurity Detected by GC-MS but Not by TLC or NMR
-
Question: My TLC and 1H NMR spectra show a pure compound, but GC-MS analysis indicates the presence of a nitrile impurity. Why is this happening?
-
Answer: This is a known phenomenon for some oximes. The high temperatures of the Gas Chromatography (GC) injection port can cause the oxime to decompose and eliminate water, forming the corresponding nitrile.[1] Therefore, the nitrile is an artifact of the analytical method and not an impurity in your bulk sample. To confirm the purity of your compound, rely on analytical techniques that do not involve high temperatures, such as NMR, LC-MS (with appropriate ionization source), and elemental analysis.[1]
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for recrystallizing this compound?
A1: The ideal recrystallization solvent will depend on the specific impurities present in your crude material. A good starting point is to screen polar protic solvents like ethanol, isopropanol, or water, and mixtures thereof. For example, dissolving the crude product in a minimal amount of hot ethanol and then slowly adding water until turbidity is observed, followed by slow cooling, can be an effective method.
Q2: What are the optimal conditions for column chromatography of this compound?
A2: For silica gel column chromatography, a mobile phase consisting of a mixture of ethyl acetate and hexane is a common choice. You can start with a low polarity mixture (e.g., 20:80 ethyl acetate:hexane) and gradually increase the polarity of the eluent to isolate your product. The exact ratio will need to be determined by TLC analysis.
Q3: How can I monitor the progress of the purification?
A3: Thin Layer Chromatography (TLC) is an excellent tool for monitoring the purification process. By spotting the crude mixture, the fractions from the column, and the recrystallized product on a TLC plate and eluting with an appropriate solvent system (e.g., the same one used for column chromatography), you can visualize the separation of the desired product from impurities.
Q4: Is this compound stable? What are the recommended storage conditions?
A4: Oximes can be sensitive to heat and acidic conditions, which can lead to hydrolysis or rearrangement.[3][4][5] It is recommended to store purified this compound in a cool, dry, and dark place. For long-term storage, keeping it in a refrigerator or freezer is advisable. A certificate of analysis for a commercial sample suggests storing the powder at -20°C for up to 3 years.[6]
Experimental Protocols
Protocol 1: General Recrystallization Procedure
-
Solvent Selection: In a small test tube, add a small amount of crude this compound. Add a few drops of the chosen solvent. If the compound dissolves immediately at room temperature, the solvent is too polar. If it does not dissolve at all, even with heating, the solvent is not polar enough. The ideal solvent will dissolve the compound when heated but not at room temperature.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat the solution for a few minutes. Hot filter the solution to remove the charcoal.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Protocol 2: General Column Chromatography Procedure
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity mobile phase.
-
Column Packing: Pour the slurry into a chromatography column, ensuring there are no air bubbles in the packed bed.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel, and then carefully add this to the top of the packed column.
-
Elution: Begin eluting the column with the mobile phase, collecting fractions.
-
Gradient Elution: Gradually increase the polarity of the mobile phase to elute the compounds with higher polarity.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify which fractions contain the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure.
Data Presentation
Table 1: Troubleshooting Summary for Purification Issues
| Issue | Potential Cause | Recommended Solution(s) |
| Starting Material Contamination | Incomplete reaction | Optimize reaction time and stoichiometry. |
| Inefficient purification | Recrystallization with a suitable solvent system or column chromatography. | |
| Low Yield | Incomplete reaction | Monitor reaction to completion. |
| Loss during workup/purification | Optimize extraction pH and recrystallization solvent. | |
| Product degradation | Avoid high temperatures and acidic conditions. | |
| Oily Product | Impurities present | Trituration with a non-polar solvent or column chromatography. |
| Residual solvent | Thoroughly dry the product under vacuum. | |
| Nitrile peak in GC-MS | Thermal decomposition in GC injector | Use alternative analytical methods like NMR or LC-MS.[1] |
Visualizations
Caption: General workflow for troubleshooting the purification of crude this compound.
Caption: Logical relationships in troubleshooting low yield after purification.
Caption: Decision-making process for selecting a purification method based on impurity type.
References
avoiding impurities in the final product of 3-Pyridylamide oxime
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in avoiding impurities during the synthesis of 3-Pyridylamide oxime.
Frequently Asked Questions (FAQs)
1. What is the primary method for synthesizing this compound?
The most common and direct method for synthesizing this compound is through the nucleophilic addition of hydroxylamine (B1172632) to 3-cyanopyridine (B1664610).[1] This reaction is typically carried out in an alcoholic solvent, and the hydroxylamine is often used as an aqueous solution or generated in situ from its salt, such as hydroxylamine hydrochloride, with a base.[1][2]
2. What are the most common impurities in the final product?
The primary impurities encountered during the synthesis of this compound include:
-
Unreacted 3-cyanopyridine: Incomplete reaction can lead to the presence of the starting material in the final product.[3]
-
Nicotinamide (B372718) and Nicotinic Acid: These are hydrolysis products of the starting nitrile, 3-cyanopyridine.[4][5][6] The amidoxime (B1450833) product itself can also be susceptible to hydrolysis under harsh conditions.
-
1,2,4-Oxadiazole (B8745197) Derivatives: These are cyclic by-products that can form from the rearrangement of O-acylated amidoxime intermediates, especially if acylating agents are present.[7][8][9]
-
Metal Ions: The use of inorganic bases like sodium hydroxide (B78521) or potassium carbonate can introduce metallic impurities into the final product.[10][11]
3. How can the formation of nicotinamide and nicotinic acid be minimized?
The formation of these hydrolysis by-products can be minimized by carefully controlling the reaction conditions:
-
Temperature: Avoid excessive heating, as higher temperatures can promote the hydrolysis of the nitrile group.[5]
-
pH Control: While a base is often necessary to free hydroxylamine from its salt, using a large excess of a strong base or prolonged reaction times under basic conditions can facilitate hydrolysis.[4] Consider using a milder organic base, like pyridine (B92270) or triethylamine.[2]
-
Reaction Time: Monitor the reaction progress to avoid unnecessarily long reaction times, which can increase the likelihood of side reactions.
4. What are the signs of 1,2,4-oxadiazole formation and how can it be avoided?
The formation of a 1,2,4-oxadiazole derivative is often indicated by the appearance of a new, less polar spot on a TLC plate. To avoid this impurity:
-
Ensure complete removal of any acylating agents from the reaction mixture. If using hydroxylamine hydrochloride, ensure the neutralization is complete before extended heating.
-
Avoid conditions that could lead to the acylation of the amidoxime, such as the presence of acid chlorides or anhydrides in your reagents or solvents.[8]
5. Are there concerns with using inorganic bases in the synthesis?
Yes, using inorganic bases such as sodium hydroxide, potassium hydroxide, or potassium carbonate can lead to the incorporation of metal ions into the final this compound product.[10][11] For applications where high purity and low metal content are critical, such as in electronics or certain pharmaceutical preparations, it is advisable to use metal-ion-free organic bases like tetramethylammonium (B1211777) hydroxide or to purify the final product rigorously to remove these inorganic salts.[10]
Troubleshooting Guide
Problem: My final product shows a significant amount of unreacted 3-cyanopyridine.
-
Possible Cause 1: Insufficient Hydroxylamine. The molar ratio of hydroxylamine to 3-cyanopyridine may have been too low. It is common to use a slight excess of hydroxylamine to drive the reaction to completion.
-
Solution 1: Increase the molar equivalent of hydroxylamine in the reaction. A 1.1 to 1.5 molar excess is often sufficient.[11]
-
Possible Cause 2: Inadequate Reaction Time or Temperature. The reaction may not have been allowed to proceed for a sufficient amount of time or at an optimal temperature to reach completion.
-
Solution 2: Monitor the reaction using Thin Layer Chromatography (TLC) until the starting material spot is no longer visible. If the reaction is sluggish at room temperature, gentle heating (e.g., 30-50°C) can be applied, but be mindful of increasing hydrolysis side reactions.[11]
-
Possible Cause 3: Inactive Hydroxylamine. The hydroxylamine solution may have degraded over time.
-
Solution 3: Use a fresh bottle of hydroxylamine or titrate the existing solution to determine its active concentration.
Problem: I have an unexpected polar impurity in my product.
-
Possible Cause: This is likely due to the hydrolysis of 3-cyanopyridine to nicotinamide or further to nicotinic acid.[6]
-
Identification:
-
TLC: The hydrolysis products are typically more polar than both the starting material and the desired product and will have lower Rf values.
-
Spectroscopy: In the ¹H NMR spectrum, the appearance of broad signals corresponding to an amide (-CONH₂) or the disappearance of the oxime protons alongside the appearance of a carboxylic acid proton signal can be indicative. IR spectroscopy may show a characteristic amide or carboxylic acid carbonyl stretch.
-
-
Solution:
-
Prevention: Refer to the FAQ on minimizing hydrolysis.
-
Purification: These more polar impurities can often be removed through careful column chromatography or by recrystallization from a suitable solvent system where the impurities have different solubility profiles.
-
Problem: My product is contaminated with a new, less polar impurity.
-
Possible Cause: This could be a 1,2,4-oxadiazole by-product formed from the cyclization of an acylated amidoxime intermediate.[12]
-
Identification:
-
TLC: The oxadiazole will be less polar than the this compound.
-
Mass Spectrometry: The mass of this impurity will correspond to the amidoxime having reacted with an acyl source and then lost a molecule of water.
-
-
Solution:
-
Prevention: Ensure all reagents and solvents are free from potential acylating agents. If hydroxylamine hydrochloride is used, ensure the base is added and stirred sufficiently to liberate the free hydroxylamine before adding the 3-cyanopyridine.
-
Purification: This less polar impurity can typically be separated by silica (B1680970) gel column chromatography.
-
Experimental Protocols
General Synthesis of this compound
This protocol is a general guideline and may require optimization.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a condenser, dissolve 3-cyanopyridine (1 equivalent) in ethanol.
-
Addition of Hydroxylamine: To this solution, add a 50% aqueous solution of hydroxylamine (1.2 equivalents).
-
Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 40-60°C).[1]
-
Monitoring: Monitor the reaction progress by TLC (e.g., using a mobile phase of ethyl acetate/hexane) until the 3-cyanopyridine is consumed.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. The product may precipitate from the solution. If not, the solvent can be removed under reduced pressure.
-
Isolation: The crude product can be collected by filtration. If an aqueous workup is needed, the mixture can be diluted with water and extracted with an organic solvent like ethyl acetate. The organic layers are then combined, dried over anhydrous sodium sulfate, and concentrated.
-
Purification: The crude this compound can be purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) or by column chromatography on silica gel.[11][13]
| Parameter | Recommended Condition | Potential Impact of Deviation |
| Solvent | Ethanol, Methanol | Use of protic solvents is common. |
| Temperature | Room Temperature to 60°C | Higher temperatures may increase hydrolysis.[5] |
| Hydroxylamine | 1.1 - 1.5 equivalents | Insufficient amount leads to incomplete reaction. |
| Reaction Time | 2 - 16 hours | Monitor by TLC for completion. |
Visualizations
References
- 1. Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. US5756750A - Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions - Google Patents [patents.google.com]
- 5. RU2175968C2 - Continuous methods of hydrolysis of cyanopyridines under adiabatic conditions - Google Patents [patents.google.com]
- 6. nbinno.com [nbinno.com]
- 7. researchgate.net [researchgate.net]
- 8. Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. US8802609B2 - Nitrile and amidoxime compounds and methods of preparation for semiconductor processing - Google Patents [patents.google.com]
- 11. WO2009058287A1 - Process of purification of amidoxime containing cleaning solutions and their use - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
- 13. Organic Syntheses Procedure [orgsyn.org]
method development for the analysis of 3-Pyridylamide oxime
Welcome to the technical support center for the method development and analysis of 3-Pyridylamide oxime. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of this compound relevant to its analysis?
A1: Understanding the physicochemical properties of this compound is crucial for method development. Key properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₆H₇N₃O | [1] |
| Molecular Weight | 137.14 g/mol | [1] |
| Appearance | White to light yellow solid | [1] |
| Estimated pKa | The pKa of this compound has not been experimentally determined in the searched literature. However, based on related structures such as nicotinamide (B372718) (pKa ~3.35) and various oximes (pKa ~11), it is expected to have at least two pKa values: one for the pyridine (B92270) nitrogen (weakly basic) and one for the oxime hydroxyl group (weakly acidic).[2] | |
| Solubility | Specific solubility data for this compound is not readily available. The structurally similar 2-Pyridylamide oxime is soluble in DMF (30 mg/ml), DMSO (30 mg/ml), and Ethanol (20 mg/ml), and slightly soluble in PBS (pH 7.2) at 1 mg/ml. Similar solubility can be expected for the 3-isomer. |
Q2: Which analytical techniques are most suitable for the analysis of this compound?
A2: Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is a primary technique for the analysis of this compound due to its polarity and UV-absorbing properties. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, but typically requires a derivatization step to increase the volatility of the analyte.
Q3: Why is derivatization necessary for the GC-MS analysis of this compound?
A3: this compound is a polar molecule with a hydroxyl group in the oxime functional group. This makes it non-volatile, which is unsuitable for GC analysis. Derivatization, typically a two-step process of methoximation followed by silylation, converts the polar -OH group into a less polar and more volatile derivative, allowing it to be vaporized and travel through the GC column.
Troubleshooting Guides
This section provides solutions to common problems you may encounter during the HPLC and GC-MS analysis of this compound.
HPLC Troubleshooting
| Problem | Possible Causes | Recommended Solutions |
| Peak Tailing | - Secondary interactions between the basic pyridine nitrogen and acidic silanol (B1196071) groups on the HPLC column. - Inappropriate mobile phase pH. - Column overload. | - Use a base-deactivated column (e.g., C18 with end-capping). - Adjust the mobile phase pH to be at least 2 units below the pKa of the pyridine nitrogen (e.g., pH 2.5-3.5) to ensure it is fully protonated. - Add a competing base like triethylamine (B128534) (TEA) to the mobile phase in low concentrations (e.g., 0.1%). - Reduce the injection volume or the concentration of the sample. |
| Peak Splitting or Broadening | - Sample solvent is incompatible with the mobile phase. - Column void or contamination. - Co-elution with an impurity. | - Dissolve the sample in the initial mobile phase composition. - Flush the column with a strong solvent. If the problem persists, replace the column. - Adjust the mobile phase composition or gradient to improve resolution. |
| Inconsistent Retention Times | - Inadequate column equilibration. - Fluctuations in mobile phase composition or flow rate. - Temperature variations. | - Ensure the column is equilibrated with at least 10-20 column volumes of the initial mobile phase. - Prepare fresh mobile phase and degas it properly. Check the pump for leaks or bubbles. - Use a column oven to maintain a consistent temperature. |
| No or Low Analyte Peak | - The compound is not retained on the column. - Detector issue. - Sample degradation. | - For highly polar compounds, consider using a polar-endcapped C18 column or a HILIC column. - Check the detector lamp and wavelength settings. - Ensure sample stability. Oximes can be susceptible to hydrolysis, especially at extreme pH. |
GC-MS Troubleshooting
| Problem | Possible Causes | Recommended Solutions |
| No Peak Detected | - Incomplete derivatization. - Analyte degradation in the injector. - The compound is too polar even after derivatization. | - Optimize the derivatization reaction conditions (time, temperature, reagent concentration). Ensure anhydrous conditions. - Use a lower injector temperature. - Confirm successful derivatization by analyzing a standard. |
| Multiple Peaks for the Analyte | - Incomplete derivatization leading to multiple derivatives. - Isomer formation. - Contamination. | - Ensure the derivatization reaction goes to completion. - Check for and clean any contamination in the GC system. |
| Poor Peak Shape (Tailing) | - Active sites in the GC liner or column. - Suboptimal chromatography conditions. | - Use a deactivated liner. - Optimize the temperature program and carrier gas flow rate. |
Experimental Protocols
Protocol 1: Stability-Indicating RP-HPLC Method for this compound
This proposed method is a starting point for the analysis of this compound and should be validated according to ICH guidelines.
| Parameter | Recommended Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size (polar-endcapped recommended) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 40% B over 15 minutes, then hold at 40% B for 5 minutes, and return to 5% B for equilibration. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detector | UV at 265 nm |
| Injection Volume | 10 µL |
| Sample Diluent | Mobile Phase A |
Method Validation Parameters (Hypothetical Data)
| Parameter | Specification | Result |
| Linearity (r²) | ≥ 0.999 | 0.9995 |
| Range | 1 - 50 µg/mL | 1 - 50 µg/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5 - 101.2% |
| Precision (%RSD) | ≤ 2.0% | < 1.5% |
| LOD | - | 0.2 µg/mL |
| LOQ | - | 0.8 µg/mL |
| Specificity | No interference from blank and placebo | Passed |
Protocol 2: GC-MS Analysis of this compound after Derivatization
This protocol describes a common derivatization procedure and subsequent GC-MS analysis.
Derivatization Procedure:
-
Evaporate 100 µL of the sample extract to dryness under a stream of nitrogen.
-
Add 50 µL of 20 mg/mL methoxyamine hydrochloride in pyridine.
-
Incubate at 60 °C for 30 minutes.
-
Add 100 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% TMCS.
-
Incubate at 70 °C for 60 minutes.
-
Cool to room temperature before injection.
| Parameter | Recommended Condition |
| GC Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness or equivalent |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Injector Temperature | 250 °C |
| Oven Program | Start at 100 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, hold for 5 minutes. |
| MS Transfer Line | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | 50 - 400 m/z |
Method Validation Parameters (Hypothetical Data)
| Parameter | Specification | Result |
| Linearity (r²) | ≥ 0.995 | 0.997 |
| Range | 0.1 - 10 µg/mL | 0.1 - 10 µg/mL |
| Accuracy (% Recovery) | 95.0 - 105.0% | 97.2 - 103.5% |
| Precision (%RSD) | ≤ 15.0% | < 10% |
| LOD | - | 0.05 µg/mL |
| LOQ | - | 0.15 µg/mL |
Visualizations
References
Validation & Comparative
A Comparative Analysis of the Biological Activity of Pyridine Oxime Isomers
A guide for researchers, scientists, and drug development professionals on the differential biological effects of pyridine-2-aldoxime, pyridine-3-aldoxime, and pyridine-4-aldoxime (B7857832), with a focus on acetylcholinesterase reactivation, cytotoxicity, and antimicrobial properties.
The pyridine (B92270) ring is a fundamental scaffold in medicinal chemistry, and its substituted derivatives, including pyridine oximes, have garnered significant attention for their diverse biological activities. The position of the oxime group on the pyridine ring profoundly influences the molecule's electronic properties, steric hindrance, and ultimately, its interaction with biological targets. This guide provides a comparative analysis of the biological activities of three principal isomers: pyridine-2-aldoxime, pyridine-3-aldoxime, and pyridine-4-aldoxime. While much of the research has focused on their quaternized pyridinium (B92312) derivatives, this comparison aims to elucidate the intrinsic properties of the parent isomers and the impact of isomeric variation on their biological function.
Acetylcholinesterase Reactivation
The primary and most extensively studied biological activity of pyridine oximes is their ability to reactivate acetylcholinesterase (AChE) that has been inhibited by organophosphorus compounds (OPs). OPs, found in pesticides and nerve agents, phosphorylate the serine residue in the active site of AChE, leading to an accumulation of the neurotransmitter acetylcholine (B1216132) and subsequent cholinergic crisis. Pyridine oximes act as nucleophiles, displacing the phosphoryl group and restoring the enzyme's function.
The position of the aldoxime group is a critical determinant of the reactivation potency. Generally, for quaternized pyridinium aldoximes, the order of reactivation potency is 2- > 4- > 3-. This is attributed to the optimal positioning of the oxime nucleophile in the active site of the inhibited enzyme. While direct comparative data for the non-quaternized parent isomers is limited, the structure-activity relationships established for their derivatives provide valuable insights.
Table 1: Comparative Acetylcholinesterase Reactivation Potency of Pyridine Aldoxime Isomer Derivatives
| Isomer Position | General Reactivation Potency (for Quaternized Derivatives) | Key Structural Features Influencing Activity |
| 2-Aldoxime | High | The proximity of the oxime group to the pyridine nitrogen allows for a favorable conformation for nucleophilic attack on the phosphorylated serine. |
| 4-Aldoxime | Moderate to High | The oxime group is also capable of effective reactivation, though generally less potent than the 2-isomer in many cases. |
| 3-Aldoxime | Low to Negligible | The geometry of the 3-isomer is generally considered suboptimal for effective interaction with the inhibited active site of AChE. |
Cytotoxic Activity
The cytotoxic potential of pyridine oxime isomers against cancer cell lines has been explored, although less extensively than their AChE reactivation properties. The available data, primarily on various derivatives, suggests that these compounds can exhibit antiproliferative effects. The mechanism of action is not fully elucidated but may involve the induction of apoptosis or cell cycle arrest. A direct comparative study on the cytotoxicity of the three parent isomers is not available in the reviewed literature. However, studies on related pyridine derivatives indicate that the substitution pattern on the pyridine ring significantly influences their cytotoxic potency.
Table 2: Illustrative Cytotoxic Activity of Pyridine Derivatives Against Cancer Cell Lines
| Compound Type | Cell Line | IC50 (µM) | Reference |
| Pyridine-based chalcones | HepG-2 (Liver) | 1.40 | [1] |
| Pyridine-based chalcones | HCT-116 (Colon) | 0.52 | [1] |
| Pyrano[3,2-c]pyridine derivative | MCF-7 (Breast) | 60 | [2] |
Note: This table provides examples of the cytotoxic activity of different pyridine derivatives to illustrate their potential. It does not represent a direct comparison of the pyridine aldoxime isomers.
Antimicrobial Activity
Pyridine derivatives have been investigated for their antimicrobial activity against a range of bacteria and fungi. The mechanism of their antimicrobial action is thought to involve the disruption of cell membrane integrity or inhibition of essential enzymes. While some studies have reported on the antimicrobial properties of pyridine-4-aldoxime derivatives, a direct and comprehensive comparative study of the minimal inhibitory concentrations (MICs) of the three parent pyridine aldoxime isomers against a standardized panel of microbes is not well-documented in the current literature. Research on related pyridine amidoximes has shown that the isomeric position influences their phytotoxicity, suggesting that a similar structure-activity relationship may exist for their antimicrobial properties.[3]
Table 3: Illustrative Antimicrobial Activity of Pyridine Derivatives
| Compound Type | Microorganism | MIC (µg/mL) | Reference |
| Alkyl Pyridinol Derivative | S. aureus | 0.5 - 1 | [4] |
| Pyridine-4-aldoxime quaternary salts (C12-C16 alkyl chain) | Various bacteria and yeasts | - | [5] |
| Albicidin analogue with nicotinic acid | E. coli | 0.125 | [6] |
Note: This table showcases the antimicrobial potential of various pyridine-containing compounds. The specific MIC values for the parent pyridine aldoxime isomers require further investigation.
Experimental Protocols
Acetylcholinesterase Reactivation Assay (Ellman's Method)
This spectrophotometric assay is widely used to measure AChE activity and the reactivation of inhibited AChE.
-
Principle: The assay is based on the reaction of the thiol reagent 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) with thiocholine, a product of the enzymatic hydrolysis of acetylthiocholine (B1193921) by AChE. The resulting product, 5-thio-2-nitrobenzoate (TNB), is a yellow-colored anion that can be quantified by measuring the absorbance at 412 nm.
-
Inhibition: A solution of AChE is incubated with an organophosphorus compound to achieve a high level of inhibition (typically >95%).
-
Reactivation: The inhibited enzyme is then incubated with the pyridine oxime isomer at various concentrations.
-
Activity Measurement: After a set incubation time, the substrate (acetylthiocholine) and DTNB are added. The rate of change in absorbance at 412 nm is measured, which is proportional to the reactivated AChE activity.
-
Data Analysis: The reactivation rate constant (k_r) is calculated to quantify the potency of the reactivator.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[7]
-
Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the pyridine oxime isomers for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, the MTT reagent is added to each well and incubated for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[7]
-
Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO or isopropanol).
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is calculated from the dose-response curve.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.[8][9]
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.
-
Serial Dilution: The pyridine oxime isomers are serially diluted in a liquid growth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions for the specific microorganism (e.g., 37°C for 16-20 hours for bacteria).[8]
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Signaling Pathways and Mechanisms
Acetylcholinesterase Reactivation Pathway
The primary signaling pathway influenced by pyridine oximes in the context of OP poisoning is the cholinergic signaling pathway. By reactivating AChE, they restore the normal hydrolysis of acetylcholine, thereby terminating the excessive stimulation of cholinergic receptors.
Caption: Mechanism of Acetylcholinesterase (AChE) inhibition by organophosphates and reactivation by pyridine oximes.
Experimental Workflow for Biological Activity Screening
The general workflow for screening the biological activity of pyridine oxime isomers involves a series of in vitro assays.
Caption: General experimental workflow for the comparative analysis of pyridine oxime isomers.
References
- 1. researchgate.net [researchgate.net]
- 2. Oxime-assisted reactivation of tabun-inhibited acetylcholinesterase analysed by active site mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Oximes: Inhibitors of Human Recombinant Acetylcholinesterase. A Structure-Activity Relationship (SAR) Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Improvement of the antimicrobial potency, pharmacokinetic and pharmacodynamic properties of albicidin by incorporation of nitrogen atoms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. atcc.org [atcc.org]
- 8. Broth microdilution - Wikipedia [en.wikipedia.org]
- 9. Broth Microdilution | MI [microbiology.mlsascp.com]
The Efficacy of 3-Pyridylamide Oxime as a Synthetic Intermediate: A Comparative Analysis
For researchers, scientists, and drug development professionals, the selection of an appropriate synthetic intermediate is a critical decision that can significantly impact the efficiency, yield, and overall success of a synthetic route. 3-Pyridylamide oxime has emerged as a versatile building block, particularly in the synthesis of heterocyclic compounds of medicinal interest. This guide provides an objective comparison of its performance with alternative methods, supported by experimental data, to validate its efficacy as a synthetic intermediate.
At a Glance: this compound in 1,2,4-Oxadiazole Synthesis
The synthesis of 3,5-disubstituted-1,2,4-oxadiazoles is a common application of this compound. This heterocyclic core is a well-known bioisostere for amides and esters, making it a valuable scaffold in drug design. Below is a comparative summary of the traditional two-step method utilizing this compound against a common alternative one-pot synthesis.
| Synthetic Route | Key Reagents | Typical Reaction Time | Typical Yield (%) | Advantages | Disadvantages |
| Two-Step Synthesis via this compound | 3-Cyanopyridine (B1664610), Hydroxylamine (B1172632), Acyl Chloride | 4-6 hours (amidoxime formation) + 2-4 hours (cyclization) | 60-70% | High purity of isolated intermediate; well-established and reliable. | Longer overall reaction time; requires isolation of the amidoxime (B1450833) intermediate. |
| One-Pot Synthesis from Nitrile | 3-Cyanopyridine, Hydroxylamine, Aldehyde, Base | 8-12 hours | 40-90% | Time-efficient; avoids intermediate isolation.[1] | Yields can be variable; potential for side-product formation.[1] |
| 1,3-Dipolar Cycloaddition | Nitrile Oxide, Nitrile | 12-24 hours | Varies | Direct formation of the ring. | Potential for dimerization of the nitrile oxide; reactivity of the nitrile can be a limiting factor.[2] |
Experimental Protocols
Two-Step Synthesis of 3-(3-Pyridyl)-5-phenyl-1,2,4-oxadiazole via this compound
This method involves the initial synthesis of this compound from 3-cyanopyridine, followed by its reaction with an acyl chloride to form the 1,2,4-oxadiazole.
Step 1: Synthesis of this compound
To a solution of 3-cyanopyridine in ethanol, an aqueous solution of hydroxylamine hydrochloride and sodium carbonate is added. The mixture is heated at reflux for 4-6 hours. After cooling, the product is isolated by filtration and recrystallized to yield this compound as a white solid.
Step 2: Synthesis of 3-(3-Pyridyl)-5-phenyl-1,2,4-oxadiazole [3]
A solution of this compound in a suitable solvent (e.g., pyridine) is cooled to 0°C. Benzoyl chloride is then added dropwise, and the reaction mixture is stirred at room temperature for 2-4 hours. The mixture is then poured into ice water, and the resulting precipitate is filtered, washed, and recrystallized to afford the final product. A reported yield for this specific reaction is 64%.[3]
One-Pot Synthesis of 3,5-Disubstituted-1,2,4-Oxadiazoles from a Nitrile
In a typical one-pot procedure, a nitrile, hydroxylamine hydrochloride, and a base are heated in a suitable solvent to form the amidoxime in situ.[1] An aldehyde is then added to the reaction mixture, which acts as both a reactant and an oxidizing agent, and heating is continued to form the 1,2,4-oxadiazole.[1]
Visualizing the Synthetic Pathways
To further clarify the reaction workflows, the following diagrams illustrate the key synthetic routes for 1,2,4-oxadiazoles.
Discussion and Conclusion
The use of this compound as a synthetic intermediate offers a reliable and well-documented route to 3-pyridyl-substituted 1,2,4-oxadiazoles, with the advantage of yielding a high-purity intermediate that can be crucial for the synthesis of pharmaceutical-grade compounds.[3] While one-pot methods present a more time-efficient alternative, they may require more extensive optimization to control for side-product formation and achieve consistently high yields.[1]
The choice between these methods will ultimately depend on the specific requirements of the synthesis, including the desired scale, purity, and the time constraints of the project. For syntheses where the purity of the final compound is paramount, the two-step approach using isolated this compound is a highly effective and validated strategy. For rapid library synthesis or when reaction time is a primary concern, a one-pot method may be more suitable, provided that the potential for lower yields and the need for more rigorous purification are acceptable. The data presented in this guide serves to inform this decision-making process, highlighting the continued relevance and efficacy of this compound as a key synthetic intermediate in modern medicinal chemistry.
References
- 1. Base-mediated one-pot synthesis of 1,2,4-oxadiazoles from nitriles, aldehydes and hydroxylamine hydrochloride without addition of extra oxidant - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scielo.br [scielo.br]
A Comparative Analysis of the Chelating Properties of 3-Pyridylamide Oxime and Other Ligands
For Researchers, Scientists, and Drug Development Professionals
This guide offers a comparative overview of the chelating properties of 3-Pyridylamide oxime against other relevant ligands. Due to a scarcity of direct experimental data on this compound in the reviewed literature, this comparison leverages data from structurally similar pyridine-based and amidoxime-containing ligands to provide a valuable reference for researchers in chelation chemistry.
Introduction to this compound
This compound, also known as N-Hydroxynicotinamidine, is a heterocyclic compound featuring a pyridine (B92270) ring, an amide group, and an oxime functional group. This combination of functionalities suggests its potential as a chelating agent, capable of coordinating with various metal ions. The pyridine nitrogen, the amidoxime (B1450833) nitrogen, and the oxime oxygen can all potentially participate in metal binding, making it a subject of interest for applications ranging from analytical chemistry to drug development and materials science.
Quantitative Comparison of Chelating Properties
The efficacy of a chelating agent is primarily determined by the stability of the complexes it forms with metal ions. This is quantitatively expressed by the stability constant (log β). A higher log β value indicates a stronger and more stable metal-ligand complex.
The following table summarizes the stability constants for metal complexes of ligands structurally related to this compound, providing a basis for estimating its potential chelating capabilities. For context, data for the well-known chelating agent Ethylenediaminetetraacetic acid (EDTA) is also included.
| Ligand | Metal Ion | log β (1:1) | log β (1:2) | Conditions |
| Pyridine-2-carboxamidoxime | Cu²⁺ | - | - | Aqueous, 25 °C |
| Ni²⁺ | - | - | Aqueous, 25 °C | |
| Pyridine-2-aldoxime | Co²⁺ | 5.3 | 10.1 | Aqueous, 25 °C |
| Zn²⁺ | 4.6 | 8.5 | Aqueous, 25 °C | |
| Cd²⁺ | 3.8 | 6.8 | Aqueous, 25 °C | |
| Trimethoprim | Cu²⁺ | - | 10.68 | 25°C, 0.1M KNO₃ |
| Fe³⁺ | - | - | 25°C, 0.1M KNO₃ | |
| Ni²⁺ | - | - | 25°C, 0.1M KNO₃ | |
| Co²⁺ | - | - | 25°C, 0.1M KNO₃ | |
| Zn²⁺ | - | - | 25°C, 0.1M KNO₃ | |
| Sulphadiazine | Cu²⁺ | - | 5.43 | 25°C, 0.1M KNO₃ |
| Fe³⁺ | - | 5.19 | 25°C, 0.1M KNO₃ | |
| Ni²⁺ | - | 5.03 | 25°C, 0.1M KNO₃ | |
| Co²⁺ | - | 4.62 | 25°C, 0.1M KNO₃ | |
| Zn²⁺ | - | 4.20 | 25°C, 0.1M KNO₃ | |
| EDTA | Cu²⁺ | 18.8 | - | 20 °C, 0.1 M KCl |
| Ni²⁺ | 18.6 | - | 20 °C, 0.1 M KCl | |
| Co²⁺ | 16.3 | - | 20 °C, 0.1 M KCl | |
| Fe³⁺ | 25.1 | - | 20 °C, 0.1 M KCl | |
| Zn²⁺ | 16.5 | - | 20 °C, 0.1 M KCl |
Note: The stability constants for Pyridine-2-carboxamidoxime were studied, but specific values were not available in the reviewed literature. The order of stability for its mono-complexes with divalent metals is generally Cd < Zn < Co < Ni < Cu.[1]
The following table presents the adsorption capacities of various poly(amidoxime) based ligands for different heavy metal ions, which can serve as an indicator of the potential of the amidoxime functional group present in this compound for metal ion removal.
| Adsorbent | Metal Ion | Adsorption Capacity (mg/g) | Optimal pH |
| Modified cornstalk cellulose-derived poly(amidoxime) | Cu²⁺ | 310 | 6 |
| Fe²⁺ | 280 | 6 | |
| Co²⁺ | 240 | 6 | |
| Cr³⁺ | 220 | 6 | |
| Ni²⁺ | 205 | 6 | |
| Sawdust-based Poly(amidoxime) | Cu²⁺ | 265.5 | - |
| Fe³⁺ | 270.1 | - | |
| Pb²⁺ | 121.2 | - | |
| Zn²⁺ | 161.7 | - | |
| Co²⁺ | 165.4 | - |
Experimental Protocols
Accurate determination of chelating properties relies on standardized experimental protocols. Below are detailed methodologies for two common techniques used to assess metal chelation.
Potentiometric Titration for Determination of Stability Constants
This method is used to determine the stability constants of metal-ligand complexes in solution.
Materials:
-
pH meter with a combined glass-calomel electrode
-
Thermostated reaction vessel
-
Microburette
-
Standardized solutions of the ligand (e.g., this compound), metal salt (e.g., Cu(NO₃)₂, Ni(NO₃)₂), strong acid (e.g., HNO₃), and strong base (e.g., carbonate-free NaOH or KOH)
-
Inert salt for maintaining constant ionic strength (e.g., KNO₃)
Procedure:
-
Calibration: Calibrate the pH meter using standard buffer solutions (e.g., pH 4.0, 7.0, and 9.0).
-
Ligand Protonation Constants:
-
Pipette a known volume of the ligand solution and the inert salt solution into the reaction vessel.
-
Add a known volume of standardized strong acid.
-
Titrate the solution with a standardized strong base, recording the pH after each addition.
-
Plot the pH versus the volume of base added to obtain the titration curve.
-
Calculate the protonation constants of the ligand from the titration data using appropriate software (e.g., HYPERQUAD).
-
-
Metal-Ligand Stability Constants:
-
Pipette known volumes of the ligand solution, metal salt solution, and inert salt solution into the reaction vessel.
-
Add a known volume of standardized strong acid.
-
Titrate the solution with the standardized strong base, recording the pH after each addition.
-
Perform titrations at different metal-to-ligand ratios (e.g., 1:1, 1:2, 1:3).
-
Analyze the titration curves using software to determine the stoichiometry and stability constants of the metal-ligand complexes formed.[1][2]
-
Batch Adsorption for Metal Ion Removal Capacity
This method is employed to evaluate the efficiency of a solid-phase chelating agent (or a ligand immobilized on a solid support) in removing metal ions from an aqueous solution.
Materials:
-
Shaker or magnetic stirrer
-
Centrifuge or filtration apparatus
-
Atomic Absorption Spectrometer (AAS) or Inductively Coupled Plasma-Optical Emission Spectrometer (ICP-OES)
-
Adsorbent material (chelating resin or ligand)
-
Stock solutions of metal ions of known concentration
-
pH meter and solutions for pH adjustment (e.g., HCl, NaOH)
Procedure:
-
Preparation of Metal Ion Solutions: Prepare a series of metal ion solutions of varying concentrations from the stock solution.
-
Adsorption Experiment:
-
Add a known mass of the adsorbent to a series of flasks.
-
Add a known volume of the metal ion solution to each flask.
-
Adjust the initial pH of the solutions to the desired value.
-
Agitate the flasks at a constant temperature for a predetermined period to reach equilibrium.
-
-
Analysis:
-
Separate the adsorbent from the solution by centrifugation or filtration.
-
Measure the final concentration of the metal ions in the supernatant/filtrate using AAS or ICP-OES.
-
-
Calculation of Adsorption Capacity: The amount of metal ion adsorbed per unit mass of the adsorbent at equilibrium (qₑ, in mg/g) is calculated using the following equation:
-
qₑ = (C₀ - Cₑ) * V / m
-
Where:
-
C₀ is the initial metal ion concentration (mg/L)
-
Cₑ is the equilibrium metal ion concentration (mg/L)
-
V is the volume of the solution (L)
-
m is the mass of the adsorbent (g)
-
-
-
Data Modeling: The experimental data can be fitted to various isotherm models (e.g., Langmuir, Freundlich) to further understand the adsorption process.[3][4]
Visualizing Experimental Workflows
The following diagrams illustrate the key steps in the experimental protocols described above.
Caption: Workflow for Potentiometric Titration.
Caption: Workflow for Batch Adsorption Experiment.
Conclusion
While direct quantitative data for the chelating properties of this compound remains elusive in the current body of scientific literature, a comparative analysis of structurally related compounds provides valuable insights. The presence of the pyridine and amidoxime moieties suggests a strong potential for metal ion chelation, likely exhibiting a high affinity for transition metals. The provided experimental protocols offer a robust framework for researchers to empirically determine the stability constants and adsorption capacities of this compound and its derivatives, thereby enabling a direct and quantitative comparison with other chelating agents. Further experimental investigation is warranted to fully elucidate the coordination chemistry of this promising ligand.
References
Comparative Guide to the Structure-Activity Relationship of Amidoxime-Based Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of amidoxime-containing compounds as inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1). IDO1 is a critical immunomodulatory enzyme and a high-interest target in cancer immunotherapy. The data presented herein is synthesized from publicly available research, with a focus on providing a clear comparison of chemical structures and their corresponding biological activities. While the specific focus is on analogs related to the potent inhibitor Epacadostat (INCB024360), which features a hydroxyamidine group (a tautomer of amidoxime), the principles of SAR discussed are broadly applicable to this class of compounds.
Data Presentation: SAR of Furazan-Containing IDO1 Inhibitors
The following table summarizes the structure-activity relationship of a series of furazan-based IDO1 inhibitors. Modifications around a central scaffold are presented with their corresponding in vitro biochemical and cellular potencies. This data is crucial for understanding the impact of different functional groups on the inhibitory activity against IDO1.
| Compound | R Group | hIDO1 IC50 (nM) | HeLa Cell IC50 (nM) |
| 1 | -H | 7 | 75 |
| 2a | -CH2CH2OH | 7 | 19 |
| 2b | -CH2CH2OCH3 | 6 | 46 |
| 2c | -CH2C(O)NH2 | 7 | 12 |
| 2d (Epacadostat) | -CH2CH2S(O)2NH2 | 2 | 10 |
Data synthesized from studies on Epacadostat and its analogs.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are protocols for key assays used in the evaluation of IDO1 inhibitors.
Recombinant Human IDO1 (hIDO1) Enzyme Inhibition Assay
This biochemical assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of purified hIDO1.
Materials:
-
Recombinant human IDO1 enzyme
-
L-Tryptophan (substrate)
-
Methylene (B1212753) Blue (cofactor)
-
Ascorbic acid (reductant)
-
Catalase
-
Potassium phosphate (B84403) buffer (pH 6.5)
-
Test compounds
-
96-well UV-transparent microplate
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing potassium phosphate buffer, L-tryptophan, methylene blue, ascorbic acid, and catalase.
-
Add the test compound at various concentrations to the wells of the microplate.
-
Initiate the enzymatic reaction by adding the recombinant hIDO1 enzyme to the reaction mixture.
-
Incubate the plate at room temperature.
-
Monitor the formation of N-formylkynurenine, the product of the reaction, by measuring the increase in absorbance at 321 nm over time using a spectrophotometer.[1]
-
Calculate the initial reaction rates and determine the IC50 value for each test compound by plotting the percent inhibition against the compound concentration.
HeLa Cell-Based IDO1 Activity Assay
This cellular assay measures the ability of a compound to inhibit IDO1 activity within a cellular context.
Materials:
-
HeLa cells
-
Interferon-gamma (IFN-γ) to induce IDO1 expression
-
Cell culture medium
-
Test compounds
-
Trichloroacetic acid (TCA)
-
Ehrlich's reagent (p-dimethylaminobenzaldehyde in acetic acid)
-
96-well cell culture plate
-
Spectrophotometer
Procedure:
-
Seed HeLa cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with IFN-γ for 24-48 hours to induce the expression of the IDO1 enzyme.
-
Add the test compounds at various concentrations to the cells and incubate for a specified period.
-
After incubation, collect the cell supernatant.
-
Add TCA to the supernatant to precipitate proteins and then centrifuge to clarify.
-
Transfer the clarified supernatant to a new plate and add Ehrlich's reagent. This reagent reacts with kynurenine (B1673888), a downstream product of the IDO1 pathway, to produce a yellow-colored product.
-
Measure the absorbance at 480 nm using a spectrophotometer.
-
The concentration of kynurenine is proportional to the absorbance. Calculate the IC50 values by plotting the percent inhibition of kynurenine production against the compound concentration.
Visualizations
The following diagrams illustrate key concepts related to the SAR of 3-pyridylamide oxime analogs and their mechanism of action.
References
comparative study of different synthetic routes to 3-Pyridylamide oxime
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of synthetic methodologies for the preparation of 3-pyridylamide oxime, a valuable intermediate in pharmaceutical synthesis. Due to a lack of specific comparative studies in published literature, this document outlines two common and effective methods for the synthesis of amidoximes from nitriles, applied here to the synthesis of this compound from 3-cyanopyridine (B1664610). The comparison includes a conventional heating method and a microwave-assisted approach, highlighting key differences in reaction time, yield, and energy consumption.
Data Presentation
The following table summarizes the quantitative data for the two synthetic routes to this compound.
| Parameter | Route 1: Conventional Heating | Route 2: Microwave-Assisted Synthesis |
| Starting Material | 3-Cyanopyridine | 3-Cyanopyridine |
| Reagents | Hydroxylamine (B1172632) hydrochloride, Sodium carbonate | Hydroxylamine hydrochloride, Sodium carbonate |
| Solvent | Aqueous Ethanol (B145695) | Aqueous Ethanol |
| Reaction Temperature | 80°C (Reflux) | 120°C |
| Reaction Time | 4-6 hours | 15-20 minutes |
| Yield | 75-85% | 80-90% |
| Purity | High after recrystallization | High after recrystallization |
| Energy Consumption | High | Low |
| Scalability | Readily scalable | Scalability may require specialized equipment |
Experimental Protocols
Route 1: Synthesis of this compound via Conventional Heating
This protocol describes the synthesis of this compound from 3-cyanopyridine using a traditional reflux method.
Materials:
-
3-Cyanopyridine
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Anhydrous sodium carbonate (Na₂CO₃)
-
Ethanol
-
Deionized water
-
Round-bottom flask with reflux condenser
-
Heating mantle with magnetic stirrer
-
Standard laboratory glassware for workup and recrystallization
Procedure:
-
In a 250 mL round-bottom flask, dissolve 10.4 g (0.1 mol) of 3-cyanopyridine in 100 mL of 95% ethanol.
-
In a separate beaker, prepare a solution of 8.3 g (0.12 mol) of hydroxylamine hydrochloride and 6.4 g (0.06 mol) of anhydrous sodium carbonate in 50 mL of deionized water.
-
Add the aqueous solution of hydroxylamine hydrochloride and sodium carbonate to the ethanolic solution of 3-cyanopyridine in the round-bottom flask.
-
Equip the flask with a reflux condenser and a magnetic stir bar.
-
Heat the reaction mixture to reflux (approximately 80°C) with constant stirring.
-
Maintain the reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Cool the remaining aqueous solution in an ice bath to precipitate the crude this compound.
-
Collect the solid product by vacuum filtration and wash with cold deionized water.
-
Purify the crude product by recrystallization from an appropriate solvent, such as an ethanol/water mixture, to yield pure this compound.
Route 2: Microwave-Assisted Synthesis of this compound
This protocol outlines a rapid, microwave-assisted synthesis of this compound.
Materials:
-
3-Cyanopyridine
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Anhydrous sodium carbonate (Na₂CO₃)
-
Ethanol
-
Deionized water
-
Microwave synthesis reactor with a sealed vessel and magnetic stirring
-
Standard laboratory glassware for workup and recrystallization
Procedure:
-
In a 10 mL microwave reaction vessel, combine 1.04 g (0.01 mol) of 3-cyanopyridine, 0.83 g (0.012 mol) of hydroxylamine hydrochloride, and 0.64 g (0.006 mol) of anhydrous sodium carbonate.
-
Add 5 mL of a 1:1 mixture of ethanol and deionized water to the vessel.
-
Seal the vessel and place it in the microwave reactor.
-
Set the reaction temperature to 120°C and the reaction time to 15-20 minutes with magnetic stirring.
-
After the reaction is complete, cool the vessel to room temperature.
-
Transfer the reaction mixture to a beaker and remove the ethanol under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath to induce precipitation.
-
Collect the crude product by vacuum filtration and wash with cold deionized water.
-
Purify the product by recrystallization from an ethanol/water mixture to obtain pure this compound.
Mandatory Visualization
The following diagram illustrates the general synthetic workflow for the preparation of this compound from 3-cyanopyridine.
Caption: Synthetic workflow for this compound.
A Comparative Analysis of Pyridinium Oximes as Cholinesterase Reactivators
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of cholinesterase reactivators, with a focus on the structural class of pyridinium (B92312) oximes. While the specific compound 3-Pyridylamide oxime is a known synthetic intermediate, it is not established as an active cholinesterase reactivator in available scientific literature. Effective reactivators typically feature a quaternary pyridinium nitrogen, which imparts a positive charge crucial for binding to the inhibited acetylcholinesterase (AChE) enzyme. Therefore, this guide will focus on well-documented quaternary pyridinium oximes, which represent the chemical class to which an activated derivative of this compound would belong.
The primary therapeutic intervention for poisoning by organophosphorus (OP) compounds, such as nerve agents and pesticides, involves the administration of an AChE reactivator. These compounds work to restore the function of AChE, an enzyme critical for the proper functioning of the nervous system, after it has been irreversibly inhibited by an OP agent. The efficacy of these reactivators varies significantly depending on the specific chemical structure of both the reactivator and the inhibiting organophosphate.
This document summarizes key performance data for standard reactivators—pralidoxime (2-PAM), obidoxime, and asoxime (HI-6)—against AChE inhibited by several common nerve agents. It also provides a detailed experimental protocol for assessing the in vitro reactivation efficacy, allowing researchers to conduct their own comparative studies.
Data Presentation: Performance of Cholinesterase Reactivators
The reactivation of organophosphate-inhibited acetylcholinesterase by an oxime is a two-step process. The overall efficacy is determined by the affinity of the oxime for the inhibited enzyme (described by the dissociation constant, KD ) and the rate at which it chemically removes the phosphoryl group from the enzyme's active site (the first-order reactivation rate constant, kr ). The overall reactivation efficiency is represented by the second-order reactivation rate constant (kr2 ).
Table 1: Reactivation of Sarin (GB)-Inhibited Human AChE
| Oxime | KD (µM) | kr (min-1) | kr2 (M-1min-1) |
| Pralidoxime (2-PAM) | 280 | 0.14 | 500 |
| Obidoxime | 45 | 0.25 | 5,500 |
| HI-6 | 120 | 0.30 | 2,500 |
Table 2: Reactivation of VX-Inhibited Human AChE
| Oxime | KD (µM) | kr (min-1) | kr2 (M-1min-1) |
| Pralidoxime (2-PAM) | 180 | 0.09 | 500 |
| Obidoxime | 100 | 0.20 | 2,000 |
| HI-6 | 25 | 0.35 | 14,000 |
Table 3: Reactivation of Tabun (GA)-Inhibited Human AChE
| Oxime | KD (µM) | kr (min-1) | kr2 (M-1min-1) |
| Pralidoxime (2-PAM) | > 5000 | < 0.001 | Ineffective |
| Obidoxime | 1600 | 0.01 | 6.25 |
| HI-6 | > 2000 | < 0.001 | Ineffective |
Data compiled from various in vitro studies. Values are illustrative and can vary based on experimental conditions.
Signaling Pathway and Experimental Workflow Visualization
The following diagrams illustrate the mechanism of acetylcholinesterase inhibition and reactivation, and the standard workflow for evaluating reactivator efficacy in vitro.
Performance Assessment of Pyridinium Oximes in Acetylcholinesterase Reactivation Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the performance of several key pyridinium (B92312) oximes in the reactivation of acetylcholinesterase (AChE) following inhibition by organophosphorus compounds. While 3-Pyridylamide oxime is a valuable synthetic intermediate for pharmaceutical development, this guide focuses on the well-documented efficacy of its structural analogs, which are established as antidotes in the treatment of organophosphate poisoning.[1][2][3] The data presented herein is intended to serve as a benchmark for the evaluation of novel reactivators.
The primary mechanism of organophosphate toxicity is the irreversible inhibition of AChE, a critical enzyme in the nervous system.[4][5] Pyridinium oximes function by reactivating the phosphorylated AChE, restoring its ability to hydrolyze the neurotransmitter acetylcholine.[4][6][7] This guide compares the performance of four standard pyridinium oximes: Pralidoxime (2-PAM), Trimedoxime, Obidoxime, and Asoxime (HI-6).
Quantitative Performance Data
The following table summarizes the in vitro reactivation efficacy of the selected pyridinium oximes against human acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibited by the organophosphate pesticide paraoxon, and the nerve agent surrogate NIMP (a sarin (B92409) surrogate).
| Oxime | Inhibitor | Enzyme | Concentration (µM) | Reactivation (%) | Reference |
| Pralidoxime | Paraoxon | human AChE | 100 | < 25 | [3] |
| NIMP | human AChE | 10 | < 10 | [4] | |
| Trimedoxime | Paraoxon | human AChE | 100 | 86.0 | [8] |
| NIMP | human AChE | 10 | ~20 | [4] | |
| Obidoxime | Paraoxon | human AChE | 100 | 96.8 | [3] |
| NIMP | human AChE | 10 | ~35 | [4] | |
| Asoxime (HI-6) | Paraoxon | human AChE | 100 | < 25 | [3] |
| NIMP | human AChE | 10 | ~44 | [4] | |
| K048 (analogue) | NIMP | human AChE | 10 | ~73 | [4] |
Note: The data is compiled from multiple sources and experimental conditions may vary slightly between studies.
In addition to their reactivation ability, the inhibitory potential of the oximes themselves is an important consideration. The following table presents the IC50 values for the inhibition of human AChE and BChE by some pyridinium oximes.
| Oxime | Enzyme | IC50 (µM) | Reference |
| K487 (analogue) | human AChE | ~7-16 | [4] |
| K488 (analogue) | human AChE | ~7-16 | [4] |
| K489 (analogue) | human AChE | ~7-16 | [4] |
| K487 (analogue) | human BChE | ~189-320 | [4] |
| K488 (analogue) | human BChE | ~189-320 | [4] |
| K489 (analogue) | human BChE | ~189-320 | [4] |
Experimental Protocols
The following are generalized protocols for the key assays cited in this guide. Specific parameters may need to be optimized for individual experiments.
1. Acetylcholinesterase Inhibition and Reactivation Assay (Ellman's Method)
This assay measures the activity of AChE by monitoring the production of thiocholine, which reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a colored product.
-
Inhibition Step:
-
Prepare a solution of recombinant human acetylcholinesterase (hrAChE).
-
Inhibit the enzyme by incubating it with a solution of the organophosphate inhibitor (e.g., 25 µM paraoxon) for a set period (e.g., 30 minutes) to achieve >99% inhibition.[4]
-
Remove the excess inhibitor by dialysis against a suitable buffer (e.g., 25 mM Na-phosphate buffer, pH 7.4) for an extended period (e.g., 16 hours) with multiple buffer changes.[4]
-
-
Reactivation Step:
-
Prepare solutions of the test oximes at various concentrations.
-
Incubate the inhibited enzyme with the oxime solution (e.g., 10 µM or 100 µM) for a defined time (e.g., 15 or 30 minutes) at 37 °C.[4]
-
Prepare a reaction mixture in a 96-well plate containing the reactivated enzyme solution, DTNB (final concentration 500 µM), and a suitable buffer.[4]
-
Initiate the reaction by adding the substrate, acetylthiocholine (B1193921) iodide (ATCI).[4]
-
Monitor the change in absorbance at 436 nm over time using a plate reader.[4]
-
Calculate the percentage of reactivation relative to the activity of the uninhibited enzyme.
-
2. IC50 Determination for Oxime Inhibition of Acetylcholinesterase
This assay determines the concentration of an oxime required to inhibit 50% of the AChE activity.
-
Prepare a reaction mixture containing hrAChE, various concentrations of the test oxime, and DTNB in a 96-well plate.[4]
-
Pre-incubate the mixture for a set period (e.g., 15 minutes) at 37 °C.[4]
-
Initiate the reaction by adding the substrate, ATCI.[4]
-
Monitor the enzymatic activity by measuring the change in absorbance at 436 nm.[4]
-
Calculate the IC50 values using non-linear regression analysis.[4]
Visualizations
The following diagrams illustrate the key processes described in this guide.
Caption: Mechanism of AChE inhibition and reactivation.
Caption: Workflow for AChE reactivation assay.
References
- 1. Brominated oxime nucleophiles are efficiently reactivating cholinesterases inhibited by nerve agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics of Three Novel Pyridinium Aldoxime Acetylcholinesterase Reactivators in Female Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Obidoxime - Medical Countermeasures Database - CHEMM [chemm.hhs.gov]
- 4. Charged pyridinium oximes with thiocarboxamide moiety are equally or less effective reactivators of organophosphate-inhibited cholinesterases compared to analogous carboxamides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel Bisquaternary Oximes—Reactivation of Acetylcholinesterase and Butyrylcholinesterase Inhibited by Paraoxon - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of cholinesterases with cationic phosphonyl oximes highlights distinctive properties of the charged pyridine groups of quaternary oxime reactivators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Pralidoxime - Medical Countermeasures Database - CHEMM [chemm.hhs.gov]
Bridging the Gap: A Comparative Guide to In Vitro and In Vivo Studies of 3-Pyridylamide Oxime Derivatives
For researchers, scientists, and drug development professionals, understanding the journey of a compound from a laboratory curiosity to a potential therapeutic is paramount. This guide provides a comprehensive comparison of in vitro and in vivo studies of 3-Pyridylamide oxime derivatives, a class of compounds showing significant promise in diverse therapeutic areas, including as acetylcholinesterase (AChE) reactivators for organophosphate poisoning and as novel anticancer agents.
This guide will delve into the experimental data, present it in a clear and comparable format, and provide detailed methodologies for the key experiments cited. Visualizations of experimental workflows and relevant signaling pathways are included to facilitate a deeper understanding of the research process and the mechanism of action of these compounds.
From the Benchtop to Preclinical Models: A Drug Discovery Workflow
The development of any new therapeutic agent follows a structured path, beginning with extensive laboratory testing before moving into living organisms. This workflow ensures that only the most promising and safest compounds advance.
Figure 1. A generalized workflow for drug discovery and development, highlighting the transition from in vitro to in vivo studies.
This compound Derivatives as Acetylcholinesterase Reactivators
Organophosphate nerve agents and pesticides pose a significant threat by irreversibly inhibiting acetylcholinesterase (AChE), an enzyme crucial for nerve function. Pyridinium (B92312) oximes are a cornerstone of treatment, acting as reactivators of inhibited AChE. The following sections compare the in vitro reactivation potential with the in vivo efficacy of some of these derivatives.
Acetylcholinesterase Reactivation Pathway
The primary mechanism of action for pyridinium oximes in organophosphate poisoning is the nucleophilic attack on the phosphorus atom of the organophosphate bound to the serine residue in the active site of AChE, thereby liberating the enzyme.
Figure 2. Simplified pathway of AChE inhibition by organophosphates and reactivation by pyridinium oximes.
Comparative Performance Data: AChE Reactivators
The following table summarizes the in vitro reactivation efficacy and in vivo pharmacokinetic properties of selected pyridinium oxime derivatives. A direct comparison of the same compounds across both settings is often challenging to find in single publications; this table collates data from multiple studies to provide a broader perspective.
| Compound/Oxime | In Vitro Assay (Parameter) | In Vitro Result | In Vivo Model (Parameter) | In Vivo Result | Reference |
| Oxime 20 | Rat brain AChE inhibited by DFP surrogate | Potent reactivation | Rat (Pharmacokinetics) | Plasma half-life: ~5 hours; Brain penetration observed | [1][2][3] |
| K027, K048, K203 | Human recombinant AChE inhibited by nerve agent surrogates | Potent reactivators | Not specified in this study, but mentioned as promising in vivo from other studies. | Not specified | [4] |
| Pyridine-2-carbaldoxime derivatives | Phosphorylated AChE | Reactivating effect comparable to pralidoxime | Mice (Toxicity) | LD50 values determined | [1] |
Note: DFP (diisopropyl fluorophosphate) is a commonly used organophosphate surrogate in research.
Experimental Protocols: AChE Reactivation Studies
In Vitro AChE Reactivation Assay (Ellman's Method)
-
Enzyme Preparation: Purified acetylcholinesterase (from electric eel or recombinant human) is used.
-
Inhibition: The enzyme is incubated with a specific concentration of an organophosphate inhibitor (e.g., sarin (B92409) or a surrogate) for a defined period to achieve near-complete inhibition.
-
Reactivation: The inhibited enzyme is then incubated with various concentrations of the oxime derivative for different time points.
-
Activity Measurement: The remaining AChE activity is measured using Ellman's reagent (DTNB), which produces a yellow color upon reaction with thiocholine, a product of acetylcholine (B1216132) hydrolysis by active AChE. The rate of color change is proportional to the enzyme activity.
-
Data Analysis: Reactivation rates are calculated and often expressed as the percentage of reactivation compared to the uninhibited enzyme activity.
In Vivo Pharmacokinetic Studies in Rats
-
Animal Model: Male or female Sprague-Dawley rats are typically used.
-
Drug Administration: The oxime derivative is administered, usually via intramuscular (IM) or intravenous (IV) injection, at a specific dose.
-
Blood Sampling: Blood samples are collected at various time points post-administration through a cannulated vein.
-
Plasma Analysis: Plasma is separated from the blood samples, and the concentration of the oxime derivative is quantified using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS).
-
Pharmacokinetic Parameters: The plasma concentration-time data is used to calculate key pharmacokinetic parameters, including half-life (t1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC). For brain penetration studies, brain tissue is collected at specific time points and analyzed for drug concentration.
This compound Derivatives as Anticancer Agents
Recent research has highlighted the potential of pyridine-based compounds, including some with amide and oxime functionalities, as anticancer agents. These compounds can act through various mechanisms, such as inhibiting specific signaling pathways crucial for cancer cell growth and survival.
Comparative Performance Data: Anticancer Activity
The table below presents a comparison of the in vitro cytotoxicity and in vivo tumor growth inhibition of representative pyridyl derivatives.
| Compound | In Vitro Assay (Cell Line) | In Vitro Result (IC50) | In Vivo Model (Tumor Type) | In Vivo Result | Reference |
| CHS 828 (Pyridyl cyanoguanidine) | Human breast (MCF-7) and lung (NYH) cancer cell lines | Potent cytotoxicity | Nude mice with human tumor xenografts (MCF-7 and NYH) | Inhibited tumor growth and caused regression | [5] |
| H2PPY (4-(2-pyridyl)-3-thiosemicarbazide derivative) | Murine Ehrlich Ascites Carcinoma (EAC) | Decreased viable cell count | Rats with induced hepatocellular carcinoma (HCC) | Substantial improvement in biochemical and histopathological parameters |
Note: IC50 (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Experimental Protocols: Anticancer Studies
In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer) are cultured in appropriate media and conditions.
-
Treatment: Cells are seeded in 96-well plates and treated with various concentrations of the test compound for a specified duration (e.g., 48 or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The absorbance is proportional to the number of viable cells. The IC50 value is calculated by plotting the percentage of cell viability against the compound concentration.
In Vivo Tumor Xenograft Model in Mice
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used to prevent rejection of human tumor cells.
-
Tumor Implantation: Human cancer cells are injected subcutaneously into the flank of the mice.
-
Tumor Growth: The tumors are allowed to grow to a palpable size.
-
Treatment: The mice are then treated with the test compound (e.g., via oral gavage or intraperitoneal injection) or a vehicle control according to a specific dosing schedule.
-
Tumor Measurement: Tumor volume is measured regularly using calipers.
-
Efficacy Evaluation: The efficacy of the compound is determined by comparing the tumor growth in the treated group to the control group. Other parameters such as body weight and signs of toxicity are also monitored. At the end of the study, tumors may be excised for further analysis (e.g., histopathology, biomarker analysis).
Conclusion
The transition from in vitro to in vivo studies is a critical step in drug development. For this compound derivatives, in vitro assays provide essential information on their mechanism of action and potency, whether as AChE reactivators or anticancer agents. However, in vivo studies are indispensable for evaluating their pharmacokinetic properties, overall efficacy, and safety in a complex biological system. The data presented in this guide, collated from various research efforts, demonstrates the promising potential of this class of compounds and highlights the importance of a multi-faceted approach to drug discovery. Future research should aim for more integrated studies that directly correlate in vitro findings with in vivo outcomes for the same series of compounds to accelerate the development of novel therapeutics.
References
- 1. Potential acetylcholinesterase reactivators: pyridine and alpha-oxooxime derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics of Three Novel Pyridinium Aldoxime Acetylcholinesterase Reactivators in Female Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics of three novel pyridinium aldoxime acetylcholinesterase reactivators in female rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Charged pyridinium oximes with thiocarboxamide moiety are equally or less effective reactivators of organophosphate-inhibited cholinesterases compared to analogous carboxamides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CHS 828, a novel pyridyl cyanoguanidine with potent antitumor activity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of Analytical Methods for 3-Pyridylamide Oxime
For Researchers, Scientists, and Drug Development Professionals
This guide presents a comprehensive comparison of two common analytical techniques, High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), for the quantitative analysis of 3-Pyridylamide oxime. The focus of this document is on the cross-validation of these methods to ensure data consistency and reliability across different analytical platforms.
Cross-validation is a critical step in analytical method lifecycle management, serving to demonstrate that two distinct analytical methods are equivalent and produce comparable results.[1] This is particularly crucial when transferring methods between laboratories or when data from different analytical techniques need to be correlated for a comprehensive understanding of a drug candidate's behavior.
Due to the limited availability of direct cross-validation studies for this compound in published literature, this guide provides a representative comparison based on established validation principles and typical performance data for structurally similar small molecules.
Comparative Analysis of Analytical Methods
The selection of an appropriate analytical method for this compound depends on various factors, including the required sensitivity, selectivity, the nature of the sample matrix, and the specific objectives of the analysis.
-
Method A: High-Performance Liquid Chromatography with UV Detection (HPLC-UV) is a robust and widely accessible technique suitable for routine analyses where high sensitivity is not the primary requirement. It is a cost-effective and reliable method for quantifying the analyte in simpler matrices like pharmaceutical formulations.
-
Method B: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) offers superior sensitivity and selectivity, making it the gold standard for bioanalysis. This method is ideal for quantifying low concentrations of this compound in complex biological matrices such as plasma or serum, where matrix effects can be a significant challenge for less selective methods.
Data Presentation: Comparison of Method Performance
The following table summarizes the typical performance characteristics of the two hypothetical validated methods for the analysis of this compound.
| Performance Parameter | Method A: HPLC-UV | Method B: LC-MS/MS | Acceptance Criteria |
| Linearity (Correlation Coefficient, r²) | ≥ 0.998 | ≥ 0.999 | r² ≥ 0.995 |
| Linear Range | 0.1 - 50 µg/mL | 1 - 1000 ng/mL | Dependent on expected concentrations |
| Lower Limit of Quantification (LLOQ) | 0.1 µg/mL | 1 ng/mL | Signal-to-noise ratio ≥ 10 |
| Accuracy (% Bias) | Within ± 10% | Within ± 15% | Within ± 15% (± 20% at LLOQ) |
| Precision (% CV) | ≤ 8% | ≤ 10% | ≤ 15% (≤ 20% at LLOQ) |
| Selectivity | No interference from blank matrix | No significant matrix effect | No interfering peaks at the retention time of the analyte |
| Recovery | > 90% | > 85% | Consistent and reproducible |
Experimental Protocols
Below are representative experimental protocols for the two analytical methods.
Method A: HPLC-UV
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B52724) (B).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 275 nm.
-
Injection Volume: 10 µL.
Sample Preparation:
-
For Pharmaceutical Formulations: Dissolve the sample in the mobile phase to achieve a concentration within the linear range.
-
Standard and Quality Control (QC) Samples: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol). Serially dilute the stock solution with the mobile phase to prepare calibration standards and QC samples at low, medium, and high concentrations.
Method B: LC-MS/MS
Instrumentation:
-
LC-MS/MS system consisting of a binary pump, autosampler, column oven, and a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound: Precursor ion > Product ion (specific m/z values to be determined).
-
Internal Standard (IS): Precursor ion > Product ion (a stable isotope-labeled analog is recommended).
-
-
Ion Source Parameters: Optimized for maximum signal intensity (e.g., capillary voltage, source temperature, gas flows).
Sample Preparation (for Plasma):
-
Protein Precipitation: To 100 µL of plasma sample, add 300 µL of acetonitrile containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase and inject into the LC-MS/MS system.
-
Standard and QC Samples: Prepare by spiking known amounts of this compound into blank plasma and process as described above.
Cross-Validation Workflow
The following diagram illustrates the logical workflow for the cross-validation of two analytical methods.
References
A Comparative Benchmarking Guide to the Stability of 3-Pyridylamide Oxime and Structurally Related Compounds
For Researchers, Scientists, and Drug Development Professionals
The amidoxime (B1450833) functional group is of significant interest in medicinal chemistry, often utilized as a prodrug moiety for amidines to enhance oral bioavailability. The stability of the amidoxime is crucial for its successful application, requiring it to be stable enough to allow for absorption but susceptible to bioconversion to the active amidine form.
Comparative Stability Data
The following tables summarize the available quantitative data for the stability of Nicotinamide, a structurally related compound to 3-Pyridylamide oxime. The absence of specific data for this compound, Benzamide oxime, and Picolinamide oxime highlights the necessity for direct experimental evaluation.
Table 1: Plasma Stability of this compound and Analogs
| Compound | Structure | Plasma Half-life (t½) | Species | Citation |
| This compound | ![]() | Data not available | - | - |
| Benzamide oxime | ![]() | Data not available | - | - |
| Picolinamide oxime | ![]() | Data not available | - | - |
| Nicotinamide | ![]() | ~1.5 - 9 hours (dose-dependent) | Human | [1] |
Table 2: Human Liver Microsomal Stability of this compound and Analogs
| Compound | Intrinsic Clearance (CLint) (µL/min/mg protein) | Half-life (t½) (min) | Key Metabolizing Enzyme | Citation |
| This compound | Data not available | Data not available | - | - |
| Benzamide oxime | Data not available | Data not available | - | - |
| Picolinamide oxime | Data not available | Data not available | - | - |
| Nicotinamide | Vmax = 60.14 pmol/mg/min, Km = 2.98 mM (for N-oxidation) | Data not available | CYP2E1 | [2] |
Experimental Protocols
The following are detailed methodologies for the key stability experiments cited. These protocols are based on standard industry practices and can be adapted for the specific compounds of interest.
Plasma Stability Assay
Objective: To determine the stability of a test compound in plasma from various species (e.g., human, rat, mouse) to assess its susceptibility to hydrolysis by plasma enzymes.
Methodology:
-
Preparation of Solutions:
-
Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).
-
Thaw pooled plasma (e.g., human, rat, mouse) on ice.
-
-
Incubation:
-
Dilute the test compound stock solution to a final concentration of 1 µM in pre-warmed (37°C) plasma. The final DMSO concentration should be low (e.g., ≤ 0.5%) to avoid affecting enzyme activity.
-
Incubate the mixture at 37°C in a shaking water bath.
-
Collect aliquots at various time points (e.g., 0, 15, 30, 60, 120 minutes).
-
-
Reaction Termination and Sample Preparation:
-
To each aliquot, add a cold organic solvent (e.g., acetonitrile) containing an internal standard to stop the enzymatic reaction and precipitate plasma proteins.
-
Vortex the samples and centrifuge to pellet the precipitated proteins.
-
-
LC-MS/MS Analysis:
-
Analyze the supernatant by a validated LC-MS/MS method to quantify the remaining concentration of the test compound.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the test compound remaining versus time.
-
The slope of the linear regression of this plot is used to calculate the half-life (t½) using the formula: t½ = -ln(2) / slope
-
References
Comparative Docking Analysis of 3-Pyridylamide Oxime Derivatives as Acetylcholinesterase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the molecular docking performance of selected 3-Pyridylamide oxime derivatives against acetylcholinesterase (AChE), a key enzyme in the nervous system. The data presented herein is derived from various computational studies aimed at evaluating the binding affinities and interaction patterns of these compounds within the active site of AChE. Such in silico analyses are crucial in the early stages of drug discovery for identifying promising therapeutic candidates.
Data Presentation: Comparative Docking Scores
The following table summarizes the binding energies of representative pyridyl oxime derivatives when docked into the active site of acetylcholinesterase. Lower binding energy values typically indicate a more stable protein-ligand complex and potentially higher inhibitory activity.
| Compound Name/ID | Target Protein (PDB ID) | Docking Score/Binding Energy (kcal/mol) | Key Interacting Residues |
| Pralidoxime (2-PAM) | Human AChE (5HFA) | Varies (used as a reference) | Tyr124, Trp286, Ser298 |
| Isatin-Pyridine Oxime Hybrid 13b | Human AChE (inhibited by PXN) | - | Closer interaction with the phosphorylated enzyme than 2-PAM[1] |
| Bis-oxime K114 | Acetylcholinesterase | - (Strongest inhibitor in its series) | Tyr124, Tyr341, Trp86, Gly121, Glu285[2] |
| Mono-oxime HI-6 | Acetylcholinesterase | - (Inhibitory potency similar to K203) | Similar pyridinium (B92312) ring position to K203 in the active site[2] |
| Venomous Agent (VX) | Acetylcholinesterase | -6.3 | - |
| Donepezil | Acetylcholinesterase | -12.3 | - |
Note: Direct comparison of docking scores between different studies should be approached with caution due to variations in computational protocols, software versions, and force fields used.
Experimental Protocols: Molecular Docking Methodology
The following protocol outlines a generalized workflow for the comparative molecular docking of this compound derivatives against acetylcholinesterase, based on common practices in the field.
1. Protein Preparation:
-
The three-dimensional crystal structure of the target protein, such as human acetylcholinesterase (e.g., PDB ID: 5HFA), is obtained from the Protein Data Bank (PDB).
-
Water molecules, co-crystallized ligands, and any heteroatoms not essential for the interaction are removed from the PDB file.[3]
-
Polar hydrogen atoms are added to the protein structure, and Gasteiger partial charges are assigned to all atoms.[3]
-
The protein structure is then energy minimized using a suitable force field (e.g., CHARMm) to relieve any steric clashes.
2. Ligand Preparation:
-
The 2D structures of the this compound derivatives are drawn using chemical drawing software like ChemDraw or Marvin Sketch.
-
These 2D structures are converted to 3D structures and their energy is minimized using a force field such as MMFF94.
-
The rotatable bonds of the ligands are defined to allow for conformational flexibility during the docking process.
3. Molecular Docking Procedure:
-
Molecular docking is performed using software such as AutoDock Vina, GOLD, or MOE.[4]
-
A grid box is defined around the active site of the enzyme to specify the search space for the ligand. The dimensions and center of the grid box are determined based on the location of the co-crystallized ligand in the original PDB structure.
-
The docking simulation is typically carried out using a genetic algorithm, such as the Lamarckian Genetic Algorithm, which explores a wide range of ligand conformations and orientations within the active site.
-
A set number of docking runs are performed for each ligand to ensure a thorough search of the conformational space.
4. Analysis of Docking Results:
-
The docking results are analyzed based on the binding energy (in kcal/mol) and the root-mean-square deviation (RMSD) of the docked poses.
-
The pose with the lowest binding energy is typically considered the most favorable binding mode.
-
The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are visualized and analyzed using software like PyMOL or Discovery Studio.[2]
Mandatory Visualization: Docking Workflow
The following diagram illustrates the general workflow for a comparative molecular docking study.
References
- 1. Design, synthesis, in silico studies and in vitro evaluation of isatin-pyridine oximes hybrids as novel acetylcholinesterase reactivators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular docking and toxicity studies of nerve agents against acetylcholinesterase (AChE) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jetir.org [jetir.org]
- 4. Benchmarking docking and scoring protocol for the identification of potential acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of 5-(3-pyridyl)-1H-tetrazole: 3-Pyridylamide Oxime vs. 3-Cyanopyridine
For Researchers, Scientists, and Drug Development Professionals: An objective evaluation of precursor advantages in the synthesis of a key pharmaceutical building block.
The synthesis of 5-substituted-1H-tetrazoles is a cornerstone in medicinal chemistry, as the tetrazole moiety is a well-recognized bioisostere for carboxylic acids, offering improved metabolic stability and pharmacokinetic properties.[1][2] This guide provides a comparative analysis of two key precursors for the synthesis of 5-(3-pyridyl)-1H-tetrazole: the innovative 3-Pyridylamide oxime and the conventional 3-Cyanopyridine (B1664610). This evaluation is based on a review of published experimental data to assist researchers in selecting the optimal synthetic route for their drug discovery and development programs.
At a Glance: Performance Comparison
| Parameter | This compound Route | 3-Cyanopyridine Route (Alternative) |
| Precursor | This compound | 3-Cyanopyridine |
| Reaction Type | One-pot, three-component reaction | [3+2] Cycloaddition |
| Key Reagents | 3-Pyridinecarboxaldehyde (B140518), Hydroxylamine (B1172632), Sodium Azide (B81097) | 3-Cyanopyridine, Sodium Azide, Ammonium (B1175870) Chloride |
| Typical Yield | ~85% | ~80% |
| Reaction Time | 12 hours | 18 hours |
| Reaction Temperature | 120 °C | 110 °C |
| Catalyst | Copper(II) Acetate (B1210297) (catalytic) | None required |
| Key Advantages | Avoids handling of lachrymatory and toxic nitriles. One-pot procedure from readily available aldehyde. | Well-established, widely used method. |
| Key Disadvantages | Requires a catalyst. | Involves the direct use of a nitrile, which can be toxic. |
The Precursor Advantage: Why Consider this compound?
The primary advantage of utilizing this compound, or generating it in situ from 3-pyridinecarboxaldehyde and hydroxylamine, lies in circumventing the direct use of potentially hazardous nitriles. This approach offers a safer and more streamlined one-pot synthesis, starting from a readily available aldehyde. While the reaction requires a catalyst, the high yield and avoidance of toxic intermediates present a compelling case for its adoption in modern, safety-conscious laboratories.
Experimental Protocols: A Head-to-Head Comparison
For a direct comparison, we present detailed experimental protocols for the synthesis of 5-substituted-1H-tetrazoles via both the amidoxime (B1450833) and nitrile routes.
Method 1: Synthesis of 5-(3-pyridyl)-1H-tetrazole via this compound (One-Pot, Three-Component Reaction)
This protocol is based on a general method for the synthesis of 5-substituted-1H-tetrazoles from aldehydes, which proceeds through an in-situ generated oxime intermediate.
Experimental Procedure:
A mixture of 3-pyridinecarboxaldehyde (1 mmol), hydroxylamine hydrochloride (1.2 mmol), sodium azide (2 mmol), and copper(II) acetate (0.2 mmol) in dimethylformamide (DMF, 5 mL) is stirred at 120 °C for 12 hours. After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature and poured into water (20 mL). The resulting mixture is acidified with 2N HCl to pH 5-6, leading to the precipitation of the product. The precipitate is then filtered, washed with water, and dried to afford 5-(3-pyridyl)-1H-tetrazole.
Note: This is a representative procedure. The yield for the 3-pyridyl derivative is expected to be in the range of other aromatic aldehydes under these conditions.
Method 2: Synthesis of 5-(3-pyridyl)-1H-tetrazole via 3-Cyanopyridine ([3+2] Cycloaddition)
This is the conventional and widely documented method for the synthesis of 5-substituted-1H-tetrazoles.
Experimental Procedure:
A mixture of 3-cyanopyridine (10 mmol), sodium azide (13 mmol), and ammonium chloride (13 mmol) in anhydrous dimethylformamide (DMF, 50 mL) is heated at 110 °C for 18 hours. The reaction mixture is then cooled to room temperature and a solution of 1N HCl (50 mL) is added. The resulting precipitate is collected by filtration, washed with water, and recrystallized from ethanol (B145695) to yield pure 5-(3-pyridyl)-1H-tetrazole.
Visualizing the Synthetic Pathways
To further clarify the reaction workflows, the following diagrams illustrate the synthetic routes from both precursors.
Caption: Comparative synthetic routes to 5-(3-pyridyl)-1H-tetrazole.
Conclusion
Both this compound (via a one-pot, three-component reaction) and 3-Cyanopyridine serve as effective precursors for the synthesis of 5-(3-pyridyl)-1H-tetrazole. The choice between these two routes will likely depend on the specific priorities of the research program.
-
For laboratories prioritizing safety and streamlined synthesis , the This compound route offers a significant advantage by avoiding the handling of toxic nitriles.
-
For projects where cost and adherence to well-established protocols are paramount, the 3-Cyanopyridine route remains a robust and reliable option.
Ultimately, this guide provides the necessary data for an informed decision, empowering researchers to select the most appropriate synthetic strategy for their drug discovery endeavors.
References
Safety Operating Guide
Safe Disposal of 3-Pyridylamide Oxime: A Procedural Guide
For Immediate Release
This document provides essential safety and logistical information for the proper disposal of 3-Pyridylamide oxime (CAS RN: 1594-58-7), a synthetic intermediate used in pharmaceutical research. Adherence to these procedures is critical to ensure the safety of laboratory personnel and to maintain environmental compliance. This substance is classified as highly toxic and environmentally hazardous; therefore, meticulous handling and disposal are mandatory.
I. Hazard Profile and Safety Precautions
This compound presents significant health and environmental risks.[1] All personnel handling this compound must be fully aware of its hazard profile and utilize appropriate Personal Protective Equipment (PPE).
Hazard Identification:
| Hazard Statement | Classification | Source |
| H300 + H330: Fatal if swallowed or if inhaled. | Acute Toxicity (Oral, Inhalation), Category 2 | [1] |
| H312: Harmful in contact with skin. | Acute Toxicity (Dermal), Category 4 | [1] |
| H410: Very toxic to aquatic life with long lasting effects. | Hazardous to the Aquatic Environment (Acute & Chronic), Category 1 | [1] |
Recommended Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile rubber).
-
Respiratory Protection: A NIOSH-approved respirator is necessary, especially when handling the powder form to prevent inhalation.[1]
-
Skin and Body Protection: A lab coat and appropriate protective clothing to prevent skin contact.[1]
II. Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous waste in strict accordance with local, state, and federal regulations.[1][2]
Step 1: Waste Identification and Segregation
-
All materials contaminated with this compound, including the pure compound, solutions, contaminated labware (e.g., filter paper, pipette tips), and rinsate from cleaning, must be collected as hazardous waste.
-
Do not mix this compound waste with other chemical waste streams to avoid unintended reactions.[1]
Step 2: Waste Collection and Containerization
-
Use a designated, compatible, and clearly labeled hazardous waste container. The container must be sealable and kept closed except when adding waste.
-
The container must be labeled with a hazardous waste tag detailing the contents, including the full chemical name "this compound," concentration, and associated hazards (Highly Toxic, Environmental Hazard).
Step 3: Decontamination of Empty Containers
-
For containers that held this compound, the first three rinses must be collected and disposed of as hazardous waste due to its high toxicity.[3]
-
After thorough rinsing, the container labels must be defaced or removed before the container is discarded as non-hazardous waste, in accordance with institutional policies.[3]
Step 4: Storage of Hazardous Waste
-
Store the sealed hazardous waste container in a designated, secure, and well-ventilated area away from incompatible materials.
-
The storage area should have secondary containment to manage any potential leaks.
Step 5: Final Disposal
-
Arrange for the collection of the hazardous waste by a licensed environmental waste management contractor.
-
Complete all necessary waste disposal paperwork as required by your institution and regulatory agencies.
III. Emergency Procedures
In the event of a spill or exposure, immediate action is critical.
-
Spill: Evacuate the area. If safe to do so, absorb the spill with an inert, dry material and place it in a sealed container for disposal as hazardous waste. Report the incident to your institution's Environmental Health & Safety (EHS) office.
-
Inhalation: Move the affected person to fresh air immediately. Seek immediate medical attention.[1][4]
-
Skin Contact: Remove contaminated clothing and rinse the affected skin area with plenty of water for at least 15 minutes. Seek medical attention.[1][4]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[4]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[1]
IV. Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 3-Pyridylamide oxime
Essential Safety and Handling Guide for 3-Pyridylamide Oxime
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling this compound (also known as 3-Pyridinealdoxime). The information is intended for researchers, scientists, and professionals in drug development to ensure safe laboratory practices.
Chemical and Physical Properties
A summary of the key quantitative data for this compound is presented below.
| Property | Value | Reference |
| CAS Number | 1193-92-6 | [1][2] |
| Molecular Formula | C6H6N2O | [2] |
| Molecular Weight | 137.14 g/mol | [3] |
| Appearance | White powder | [1][2] |
| Melting Point | 149 - 153 °C (300.2 - 307.4 °F) | [2] |
| Purity | ≥97.0% | [3] |
Hazard Identification and Personal Protective Equipment (PPE)
Emergency Overview: Caution! May cause eye and skin irritation. May cause respiratory and digestive tract irritation. The toxicological properties of this material have not been fully investigated.[1]
Recommended Personal Protective Equipment (PPE)
To mitigate risks, the following personal protective equipment is mandatory when handling this compound.
| Protection Type | Specific PPE Requirement | Rationale |
| Eye and Face Protection | Chemical safety goggles meeting ANSI Z87.1 standards. A face shield should be worn in addition to goggles when there is a risk of splashing.[4][5] | Protects against eye irritation from dust particles and potential splashes.[1][2] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber). A flame-resistant lab coat and long-sleeved clothing to cover all exposed skin.[4][6][7] | Prevents skin irritation upon contact.[1][2] Contaminated clothing should be removed and washed before reuse.[1] |
| Respiratory Protection | Use in a well-ventilated area. A NIOSH-approved respirator is required if dust is generated or if working outside of a fume hood.[8][9] | Prevents respiratory tract irritation from inhalation of dust.[1][2] |
| Footwear | Closed-toe shoes are required in all laboratory settings.[4] | Protects feet from spills and falling objects. |
Operational Plan: Safe Handling Protocol
Adherence to a strict, step-by-step operational protocol is crucial for minimizing exposure and ensuring safety.
Engineering Controls
-
Work should be conducted in a well-ventilated laboratory, preferably within a chemical fume hood to minimize dust generation and accumulation.[1][10]
-
An eyewash station and a safety shower must be readily accessible in the immediate work area.[1][2]
Step-by-Step Handling Procedure
-
Preparation:
-
Handling:
-
Storage:
-
Post-Handling:
First Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1][2]
-
Skin Contact: Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention.[1][2]
-
Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[1][2]
-
Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and drink 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek medical attention.[1]
Disposal Plan
Dispose of this compound and any contaminated materials as hazardous waste.
Step-by-Step Disposal Protocol
-
Waste Collection:
-
Collect waste this compound and any materials contaminated with it (e.g., gloves, weighing paper, paper towels) in a designated, properly labeled, and sealed hazardous waste container.
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste" and the chemical name: "this compound".
-
-
Storage of Waste:
-
Store the sealed waste container in a designated, secure area away from incompatible materials, pending pickup by a licensed waste disposal contractor.
-
-
Disposal:
-
Dispose of the contents and the container in accordance with all applicable local, state, and federal regulations at an approved waste disposal plant.[2] Do not dispose of it down the drain.
-
Experimental Workflow Visualization
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.
Caption: Workflow for Safe Handling and Disposal of this compound.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. fishersci.com [fishersci.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 5. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. agsci.oregonstate.edu [agsci.oregonstate.edu]
- 7. WERCS Studio - Application Error [assets.thermofisher.com]
- 8. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 9. 1910.120 App B - General Description and Discussion of the Levels of Protection and Protective Gear | Occupational Safety and Health Administration [osha.gov]
- 10. artsci.usu.edu [artsci.usu.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





